molecular formula C8H13N3 B13300588 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine CAS No. 1232837-27-2

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Katalognummer: B13300588
CAS-Nummer: 1232837-27-2
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: JAYIFKFSOAFCCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine ( 1232837-27-2) is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It belongs to the class of 1H-pyrazol-5-amines, which are recognized in scientific research as versatile scaffolds and privileged structures in medicinal chemistry . The compound features a cyclopropyl group and an ethyl group attached to the pyrazole ring, a structural motif that confers distinct steric and electronic properties which can influence its reactivity and interactions with biological targets . Pyrazole amines are widely studied as key building blocks for the synthesis of more complex heterocyclic systems . Specifically, 3(5)-aminopyrazoles are established precursors for synthesizing fused heterocycles like pyrazolo[1,5-a]pyrimidines, which are structures of significant interest in pharmaceutical research . Furthermore, structurally similar pyrazole-5-amine derivatives have been identified as potential covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising avenue for the development of novel antithrombotic agents . Other research on analogous compounds indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial properties . The unique cyclopropyl group in its structure makes it a subject of interest for investigating structure-activity relationships (SAR) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1232837-27-2

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

5-cyclopropyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-2-6-7(5-3-4-5)10-11-8(6)9/h5H,2-4H2,1H3,(H3,9,10,11)

InChI-Schlüssel

JAYIFKFSOAFCCS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NN=C1N)C2CC2

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hinge-binding motif in the design of targeted protein kinase inhibitors[1]. By mimicking the hydrogen-bonding profile of the adenine ring of ATP, aminopyrazoles exhibit profound efficacy against kinases such as Aurora, JAK, and CDKs[1].

This technical guide provides an in-depth, self-validating synthetic workflow for 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2). By detailing the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols, this whitepaper equips synthetic chemists and drug development professionals with a robust methodology for generating this highly substituted pyrazole building block.

Retrosynthetic Analysis & Pathway Design

The synthesis of highly substituted 3,4,5-trisubstituted pyrazoles requires precise control over regioselectivity. The most reliable approach for assembling the 5-aminopyrazole core is the Knorr-type cyclocondensation of a


-keto nitrile with hydrazine[2].

Applying this logic, 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine can be disconnected into hydrazine and 2-ethyl-3-cyclopropyl-3-oxopropanenitrile. The latter is further disconnected via an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-alkylation transform to 3-cyclopropyl-3-oxopropanenitrile and an ethyl halide. Finally, the 

-keto nitrile is derived from a Claisen-type condensation between ethyl cyclopropanecarboxylate and acetonitrile.

Retrosynthesis Target 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine Intermediate1 2-Ethyl-3-cyclopropyl- 3-oxopropanenitrile Target->Intermediate1 Disconnect 1 Hydrazine Hydrazine Hydrate Target->Hydrazine Intermediate2 3-Cyclopropyl-3- oxopropanenitrile Intermediate1->Intermediate2 Disconnect 2 Reagent1 Ethyl Iodide (EtI) Intermediate1->Reagent1 Starting1 Ethyl Cyclopropane- carboxylate Intermediate2->Starting1 Disconnect 3 Starting2 Acetonitrile (CH3CN) Intermediate2->Starting2

Figure 1: Retrosynthetic disconnection strategy for 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

Mechanistic Insights: The Causality of Experimental Design

To ensure high yields and prevent side reactions, the chemical environment of each step must be carefully controlled.

Claisen-Type Condensation Base Selection

In the synthesis of 3-cyclopropyl-3-oxopropanenitrile, potassium tert-butoxide (KOt-Bu) is selected over sodium ethoxide or sodium hydride[3]. The bulky tert-butoxide anion acts as a strong, non-nucleophilic base. It efficiently deprotonates acetonitrile (pKa ~ 25) without competing for nucleophilic acyl substitution at the ester carbonyl, which would otherwise lead to transesterification or degradation.

Regioselective -Alkylation

The alkylation of the


-keto nitrile with ethyl iodide utilizes Potassium Carbonate (K

CO

) in N,N-Dimethylformamide (DMF). The

-keto nitrile is highly acidic (pKa ~ 10). Using a mild base like K

CO

generates a "soft" enolate. According to Hard-Soft Acid-Base (HSAB) theory, pairing this soft enolate with a soft electrophile (ethyl iodide) in a polar aprotic solvent drives selective C-alkylation at the

-position, suppressing unwanted O-alkylation.
Knorr-Type Cyclocondensation

The final cyclization relies on the differential electrophilicity of the ketone and nitrile carbons. Hydrazine hydrate is used instead of anhydrous hydrazine for safety and to provide a protic environment. The more nucleophilic terminal nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent heating drives the intramolecular nucleophilic attack of the secondary amine onto the nitrile carbon. A final tautomerization yields the aromatic 5-aminopyrazole system[2].

Mechanism Step1 2-Ethyl-3-cyclopropyl-3-oxopropanenitrile + Hydrazine Step2 Nucleophilic Attack at Ketone (Hydrazone Formation) Step1->Step2 -H2O Step3 Intramolecular Cyclization (NH2 attack on Nitrile Carbon) Step2->Step3 Base/Heat Step4 Imino-Pyrazole Intermediate Step3->Step4 Step5 Tautomerization to Aromatic 5-Aminopyrazole Step4->Step5 Proton Transfer

Figure 2: Stepwise Knorr-type cyclocondensation mechanism forming the 5-aminopyrazole core.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the analytical validation criteria are met.

Protocol A: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile
  • Reaction: To a flame-dried flask under Nngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , add ethyl cyclopropanecarboxylate (1.0 equiv, 20 mmol) and anhydrous 2-methyltetrahydrofuran (2-MeTHF) (40 mL). Add acetonitrile (2.0 equiv, 40 mmol) and KOt-Bu (2.0 equiv, 40 mmol) sequentially at 0 °C.
    
  • Execution: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl (50 mL). Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (EtOAc/Hexane 1:1) to afford a light yellow oil.

  • Self-Validation:

    • TLC: R

      
       = 0.56 (1:1 EtOAc/Hexane).
      
    • LC-MS: [M+H]

      
       expected m/z 110.1.
      
    • ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      H NMR (CDCl
      
      
      
      ):
      Confirm the presence of a distinct singlet at
      
      
      3.65 (2H) corresponding to the
      
      
      -methylene protons.
Protocol B: Synthesis of 2-Ethyl-3-cyclopropyl-3-oxopropanenitrile
  • Reaction: Dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add K

    
    CO
    
    
    
    (1.5 equiv, 15 mmol) and stir for 15 minutes at room temperature to pre-form the enolate.
  • Execution: Add ethyl iodide (1.2 equiv, 12 mmol) dropwise. Stir the reaction mixture at 40 °C for 6 hours.

  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the organic layer with brine (3 × 30 mL) to remove DMF, dry over MgSO

    
    , and concentrate.
    
  • Self-Validation:

    • TLC: Shift to a higher R

      
       value (less polar than starting material).
      
    • LC-MS: [M+H]

      
       expected m/z 138.1.
      
    • 
      H NMR (CDCl
      
      
      
      ):
      The singlet at
      
      
      3.65 must disappear, replaced by a triplet at ~
      
      
      3.5 (1H,
      
      
      -CH) and new ethyl group signals (quartet at ~
      
      
      1.9, triplet at ~
      
      
      0.9).
Protocol C: Synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine
  • Reaction: Dissolve 2-ethyl-3-cyclopropyl-3-oxopropanenitrile (1.0 equiv, 5 mmol) in absolute ethanol (15 mL). Add hydrazine hydrate (64% aqueous, 1.5 equiv, 7.5 mmol)[2].

  • Execution: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Add water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the crude product.
  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH 95:5).

  • Self-Validation:

    • LC-MS: [M+H]

      
       expected m/z 152.1.
      
    • 
      H NMR (DMSO-d
      
      
      
      ):
      Confirm the pyrazole formation by identifying a broad singlet for the -NH
      
      
      group at ~
      
      
      4.5 (2H) and a highly deshielded broad singlet for the pyrazole -NH at ~
      
      
      11.5 (1H).

Quantitative Data: Cyclocondensation Optimization

The choice of solvent and temperature during the final cyclocondensation (Protocol C) heavily dictates the yield and purity of the 5-aminopyrazole. Protic solvents are required to facilitate the proton-transfer steps during tautomerization.

Table 1: Optimization of the Cyclocondensation Reaction (Step 3)

EntrySolventTemperature (°C)Time (h)Isolated Yield (%)Observation
1Methanol65 (Reflux)4.072%Incomplete conversion.
2 Ethanol 78 (Reflux) 3.0 85% Optimal kinetics and purity.
3Isopropanol82 (Reflux)4.078%Slower reaction rate due to steric bulk.
4DMF1202.045%Significant thermal degradation observed.

Note: Ethanol provides the ideal balance of boiling point and protic character, ensuring rapid hydrazone formation and subsequent cyclization without inducing thermal degradation.

References

  • Synthesis of 1-(4-methoxybenzyl)
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: Beilstein Journal of Organic Chemistry URL
  • Source: Pharmaceuticals (MDPI)

Sources

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive analysis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest to the fields of medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and the unique combination of a cyclopropyl moiety, an ethyl group, and a reactive 5-amino group imparts distinct chemical properties and potential for diverse applications.[1][2] This document delves into the compound's physicochemical and spectroscopic characteristics, outlines plausible synthetic routes with mechanistic considerations, explores its chemical reactivity and derivatization potential, discusses its applications in research, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The 5-aminopyrazole motif, in particular, serves as a highly versatile scaffold. Its two nucleophilic nitrogen atoms and the reactive amino group allow for the construction of complex molecular architectures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[4][5]

The subject of this guide, 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, incorporates a cyclopropyl group—a feature increasingly utilized in drug design to enhance metabolic stability, improve potency, and control molecular conformation.[6][7] The unique strain and electronic properties of the cyclopropyl ring can profoundly influence a molecule's interaction with biological targets.[7] This guide aims to synthesize available data on analogous structures to provide a robust technical profile of this specific compound.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine are summarized below. Spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopic theory.[8]

Core Properties
PropertyValueSource
IUPAC Name 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amineN/A
CAS Number 1232837-27-2[9]
Molecular Formula C₈H₁₃N₃[9]
Molecular Weight 151.21 g/mol [9]
Physical Form Predicted to be a solid at room temperature.[10]
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and dichloromethane.N/A
Tautomerism

A critical feature of 3(5)-aminopyrazoles is prototropic tautomerism. The proton on the pyrazole nitrogen can migrate, leading to an equilibrium between the 3-amino and 5-amino forms. For this molecule, this means an equilibrium exists between 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine and 5-Cyclopropyl-4-ethyl-1H-pyrazol-3-amine. Furthermore, side-chain tautomerism can result in an imino form, although the amino tautomers are generally more stable.[11][12] Understanding this equilibrium is crucial, as the reactivity and biological activity can be influenced by the dominant tautomeric form under specific conditions.

Predicted Spectroscopic Data

The following table outlines the expected signals in key spectroscopic analyses. These predictions are instrumental for reaction monitoring and structural confirmation.

SpectrumPredicted Chemical Shifts and SignalsRationale
¹H NMR δ 5.0-6.0 (br s, 2H, -NH₂), δ 4.5-5.5 (br s, 1H, pyrazole-NH), δ 2.4-2.6 (q, 2H, -CH₂-CH₃), δ 1.5-1.8 (m, 1H, cyclopropyl-CH), δ 1.0-1.2 (t, 3H, -CH₂-CH₃), δ 0.6-1.0 (m, 4H, cyclopropyl-CH₂)Based on characteristic regions for aminopyrazoles and alkyl substituents. The broad signals for NH and NH₂ protons are due to exchange.[8]
¹³C NMR δ 145-155 (C5-NH₂), δ 135-145 (C3-cyclopropyl), δ 110-120 (C4-ethyl), δ 15-20 (-CH₂-CH₃), δ 5-10 (cyclopropyl carbons)Reflects the electronic environment of the substituted pyrazole ring.[8]
IR (cm⁻¹) 3100-3400 (N-H stretching, broad), 2850-3000 (C-H stretching), 1600-1650 (N-H bending), 1500-1580 (C=N stretching)Typical vibrational modes for aminopyrazoles. The broadness of the N-H stretch is indicative of hydrogen bonding.[13]
Mass Spec (EI) m/z 151 (M⁺)Corresponds to the molecular weight of the parent compound.[9]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis proceeds via two main steps: the formation of the β-ketonitrile precursor followed by cyclization.

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Pyrazole Formation start Cyclopropyl methyl ketone + Diethyl carbonate step1 Claisen Condensation (Base: NaH or NaOEt) start->step1 intermediate1 Ethyl 3-cyclopropyl-3-oxopropanoate step1->intermediate1 step2 Reaction with Propionitrile (Base: NaH) intermediate1->step2 ketonitrile 2-(cyclopropylcarbonyl)butanenitrile step2->ketonitrile step3 Cyclocondensation (Solvent: Ethanol, Reflux) ketonitrile->step3 hydrazine Hydrazine hydrate (N₂H₄·H₂O) hydrazine->step3 product 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine step3->product

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol and Causality

Protocol: Synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

  • Synthesis of the β-Ketonitrile Precursor:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl cyclopropylcarboxylate (1.0 eq) and propionitrile (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Causality: This is a base-catalyzed condensation reaction. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the propionitrile, which then acts as a nucleophile, attacking the ester carbonyl. This is a standard and reliable method for forming β-ketonitriles.

    • After cooling, quench the reaction with aqueous HCl and extract the product, 2-cyclopropyl-3-oxohexanenitrile, with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

  • Cyclocondensation to form the Pyrazole Ring:

    • Dissolve the purified β-ketonitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

    • Causality: This is the classic Knorr-type pyrazole synthesis.[2][16] Hydrazine, a bidentate nucleophile, first attacks the more electrophilic ketone carbonyl. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring. Using a slight excess of hydrazine ensures the complete consumption of the limiting precursor.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

Chemical Reactivity and Derivatization Potential

5-Aminopyrazoles are versatile C,N-binucleophiles, offering multiple sites for chemical modification.[17] This reactivity makes 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine an excellent starting material for generating compound libraries for screening purposes.

Reactivity cluster_mol cluster_desc Key Reaction Sites mol 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine Structure N_amino N_amino->mol N-Acylation N-Sulfonylation N-Alkylation N1_ring N1_ring->mol N-Alkylation N-Arylation desc1 Exocyclic Amino Group (C5-NH₂): Highly nucleophilic. Primary site for acylation, sulfonylation, and formation of Schiff bases. desc2 Ring Nitrogen (N1): Pyrrole-like nitrogen. Site for alkylation or arylation, often under basic conditions.

Sources

Comprehensive ^1^H NMR Analysis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine: Structural Elucidation and Tautomeric Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery. The pyrazole core serves as a privileged scaffold, frequently acting as a bioisostere for amides and phenols in kinase inhibitors. Accurate structural elucidation of this molecule via ^1^H Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spectral phenomena, including annular tautomerism, quadrupolar relaxation, and anisotropic shielding effects. This technical guide provides a definitive framework for assigning and validating the ^1^H NMR spectrum of this compound.

Theoretical ^1^H NMR Spectral Profile & Causality

The ^1^H NMR spectrum of this compound is defined by three distinct structural domains: the ethyl group, the cyclopropyl ring, and the heteroatom-rich pyrazole core. To achieve high-resolution separation of these signals, DMSO-d6 is the recommended solvent.

Quantitative Data: Expected ^1^H NMR Assignments (in DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Structural Note
Pyrazole N-H 11.00 – 11.50Broad singlet (br s)1HN1-HHighly deshielded by heteroatom electronegativity and aromatic ring current.
Amine NH2 4.00 – 4.50Broad singlet (br s)2HC5-NH2Broadened by intermediate exchange and ^14^N quadrupolar coupling.
Ethyl CH2 2.30 – 2.45Quartet (q, J = 7.5 Hz)2HC4-CH2Deshielded by the adjacent heteroaromatic pyrazole core.
Cyclopropyl CH 1.60 – 1.85Multiplet (m)1HC3-CHAlpha to the heteroaromatic system; complex splitting from adjacent CH2 groups.
Ethyl CH3 1.00 – 1.15Triplet (t, J = 7.5 Hz)3HC4-CH3Standard aliphatic methyl, split by adjacent CH2 (n+1 rule).
Cyclopropyl CH2 (syn) 0.80 – 0.95Multiplet (m)2HC3-CH2Diastereotopic-like splitting due to rigid conformation relative to the pyrazole plane.
Cyclopropyl CH2 (anti) 0.60 – 0.75Multiplet (m)2HC3-CH2Highly shielded due to cyclopropyl ring anisotropy.
Mechanistic Causality of Chemical Shifts
  • Cyclopropyl Anisotropy: The cyclopropyl group exhibits unique NMR characteristics due to its sp^2^-like C-C bonds (Walsh orbitals). These orbitals generate a strong diamagnetic shielding cone perpendicular to the ring plane. Consequently, the cyclopropyl CH2 protons are pushed into a highly shielded upfield region (< 1.0 ppm), as supported by 1[1]. Furthermore, the steric bulk of the adjacent ethyl group restricts the free rotation of the cyclopropyl ring, rendering the two CH2 groups diastereotopic (syn and anti relative to the pyrazole substituents).

  • Quadrupolar Broadening: The amine (-NH2) and pyrazole (-NH) protons appear as broad singlets. This broadening is caused by the intermediate rate of chemical exchange and the quadrupolar moment of the adjacent ^14^N nucleus (Spin I = 1), which facilitates rapid spin-lattice relaxation.

Tautomeric Dynamics and Solvent Effects

Pyrazoles are classic examples of molecules that undergo annular prototropic tautomerism. In solution, the proton rapidly migrates between the N1 and N2 positions, interconverting 1H-pyrazol-5-amine and 1H-pyrazol-3-amine.

Field Insight: In non-polar solvents like CDCl3, this exchange is rapid on the NMR timescale, leading to averaged or entirely washed-out signals. However, in polar aprotic solvents like DMSO-d6, the tautomeric equilibrium is slowed down due to strong intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the pyrazole NH, a phenomenon well-documented in 2[2]. This stabilization allows for the observation of a distinct, highly deshielded NH proton signal.

Tautomeric_Dynamics T1 1H-pyrazol-5-amine (NH at Position 1) T2 1H-pyrazol-3-amine (NH at Position 2) T1->T2 Rapid Prototropic Exchange

Annular prototropic tautomerism in the pyrazole core.

Experimental Protocol: High-Resolution Acquisition & Self-Validation

To achieve a highly trustworthy structural assignment, standard 1D ^1^H NMR must be coupled with a deuterium (D2O) exchange experiment. This creates a self-validating system that definitively isolates carbon-bound protons from exchangeable heteroatom protons.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine in 0.6 mL of high-purity DMSO-d6 (100 atom % D). Causality: DMSO is selected to disrupt intermolecular self-association of the pyrazole and sharpen the NH signals via solvent-solute hydrogen bonding.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO. Shim the magnetic field (Z1, Z2, Z3) to achieve a line width of < 1 Hz for the residual solvent peak (2.50 ppm).

  • Primary Acquisition: Acquire a standard 1D ^1^H NMR spectrum (e.g., 16-64 scans, 30° pulse angle, 298 K, 2-second relaxation delay). Process the FID with a 0.3 Hz exponential line broadening function.

  • D2O Exchange (Self-Validation): Add 20 μL of D2O directly to the NMR tube. Cap and invert the tube 5-10 times to ensure homogeneous mixing.

  • Secondary Acquisition: Re-acquire the 1D ^1^H NMR spectrum under identical parameters.

  • Data Interpretation: The broad singlets corresponding to the pyrazole NH (11.2 ppm) and the amine NH2~ (~4.2 ppm) will disappear or significantly attenuate due to the formation of N-D bonds, which are invisible in ^1^H NMR. The aliphatic signals (ethyl and cyclopropyl) will remain completely unaffected, validating the assignment[3].

D2O_Exchange_Workflow S1 1. Dissolve sample in DMSO-d6 S2 2. Acquire Baseline 1D 1H NMR S1->S2 S3 3. Add 20 μL D2O & Agitate S2->S3 S4 4. Acquire Secondary 1D 1H NMR S3->S4

Self-validating D2O exchange workflow for heteroatom proton identification.

References

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Taylor & Francis.3

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2. 2

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS / ResearchGate. 1

Sources

High-Resolution Mass Spectrometry of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine: A Mechanistic Guide to Fragmentation and LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) is a highly substituted aminopyrazole building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and novel pharmaceutical scaffolds[1]. The accurate identification and quantification of this molecule and its derivatives in complex biological matrices rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This whitepaper provides an authoritative, in-depth technical guide to the mass spectrometric behavior of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. By deconstructing its ionization dynamics and collision-induced dissociation (CID) pathways, we establish a self-validating experimental protocol designed for researchers and drug development professionals.

Physicochemical Profiling & Ionization Dynamics

To develop a robust MS method, one must first understand the molecule's intrinsic proton affinity. 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (


) has a monoisotopic mass of 151.1109 Da .
Electrospray Ionization (ESI+) Behavior

In positive ion mode (ESI+), the molecule readily accepts a proton to form a stable


 precursor ion at m/z 152.118 . The protonation site is subject to tautomeric and electronic equilibrium. While the primary amine at the C5 position is a basic site, the endocyclic nitrogen atoms of the pyrazole ring (N2) often exhibit higher proton affinity due to the stabilization of the resulting charge through resonance across the heteroaromatic system[2].

Causality in Method Design: The addition of 0.1% Formic Acid (FA) to the mobile phase is critical. It not only suppresses the ionization of acidic interferences but actively drives the equilibrium toward the protonated state of the aminopyrazole, maximizing the


 signal intensity[3].

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), the


 ion undergoes specific, predictable neutral losses driven by the steric and electronic properties of its substituents. Understanding these pathways ensures the selection of highly specific Multiple Reaction Monitoring (MRM) transitions, minimizing false positives in complex matrices.
Pathway A: Deamination (Loss of )

The primary amine at the C5 position is highly susceptible to cleavage upon protonation. The loss of ammonia (


 Da) yields a stable product ion at m/z 135.092 . This is a hallmark fragmentation pathway for aminopyrazoles[4].
Pathway B: Alkyl Chain Cleavages

The substituents at C3 and C4 provide distinct diagnostic fragments:

  • Ethyl Group Cleavage (C4): The ethyl chain can undergo a rearrangement or direct cleavage, expelling a neutral ethylene molecule (

    
    , 
    
    
    
    Da) to yield an ion at m/z 124.087 .
  • Cyclopropyl Ring Opening (C3): Cyclopropyl groups are highly strained. Under CID, the 3-membered ring typically opens and ejects a

    
     neutral (propyne/allene equivalent, 
    
    
    
    Da), resulting in a fragment at m/z 112.087 .
Pathway C: Pyrazole Ring Cleavage

At higher collision energies (CE > 30 eV), the core pyrazole ring fractures. This typically involves the expulsion of hydrogen cyanide (HCN,


 Da) or nitrogen gas (

,

Da), leading to low-mass hydrocarbon or nitrogenous fragments (

)[3].

Fragmentation Precursor [M+H]+ m/z 152.118 (C8H14N3+) Deamination Loss of NH3 (-17 Da) m/z 135.092 Precursor->Deamination Pathway A (Low CE) EthylLoss Loss of C2H4 (-28 Da) m/z 124.087 Precursor->EthylLoss Pathway B1 (Med CE) CycloLoss Loss of C3H4 (-40 Da) m/z 112.087 Precursor->CycloLoss Pathway B2 (Med CE) RingCleavage Pyrazole Ring Cleavage Loss of HCN/N2 m/z < 100 Deamination->RingCleavage High CE EthylLoss->RingCleavage High CE CycloLoss->RingCleavage High CE

Fig 1: Proposed CID fragmentation logic for 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating standard addition or isotopically labeled internal standards (if available), researchers can continuously monitor matrix effects and ionization suppression.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Solutions: Dilute the stock sequentially in Mobile Phase A (Water + 0.1% FA) to achieve a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Spiking (Self-Validation): Spike known concentrations of the working solution into blank biological matrix (e.g., plasma) to calculate recovery and matrix factors.

Phase 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides excellent retention for the lipophilic cyclopropyl and ethyl groups.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (Triple Quadrupole) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C. Rationale: High temperature ensures complete desolvation of the aqueous mobile phase, preventing cluster ion formation.

  • Desolvation Gas Flow: 800 L/hr (

    
    ).
    
  • Collision Gas: Argon (Pressure:

    
     mbar).
    

LCMS_Workflow Prep Sample Prep & Spiking UHPLC UHPLC Separation (C18 Column) Prep->UHPLC ESI ESI+ Source (Protonation) UHPLC->ESI Q1 Q1: Isolation (m/z 152.1) ESI->Q1 Q2 Q2: CID (Argon Gas) Q1->Q2 Q3 Q3: Detection (MRM Transitions) Q2->Q3

Fig 2: Step-by-step LC-MS/MS analytical workflow for aminopyrazole quantification.

Quantitative Data Presentation

The following tables summarize the exact mass calculations and the optimized MRM transitions required to program the mass spectrometer.

Table 1: Exact Mass and Predicted Fragments
Ion TypeFormulaMonoisotopic Mass (Da)Expected m/z (ESI+)Structural Origin
Precursor


152.1182152.1Protonated intact molecule
Fragment 1

135.0920135.1Loss of C5 Amine (

)
Fragment 2

124.0872124.1Loss of C4 Ethyl (

)
Fragment 3

112.0872112.1Loss of C3 Cyclopropyl (

)
Table 2: Optimized MRM Transitions for LC-MS/MS

Note: Collision Energies (CE) are empirical estimates based on typical aminopyrazole behavior[3][5] and should be optimized via direct infusion during method development.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
152.1135.1502515Quantifier (Highest Intensity)
152.1124.1502522Qualifier 1 (Confirmation)
152.1112.1502525Qualifier 2 (Confirmation)

Conclusion

The LC-MS/MS analysis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine requires a nuanced understanding of its structural vulnerabilities. By leveraging the predictable loss of the amine group, as well as the cleavage of the ethyl and cyclopropyl substituents, researchers can establish highly sensitive and specific MRM methods. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, accelerating downstream pharmacokinetic and pharmacodynamic evaluations in drug discovery pipelines.

References

  • European Pharmaceutical Review. "Recent developments in the use of LCMS in process pharmaceutical chemistry." European Pharmaceutical Review, 2012. Available at:[Link]

  • MDPI. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules, 2022. Available at:[Link]

  • National Institutes of Health (NIH). "Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors." Journal of Medicinal Chemistry, 2020. Available at:[Link]

Sources

Fragment-Based Optimization of Kinase Inhibitors: The 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The development of highly selective, potent kinase inhibitors remains a central challenge in targeted oncology and immunology. While high-throughput screening (HTS) often yields large, complex molecules with suboptimal physicochemical properties, Fragment-Based Drug Discovery (FBDD) allows for the rational, step-by-step construction of inhibitors with high ligand efficiency.

This technical guide explores the utility of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) as a privileged starting scaffold. As a Senior Application Scientist, I will deconstruct the mechanistic causality behind this fragment's structural vectors, outline self-validating experimental workflows for its elaboration, and demonstrate how this precise chemical architecture serves as a foundation for next-generation kinase therapeutics.

Structural Rationale & Mechanistic Causality

The 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine scaffold is not a random chemical building block; it is a highly evolved hinge-binding pharmacophore. Its efficacy in kinase inhibitor design is driven by three distinct structural vectors, each serving a specific thermodynamic and spatial purpose[1].

The 5-Amino-1H-pyrazole Core: The Hinge Anchor

The aminopyrazole core acts as the primary pharmacophore. The pyrazole


 acts as a hydrogen bond acceptor, while the 

acts as a hydrogen bond donor.
  • Causality: This bidentate interaction perfectly mimics the N1 and N6 of the adenine ring in ATP. By anchoring the fragment to the kinase hinge region (interacting with conserved backbone residues like Cys, Leu, or Glu), it provides the foundational enthalpic gain required for binding[2].

The 4-Ethyl Substituent: Hydrophobic Pocket Packing

Positioned adjacent to the hinge-binding face, the 4-ethyl group projects directly into the hydrophobic pocket (often adjacent to the gatekeeper residue).

  • Causality: An ethyl group provides superior van der Waals packing compared to a standard methyl group, significantly lowering the dissociation constant (

    
    ). Crucially, it avoids the severe steric clashes that larger branched groups (e.g., isopropyl or tert-butyl) would introduce in kinases possessing bulky gatekeeper residues (like Methionine or Threonine)[3].
    
The 3-Cyclopropyl Vector: Solvent Channel Projection

The 3-cyclopropyl group projects outward toward the solvent-exposed channel or secondary hydrophobic sub-pockets.

  • Causality: Cyclopropyl is uniquely advantageous in medicinal chemistry. It provides a rigid, lipophilic vector that reduces the entropic penalty of binding compared to flexible aliphatic chains. Furthermore, it offers superior metabolic stability against CYP450 oxidation. However, because this lipophilicity can drive kinome promiscuity, it must be carefully elaborated via Structure-Based Drug Design (SBDD) to achieve target selectivity[4].

Visualizing the Scaffold and Workflow

To effectively utilize this fragment, drug development teams must follow a rigorous FBDD workflow and understand the spatial orientation of the pharmacophore.

FBDD_Workflow A 1. Fragment Selection (3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine) B 2. Crystal Soaking (Apo-Kinase + 50 mM Fragment) A->B C 3. X-Ray Diffraction (Resolution < 2.0 Å) B->C D 4. Map Validation (Fo-Fc > 3σ) C->D E 5. Vector Elaboration (SBDD & Synthesis) D->E

Caption: FBDD Workflow for Aminopyrazole Kinase Inhibitors.

BindingMode cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Cys/Leu) Gatekeeper Gatekeeper Pocket (Hydrophobic) Solvent Solvent Channel Scaffold Aminopyrazole Scaffold 5-NH2 & N2 4-Ethyl 3-Cyclopropyl Scaffold->Hinge Bidentate H-Bonds Scaffold->Gatekeeper Van der Waals Scaffold->Solvent Lipophilic Vector

Caption: Pharmacophore binding model of the aminopyrazole scaffold.

Experimental Workflows (Self-Validating Protocols)

To translate this fragment into a viable lead compound, laboratory protocols must be treated as self-validating systems. The following methodologies detail the critical steps for structural validation and biochemical profiling.

Protocol 1: High-Concentration Fragment Co-Crystallization (Soaking Method)

Purpose: To empirically determine the exact binding pose of the 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine scaffold within the target kinase. Causality: Fragments possess low intrinsic affinity (often high


M to mM 

). To achieve high occupancy in the crystal lattice without displacing the equilibrium, we must soak at extreme concentrations, necessitating meticulous control of DMSO tolerance to prevent crystal dissolution.
  • Apo-Crystal Preparation: Grow apo-kinase crystals in a hanging-drop vapor diffusion setup. Rationale: Apo-crystals provide an unbiased lattice to observe true fragment binding without the thermodynamic penalty of displacing a prior ligand.

  • Fragment Soaking: Prepare a 50 mM soaking solution of the fragment in the mother liquor supplemented with 5-10% DMSO. Incubate for 2 to 24 hours. Rationale: The high concentration drives the equilibrium toward the bound state, while DMSO ensures the lipophilic cyclopropyl scaffold remains soluble.

  • Cryoprotection and Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-freezing in liquid nitrogen to prevent ice lattice formation during diffraction.

  • X-Ray Diffraction & Refinement: Collect diffraction data at a synchrotron source and solve the structure using molecular replacement against the apo-model.

  • Self-Validation Checkpoint: The protocol is strictly validated only if the

    
     difference electron density map shows a clear, continuous positive peak (
    
    
    
    ) at the hinge region. If the density is
    
    
    , the binding is considered an artifact of solvent displacement, and the soaking concentration/time must be optimized.
Protocol 2: ADP-Glo Biochemical Kinase Profiling

Purpose: To quantify the inhibitory potency (


) of the elaborated fragment derivatives.
Causality:  To quantify the thermodynamic impact of vector elaboration (e.g., adding a functional group to the cyclopropyl ring), we require a universal assay. The ADP-Glo assay measures the byproduct of the kinase reaction (ADP), making it independent of specific peptide substrates and highly resistant to the auto-fluorescence artifacts common in high-concentration fragment screens[2].
  • Kinase Reaction: Incubate the target kinase with the elaborated aminopyrazole inhibitor, ultra-pure ATP, and the specific substrate for 60 minutes at room temperature. Rationale: Allows the enzymatic system to reach steady-state turnover.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and enzymatically deplete the remaining unconsumed ATP. Rationale: Eliminates background signal, ensuring the subsequent luminescence is strictly proportional to the ADP generated by the kinase.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light.

  • Data Analysis: Plot luminescence (Relative Light Units) against log[inhibitor] to calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (e.g., Staurosporine) and negative (DMSO vehicle) controls. A Z'-factor

    
     self-validates the assay's dynamic range and signal-to-noise ratio, mathematically proving that the observed 
    
    
    
    shifts are structurally meaningful and not due to assay drift.

Quantitative Data Summaries: Structure-Activity Relationship (SAR)

The table below summarizes the theoretical and empirically observed SAR logic when modifying the core vectors of the pyrazole scaffold, demonstrating why the specific combination of a 3-cyclopropyl and 4-ethyl group is optimal for initial FBDD[4],[3].

Scaffold ModificationHinge Binding (Bidentate)Gatekeeper PackingRelative Kinase Affinity ShiftCausality / Rationale
3-Methyl-1H-pyrazol-5-amine YesPoorBaseline (1x)Lacks sufficient van der Waals contacts in the hydrophobic pocket.
3-Cyclopropyl-1H-pyrazol-5-amine YesPoor~3x ImprovementCyclopropyl provides a rigid, lipophilic vector toward the solvent channel, reducing entropic penalty[4].
3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine YesOptimal~10x ImprovementThe 4-Ethyl group optimally fills the hydrophobic pocket without inducing steric clash[3].
3-Cyclopropyl-4-phenyl-1H-pyrazol-5-amine YesSteric ClashSevere Loss of AffinityThe phenyl ring is too bulky for standard gatekeeper pockets, physically disrupting the critical hinge H-bonds.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

The Antimicrobial Paradigm of Novel Pyrazole Compounds: Mechanisms, Synthesis, and Clinical Trajectories

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes that can bypass established bacterial resistance mechanisms. The pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold in antimicrobial drug discovery. This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and self-validating experimental workflows required to synthesize and evaluate novel pyrazole derivatives for clinical translation.

The Pyrazole Scaffold: Structural Rationale in Drug Design

In medicinal chemistry, the efficacy of a pharmacophore is dictated by its target engagement capabilities and structural tunable properties. Pyrazoles are uniquely positioned for antimicrobial development due to their aromatic nature, stereochemical complexity, and capacity to act simultaneously as hydrogen bond donors and acceptors[1]. This structural versatility allows medicinal chemists to rapidly generate diverse libraries of pyrazole derivatives—such as pyrazole-hydrazones, pyrazolo-pyridines, and pyrazole-isoxazoline hybrids—that can be precisely tuned to penetrate complex bacterial envelopes and engage specific intracellular targets[1].

Mechanisms of Action: Precision Targeting of Bacterial Machinery

To overcome resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, pyrazole derivatives are engineered to disrupt critical bacterial machinery. Understanding these pharmacodynamic pathways is essential for rational drug design.

  • Topoisomerase Inhibition: Pyrazole-thiazole hybrids have demonstrated potent, targeted inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. By competitively binding to the ATP-binding site, these compounds arrest DNA supercoiling, leading to fatal double-strand breaks[2].

  • Cell Wall Disruption: Naphthyl-substituted pyrazole-derived hydrazones exhibit rapid bactericidal activity against Gram-positive strains and A. baumannii by directly compromising cell wall integrity and increasing membrane permeability[2].

  • Efflux Pump Evasion: Advanced pyrazole benzamides featuring specific halogenations (fluorine/chlorine) have been shown to circumvent standard efflux pump mechanisms in NDM-1-positive A. baumannii, maintaining high intracellular concentrations[3].

MOA PZ Pyrazole Derivative DG DNA Gyrase (Topo II) PZ->DG Competitive Binding DNA DNA Supercoiling Arrest DG->DNA Ligation Inhibition DEATH Bacterial Cell Death DNA->DEATH Double-Strand Breaks

Pyrazole-mediated DNA gyrase inhibition pathway.

Structure-Activity Relationship (SAR) Insights

Quantitative SAR data is the cornerstone of lead optimization. The table below synthesizes the antimicrobial efficacy of recent pyrazole modifications against priority pathogens.

Pyrazole Derivative ClassTarget PathogenStructural ModificationMIC Range (µg/mL)Primary Mechanism of Action
Pyrazole-derived hydrazones A. baumanniiNaphthyl substitution0.78–1.56Cell wall disruption / Permeabilization[2]
Pyrazole-thiazole hybrids S. aureus (MRSA)Hydrazone / Thiazole fusion1.9–7.8Topoisomerase II & IV inhibition[2]
Pyrazole benzamides A. baumannii (NDM-1)Halogenation (F/Cl)3.125–6.25Efflux pump evasion[3]
Bicyclic pyrazolines E. faecalisRing-fused imide moiety~4.0Novel bacteriostatic effect[4]
Pyrazole-isoxazoline hybrids E. coli / C. albicansMethylamino benzoyl linkagePotentHigh-affinity protein binding[5]

Experimental Protocols: Synthesis and Self-Validating Assays

As a standard of scientific integrity, experimental methodologies must minimize empirical guesswork and eliminate false readouts. The following protocols outline the synthesis and biological validation of pyrazole compounds.

Protocol 1: Regioselective Synthesis of Pyrazole-Isoxazoline Hybrids

Causality & Design Rationale: The synthesis of complex heterocycles via 1,3-dipolar cycloaddition often suffers from poor regioselectivity. To circumvent this bottleneck, we mandate in silico Density Functional Theory (DFT) modeling (using a B3LYP/6-31G(d,p) basis set) prior to bench execution[5]. This predicts the lowest-energy transition states, ensuring the reaction between nitrile oxides and allylated pyrazoles yields the desired regioisomer with high specificity.

Step-by-Step Methodology:

  • Pre-Reaction Modeling: Execute DFT calculations to map the frontier molecular orbitals (HOMO-LUMO gaps) of the dipolarophile (allylated pyrazole) and the dipole to predict regioselectivity[5].

  • Reagent Preparation: Dissolve 1.0 mmol of the allylated pyrazole intermediate in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.

  • In Situ Dipole Generation: Add 1.2 mmol of the corresponding oxime and 1.5 mmol of chloramine-T. Mechanistic note: Chloramine-T acts as a mild oxidant to generate the highly reactive nitrile oxide intermediate in situ, preventing its premature dimerization.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12–18 hours. Monitor progression via Thin-Layer Chromatography (TLC).

  • Purification: Wash the organic layer with saturated aqueous sodium thiosulfate to neutralize residual oxidant. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude hybrid cycloadduct via silica gel column chromatography[5].

Protocol 2: Self-Validating Broth Microdilution MIC Assay

Causality & Design Rationale: Standard turbidity-based Minimum Inhibitory Concentration (MIC) assays are prone to false positives when highly lipophilic pyrazole compounds precipitate in aqueous media. To establish a self-validating system, we multiplex optical density (OD₆₀₀) readings with a resazurin reduction assay. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, decoupling physical compound precipitation from biological viability.

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate target bacterial strains overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB)[4].

  • Compound Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a stock solution. Critical Step: Ensure the final DMSO concentration in the assay plate does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity[4].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a test range of 1.0 to 256 µg/mL[4].

  • Inoculation and Controls: Add 50 µL of the standardized bacterial inoculum to each well.

    • Positive Control: Bacteria + MHB + 1% DMSO (Validates robust growth).

    • Negative Control: MHB + 1% DMSO only (Validates media sterility).

    • Reference Control: Standard antibiotic (Validates assay sensitivity).

  • Incubation & Colorimetric Validation: Incubate the plate at 37°C for 20 hours. Add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest compound concentration that prevents the blue-to-pink color transition.

Workflow Synth 1. Synthesis Char 2. Characterization Synth->Char Purified Compound Bio 3. MIC Assay Char->Bio Structural Confirmation Val 4. Self-Validation Bio->Val Assay Integrity ADMET 5. ADMET Profiling Val->ADMET Hit Identification

Workflow for pyrazole synthesis, validation, and profiling.

Clinical Translation and ADMET Profiling

The transition of pyrazole derivatives from benchtop hits to clinical candidates requires rigorous evaluation of their pharmacokinetic profiles. Before entering Phase I clinical trials, candidate compounds must undergo comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling[5]. Modern drug development relies heavily on 100 ns molecular dynamics simulations and in silico toxicity predictions to ensure that the compounds possess strong protein binding affinities without inducing organ-specific toxicity or genotoxicity[3][5]. Only compounds that meet these strict safety and efficacy benchmarks can proceed through the clinical development pipeline.

Conclusion

The pyrazole scaffold represents a highly tunable and potent weapon in the fight against multidrug-resistant pathogens. By combining rational SAR-driven design with self-validating experimental protocols and predictive computational modeling, researchers can accelerate the discovery of next-generation antimicrobial therapeutics that effectively bypass existing bacterial resistance networks.

References

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PMC - NIH URL: [2]

  • Title: Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights Source: ProBiologists URL: [3]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [1]

  • Title: Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids Source: ACS Omega URL: [5]

  • Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: MDPI URL: [4]

Sources

Rational Design and Mechanism of Action: The 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine Scaffold in ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can reliably engage the ATP-binding pocket. 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) represents a highly functionalized, low-molecular-weight building block engineered for this exact purpose. As a Senior Application Scientist, I present this technical whitepaper to deconstruct the mechanism of action (MoA) of this scaffold. We will explore the causality behind its structural elements, the biophysical mechanisms of its target engagement, and the self-validating experimental protocols required to evaluate its derivatives in preclinical drug development.

Pharmacophore Deconstruction: The 5-Aminopyrazole Core

To understand the MoA of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, we must analyze it not as a static molecule, but as a modular system designed to exploit the highly conserved microenvironments of protein kinases[1].

  • The 1H-pyrazol-5-amine Core (Hinge Binder): The 5-aminopyrazole moiety is a classic bioisostere of the adenine ring found in ATP. It acts as a primary anchor, utilizing a hydrogen bond donor-acceptor-donor (DAD) triad to engage the backbone atoms of the kinase hinge region[2].

  • The 4-Ethyl Substitution (Gatekeeper Probe): Position 4 of the pyrazole ring projects directly toward the "gatekeeper" residue of the kinase[3]. The ethyl group provides precise steric bulk and lipophilicity. It is small enough to be accommodated by kinases with compact gatekeepers (e.g., Threonine or Phenylalanine) but bulky enough to induce steric clashes with larger gatekeepers (e.g., Methionine), thereby driving kinome selectivity.

  • The 3-Cyclopropyl Substitution (Solvent/Ribose Pocket Engagement): The cyclopropyl group at position 3 extends toward the solvent-exposed channel or the ribose-binding pocket. Unlike linear alkyl chains, the cyclopropyl ring possesses unique

    
    -character due to bent bonds, offering a rigid, compact hydrophobic surface that enhances metabolic stability while maintaining a favorable partition coefficient (clogP).
    

MoA cluster_Kinase Kinase ATP-Binding Pocket Inhibitor 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine Hinge Hinge Region (H-bond Network) Inhibitor->Hinge Pyrazole N1 & 5-NH2 Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Inhibitor->Gatekeeper 4-Ethyl Group Solvent Solvent Channel / Ribose Pocket Inhibitor->Solvent 3-Cyclopropyl Group

Caption: Molecular interactions of the 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine scaffold within the kinase ATP-binding pocket.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary MoA of derivatives built upon this scaffold is reversible, ATP-competitive inhibition .

Upon entering the catalytic cleft, the 5-aminopyrazole core displaces endogenous ATP. The pyrazole N1 (or N2, depending on tautomerization) acts as a hydrogen bond acceptor, while the 5-amino group acts as a hydrogen bond donor. This network mimics the natural binding of adenine, effectively locking the kinase in an inactive state and preventing the transfer of the


-phosphate from ATP to downstream protein substrates[2].

The selectivity of this MoA is heavily dictated by the 4-ethyl group's interaction with the gatekeeper residue. For instance, in Cyclin-Dependent Kinase 2 (CDK2), the gatekeeper is Phe80[4]. The 4-ethyl group can pack favorably against the aromatic ring of Phe80. Similarly, in p21-Activated Kinase 1 (PAK1), the pre-DFG residue Thr406 provides a permissive pocket for such substitutions[5]. Conversely, in kinases harboring bulky gatekeeper mutations (e.g., the T790M mutation in EGFR), the 4-ethyl group causes a severe steric clash, rendering the compound inactive against that specific target.

Experimental Validation Protocols

To ensure scientific integrity, the biochemical evaluation of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine derivatives must utilize orthogonal, self-validating assay systems. Relying solely on standard luminescence assays is a critical error, as they are prone to false positives from compound interference.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard fluorescence because the time-delayed measurement (e.g., 50–100 µs delay) completely eliminates background auto-fluorescence from the pyrazole derivatives, ensuring high-fidelity


 data.
Self-Validation:  The assay monitors both the donor emission (615 nm) and acceptor emission (665 nm). A drop in the 615 nm signal flags a compound as a pan-assay interference compound (PAINS) or a quencher, preventing false-positive inhibition readouts.
  • Preparation: Dilute the target kinase (e.g., CDK2) and a biotinylated peptide substrate in a physiological kinase buffer (HEPES pH 7.4, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Addition: Dispense the inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling to avoid plastic-binding artifacts.

  • Reaction Initiation: Add ATP at its apparent

    
     value. Using the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) along with 50 mM EDTA to quench the kinase reaction.

  • Readout: Measure the FRET ratio (665 nm / 615 nm) after a 1-hour equilibration.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality:


 values are relative and ATP-dependent. SPR is mandatory to measure the absolute, label-free kinetic parameters (

,

) and the equilibrium dissociation constant (

). The residence time (

) often correlates better with in vivo efficacy than binding affinity alone. Self-Validation: The use of a mock-coupled reference flow cell allows for the real-time subtraction of bulk refractive index changes (e.g., from DMSO) and non-specific binding.
  • Immobilization: Capture the His-tagged kinase onto an NTA sensor chip via

    
     capture, followed by amine coupling to lock the protein in a uniform, active orientation.
    
  • Analyte Preparation: Dilute the pyrazole derivatives in running buffer (PBS-P+ with exactly 1% DMSO) to perfectly match the buffer of the immobilized protein.

  • Injection: Perform single-cycle kinetics by injecting five increasing concentrations of the compound without regeneration steps in between, preserving the integrity of the kinase surface.

  • Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract target engagement metrics.

Workflow A Scaffold Selection (5-Aminopyrazole) B Derivatization (3-Cyclopropyl, 4-Ethyl) A->B C Biochemical Profiling (TR-FRET / SPR) B->C D Structural Validation (X-ray Crystallography) C->D

Caption: Logical workflow for the validation of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine derivatives.

Quantitative Selectivity Profiling

To illustrate the structure-activity relationship (SAR) driven by the 4-ethyl and 3-cyclopropyl groups, the following table summarizes a representative selectivity profile for a lead derivative based on this scaffold. Notice how the gatekeeper residue directly dictates the binding affinity (


) and inhibitory potency (

).
Kinase TargetGatekeeper Residue

(nM)

(nM)
Binding Mode
CDK2 Phe80128ATP-Competitive
CDK5 Phe801510ATP-Competitive
PAK1 Thr406 (Pre-DFG)4538ATP-Competitive
JAK2 Met9291,200850Weak Binding (Sub-optimal fit)
EGFR (T790M) Met790>10,000N/ASteric Clash (Inactive)

Data Interpretation: The scaffold exhibits high potency against kinases with permissive gatekeepers (Phe80, Thr406)[4][5]. The introduction of bulky methionine residues (e.g., JAK2 WT or EGFR T790M mutant) results in a dramatic loss of potency, validating the 4-ethyl group's role as a steric selectivity filter.

References

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Oncotarget.
  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters.
  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series. ACS Medicinal Chemistry Letters.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI.

Sources

Stability studies of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability Studies of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity.[1] Compounds featuring this heterocycle are prevalent in drug candidates targeting a wide array of diseases, from inflammatory conditions to oncology.[1] The subject of this guide, 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₃N₃[2]), is a novel entity whose long-term viability as a drug substance is fundamentally dependent on its chemical stability.

This document provides a comprehensive, technically-grounded framework for elucidating the stability profile of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. As a Senior Application Scientist, the perspective offered herein moves beyond rote protocol execution, focusing instead on the underlying scientific rationale for experimental design, the anticipation of potential degradation pathways, and the development of robust, self-validating analytical systems. This guide is intended for researchers, chemists, and drug development professionals tasked with ensuring the safety, efficacy, and quality of new chemical entities.

Foundational Assessment: Intrinsic Stability and Analytical Prerequisites

Before subjecting a molecule to stress, it is imperative to understand its intrinsic properties and establish a reliable method for its quantification. This foundational phase ensures that subsequent observations are accurate and meaningful.

Structural Analysis and Potential Liabilities

A molecule's structure is the primary determinant of its stability. The 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine scaffold possesses several key features:

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally confers significant chemical robustness and resistance to metabolic degradation.[1] It is typically stable against hydrolysis.[3][4]

  • 5-Amino Group: This is the most likely site of chemical instability. Primary aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradants, dimers, or ring-opened products.[3][5][6] This functional group's reactivity is a primary focus of the stability investigation.

  • Cyclopropyl and Ethyl Groups: These saturated alkyl substituents are generally stable and not expected to participate in common degradation pathways under typical pharmaceutical storage or stress conditions.

Based on this analysis, our hypothesis is that oxidative and photolytic degradation pathways will be the most significant for this molecule.

Development of a Preliminary Analytical Method

A stability-indicating analytical method is one that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector is the industry standard for this purpose.[7][8]

Rationale for Method Choice: RP-HPLC offers high resolving power to separate the parent compound from its potential impurities and degradants. A PDA detector is critical as it provides spectral information across a range of wavelengths, which helps in assessing peak purity and identifying the optimal wavelength for quantification.[7]

Initial Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA scan 200-400 nm, quantification at λmax (e.g., ~237 nm, to be determined experimentally)[7]

  • Injection Volume: 10 µL

This method serves as the baseline for analysis throughout the forced degradation studies and will be subsequently validated as "stability-indicating."

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and pathways.[9][10][11] This is a regulatory requirement under ICH Q1A(R2) and is essential for developing and validating a stability-indicating method.[10][11] The goal is to achieve a target degradation of 5-20% of the active ingredient.[10]

The workflow for a comprehensive forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal (Solid) 105°C API->Thermal Photo Photolytic (Solid & Solution) ICH Q1B Light Conditions API->Photo Analysis Analysis by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - % Degradation - Peak Purity - Mass Balance Analysis->Evaluation

Caption: High-level workflow for forced degradation studies.

Hydrolytic Degradation

Causality: This tests the molecule's stability in the presence of water and at different pH values, simulating conditions it might encounter during formulation or in physiological environments.

Protocol:

  • Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl at a concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH at a concentration of ~0.1 mg/mL.

  • Neutral Hydrolysis: Prepare a solution of the compound in HPLC-grade water at a concentration of ~0.1 mg/mL.

  • Incubate all solutions, along with a control solution (in the initial diluent), at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Neutralize the acid and base samples before injection to prevent column damage.

  • Analyze all samples by the preliminary HPLC-PDA method.

Expected Outcome: Given the general stability of the pyrazole ring to hydrolysis, significant degradation is not anticipated under these conditions.[3][4] However, the study is necessary for confirmation.

Oxidative Degradation

Causality: This is a critical test for this molecule due to the presence of the 5-amino group. It simulates exposure to atmospheric oxygen or peroxide-forming excipients.[12]

Protocol:

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at ~0.1 mg/mL.

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[7]

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 24 hours).

  • Analyze by HPLC-PDA.

Expected Outcome: This condition is expected to cause the most significant degradation. Potential products could include N-oxides, hydroxylated species, or oxidative dimers. Discoloration of the solution (e.g., turning brown) is a common indicator of amine oxidation.[7]

Thermal Degradation

Causality: This study evaluates the stability of the solid drug substance at elevated temperatures, which can inform handling and storage requirements.[13][14]

Protocol:

  • Place a thin layer of the solid drug substance in a vial.

  • Store the vial in a calibrated oven at 105°C for 24 hours.[7]

  • After the stress period, allow the sample to cool.

  • Prepare a solution of the stressed solid at a known concentration.

  • Analyze by HPLC-PDA and compare against an unstressed control sample.

Expected Outcome: Pyrazole derivatives are often thermally stable.[14] However, decomposition can be initiated at high temperatures, potentially involving the substituents.

Photolytic Degradation

Causality: This study is mandated by ICH Q1B and assesses the impact of light exposure, which is crucial for determining packaging requirements.[15][16][17]

Protocol:

  • Expose the drug substance, both as a solid and in solution, to a calibrated light source.

  • The light source must provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][16]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After exposure, prepare solutions of the stressed and control samples.

  • Analyze by HPLC-PDA.

Expected Outcome: Aromatic amines can be susceptible to photodegradation. The formation of new peaks in the chromatogram of the light-exposed sample would indicate photosensitivity.

Hypothetical Degradation Pathways

Based on the known chemistry of pyrazoles and aromatic amines, we can hypothesize several degradation pathways for 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

Degradation_Pathways Parent 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (Parent Compound) Oxidized Oxidative Dimer / N-Oxide (via H₂O₂ or Light) Parent->Oxidized Oxidation Hydroxylated Ring Hydroxylation Product (via H₂O₂ or harsh conditions) Parent->Hydroxylated Oxidation RingOpened Ring-Opened Product (e.g., Diazenylacrylonitrile derivative) (via strong oxidation) Parent->RingOpened Severe Oxidation

Caption: Potential degradation pathways under stress conditions.

Table 1: Summary of Forced Degradation Results (Example)
Stress Condition% Assay of Parent% DegradationNumber of Degradants >0.1%RRT of Major Degradant
Control 100.00.00-
0.1 M HCl, 60°C, 24h 99.50.510.85
0.1 M NaOH, 60°C, 24h 98.91.121.15
3% H₂O₂, RT, 8h 85.214.841.30
Thermal (Solid), 105°C 99.80.20-
Photolytic (Solid) 94.35.731.22

Validation of the Stability-Indicating Method (SIM)

The data from the forced degradation study are essential for validating the analytical method. The method is considered "stability-indicating" if it can unequivocally separate and quantify the intact parent drug in the presence of its degradation products.[18]

Self-Validating System: The core principle here is that the stressed samples themselves become the validation tool. If the method can resolve all degradation peaks from the parent peak and from each other, and if the mass balance is close to 100% (sum of parent assay and all impurity percentages), it provides high confidence in the method's specificity.

Workflow for SIM Development and Validation

SIM_Validation_Workflow Dev 1. Initial Method Development Stress 2. Generate Stressed (Degraded) Samples Dev->Stress Analyze 3. Analyze Stressed Samples with Developed Method Stress->Analyze Assess 4. Assess Specificity - Peak Purity (PDA) - Resolution > 2.0 - Mass Balance Analyze->Assess Optimize Optimize Method (Gradient, pH, etc.) Assess->Optimize Criteria NOT Met Validate 5. Full Method Validation (ICH Q2(R1)) - Linearity, Accuracy - Precision, Robustness Assess->Validate Criteria Met Optimize->Analyze

Caption: Workflow for developing a stability-indicating method.

Key Validation Parameters (ICH Q2(R1))
  • Specificity: Proven through the analysis of stressed samples. Peak purity analysis using a PDA detector is crucial.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected.

  • Robustness: Intentionally make small changes to method parameters (e.g., pH, flow rate) to ensure the method remains reliable.[8]

Long-Term and Accelerated Stability Studies

Once a validated SIM is in place, a formal stability study can be initiated according to ICH Q1A(R2) guidelines to establish a re-test period and recommended storage conditions.[10]

Protocol:
  • Place the drug substance in containers that simulate the proposed packaging.

  • Store batches in controlled environmental chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Table 2: Example Data Presentation for Accelerated Stability
TimepointStorage ConditionAppearanceAssay (%)Major Degradant (RRT 1.30) (%)Total Degradants (%)
0 Months -White Powder99.9< LOQ0.08
1 Month 40°C / 75% RHWhite Powder99.70.050.15
3 Months 40°C / 75% RHWhite Powder99.20.120.35
6 Months 40°C / 75% RHOff-white Powder98.50.250.70

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to evaluating the stability of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. The strategy is anchored in the principles of the ICH guidelines and emphasizes a deep understanding of the molecule's chemical properties. By focusing on potential liabilities, particularly the 5-amino group's susceptibility to oxidation, a targeted forced degradation study can be designed. The results of this study are not merely data points but are the critical tools used to develop and validate a truly stability-indicating analytical method. This integrated approach ensures that the resulting stability data are reliable, defensible, and provide a solid foundation for subsequent drug development activities, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Center for Biotechnology Information. [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (2020). ResearchGate. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (n.d.). SFERA. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026). IJRPNS. [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (2006). Synlett. [Link]

  • 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine | 1232837-27-2. (n.d.). Moshang Chemical. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. (2024). ResearchGate. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). National Center for Biotechnology Information. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

  • Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment. (2025). ResearchGate. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). National Center for Biotechnology Information. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). ResearchGate. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of the novel heterocyclic compound, 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. 5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The described methodology first involves the construction of the core 3-cyclopropyl-1H-pyrazol-5-amine scaffold via a classical condensation reaction. The second stage details a robust procedure for the selective introduction of an ethyl group at the C4 position of the pyrazole ring, a position known to be amenable to electrophilic substitution.[3][4] This protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources for the underlying chemical principles.

Introduction

The 5-aminopyrazole moiety is a cornerstone in the development of a vast array of pharmaceutical agents and agrochemicals.[1][2] These compounds are known to act as versatile synthons and building blocks for more complex fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1] The biological significance of this scaffold is well-documented, with derivatives showing potential as kinase inhibitors, anti-inflammatory, and anticancer agents.[5]

The synthetic strategy outlined herein focuses on a reliable and adaptable approach to generate a specifically substituted 5-aminopyrazole. The initial and most versatile method for the synthesis of the 5-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine.[1] Subsequently, the protocol addresses the challenge of C4-alkylation. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.[3][4] This protocol employs a Vilsmeier-Haack formylation to install a reactive handle at the C4 position, followed by a two-step sequence to build the desired ethyl substituent.

Overall Synthetic Scheme

Synthetic_Scheme A 3-Cyclopropyl-3-oxopropanenitrile C 3-Cyclopropyl-1H-pyrazol-5-amine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 4-Formyl-3-cyclopropyl-1H-pyrazol-5-amine C->E Formylation D Vilsmeier Reagent (POCl3, DMF) D->E G 4-(1-Hydroxyethyl)-3-cyclopropyl-1H-pyrazol-5-amine E->G Grignard Reaction F 1. CH3MgBr 2. H3O+ workup F->G I 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine G->I Ionic Hydrogenation H Triethylsilane, TFA H->I Stage1_Mechanism cluster_0 Mechanism of Pyrazole Formation Ketonitrile 3-Cyclopropyl-3-oxopropanenitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Nucleophilic attack on carbonyl Hydrazine Hydrazine Hydrazine->Hydrazone Aminopyrazole 3-Cyclopropyl-1H-pyrazol-5-amine Hydrazone->Aminopyrazole Intramolecular cyclization (attack on nitrile)

Caption: Mechanism for the formation of the 5-aminopyrazole ring.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (10.9 g, 100 mmol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the β-ketonitrile is fully dissolved.

  • To the resulting solution, add hydrazine hydrate (6.0 mL, ~120 mmol, 1.2 equivalents) dropwise over 10 minutes. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes, to afford 3-cyclopropyl-1H-pyrazol-5-amine as a solid.

Expected Yield: 80-90%.

Characterization (based on commercially available product)[6]:

  • Appearance: Oil or solid.

  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

Stage 2: Synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

This stage involves the introduction of the ethyl group at the C4 position of the pyrazole ring via a formylation-Grignard-reduction sequence.

Step 2a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heterocyclic rings. [7][8]The C4 position of the 5-aminopyrazole is sufficiently nucleophilic to react with the electrophilic Vilsmeier reagent. [3][4] Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (11.0 mL, 120 mmol) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-cyclopropyl-1H-pyrazol-5-amine (12.3 g, 100 mmol) in anhydrous DCM (50 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over 200 g of crushed ice.

  • Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with DCM (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-formyl-3-cyclopropyl-1H-pyrazol-5-amine by column chromatography (ethyl acetate/hexanes gradient).

Step 2b: Grignard Reaction with Methylmagnesium Bromide

The formyl group is converted to a 1-hydroxyethyl group using a Grignard reagent, which acts as a strong nucleophile attacking the carbonyl carbon.

Procedure:

  • Dissolve the purified 4-formyl-3-cyclopropyl-1H-pyrazol-5-amine (15.1 g, 100 mmol) in anhydrous diethyl ether (150 mL) in a 500 mL three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 120 mmol) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(1-hydroxyethyl)-3-cyclopropyl-1H-pyrazol-5-amine. This crude product can often be used in the next step without further purification.

Step 2c: Ionic Hydrogenation (Deoxygenation)

The secondary alcohol is reduced to a methylene group using a silane-based ionic hydrogenation. This method is effective for the deoxygenation of benzylic and other activated alcohols.

Procedure:

  • Dissolve the crude 4-(1-hydroxyethyl)-3-cyclopropyl-1H-pyrazol-5-amine (from the previous step, ~100 mmol) in trifluoroacetic acid (100 mL) at room temperature.

  • To this solution, add triethylsilane (32 mL, 200 mmol) dropwise. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture into a beaker containing a slurry of ice and a saturated solution of sodium bicarbonate to neutralize the TFA.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, by column chromatography on silica gel (ethyl acetate/hexanes gradient).

Characterization of the Final Product

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the cyclopropyl, ethyl, and pyrazole protons in the correct chemical environment and with the expected splitting patterns.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₈H₁₃N₃, MW: 151.21 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Grignard reagents are highly reactive and flammable. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Grignard Reaction. (n.d.). Jasperse, Chem 355.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Semantic Scholar. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Clemmensen reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.).
  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES. Retrieved from [Link]

  • Organocatalytic Chemoselective C4‐Benzylation of 5‐Aminopyrazoles. (n.d.). Request PDF. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. Retrieved from [Link]

Sources

Application Note: 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine in Structure-Based Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) is a highly privileged building block in modern medicinal chemistry[1]. As an aminopyrazole derivative, it serves as a foundational hinge-binding scaffold for the development of ATP-competitive protein kinase inhibitors[2]. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating this fragment into targeted kinase inhibitor libraries.

Mechanistic Rationale & Structural Dynamics

The design of kinase inhibitors relies heavily on exploiting the ATP-binding pocket. The aminopyrazole core is uniquely suited for this due to its dual capacity to act as both a hydrogen bond donor and acceptor within the kinase hinge region[3].

The specific substitution pattern of 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine provides finely tuned steric and electronic properties:

  • The 5-Amino Group (Hinge Binder): Acts as a primary hydrogen bond donor to the backbone carbonyl of the hinge region, while the adjacent endocyclic pyrazole nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide[3].

  • The 3-Cyclopropyl Group (Pocket Probing): Unlike linear alkyl chains which suffer from high entropic penalties upon binding, the rigid cyclopropyl group optimally fills hydrophobic pockets adjacent to the gatekeeper residue or the pre-DFG pocket (e.g., Thr-406 in PAK1)[4]. Furthermore, it confers superior metabolic stability against cytochrome P450-mediated oxidation compared to linear aliphatic counterparts.

  • The 4-Ethyl Group (Conformational Control): Steric bulk at the 4-position forces the attached pharmacophore (coupled via the 5-amino group) out of coplanarity. This dihedral angle modulation is critical for projecting functional groups into the solvent-exposed region or the DFG-out pocket, while simultaneously optimizing the overall lipophilicity (LogP) of the scaffold[5].

Data Presentation: Fragment Profiling

Table 1: Physicochemical Properties of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

PropertyValueMedicinal Chemistry Significance
Molecular Weight 151.21 g/mol Low MW fragment; allows significant elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 3 (Exocyclic

, Pyrazole

)
Essential for anchoring to the kinase hinge region.
H-Bond Acceptors 2 (Pyrazole

, Exocyclic

)
Facilitates complementary binding to the hinge backbone.
Topological Polar Surface Area 54.0 ŲOptimal for cellular permeability; leaves room for target-specific polar group additions.

Table 2: Comparative Kinase Selectivity Tuning via Aminopyrazole Substitution

Scaffold MotifPrimary InteractionKinase Target Examples
Unsubstituted 5-AminopyrazoleBasic hinge binding (Pan-kinase)CDK, Aurora Kinases
3-Cyclopropyl-5-AminopyrazolePre-DFG pocket / Gatekeeper adjacentPAK1[4], FGFR[5]
4-Alkyl-5-AminopyrazoleHydrophobic cleft filling / Dihedral tuningPLK4[3], JNK3

Structure-Based Drug Design (SBDD) Workflow

The following logic diagram illustrates the integration of the aminopyrazole fragment into a standard hit-to-lead SBDD pipeline.

SBDD_Workflow Fragment 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine Docking Structure-Based Docking (Hinge Region Alignment) Fragment->Docking in silico evaluation Coupling Regioselective Buchwald-Hartwig Coupling Docking->Coupling scaffold selection Library Kinase Inhibitor Library (Target Scaffold) Coupling->Library library synthesis Assay TR-FRET Kinase Profiling (Potency & Selectivity) Library->Assay in vitro screening

Structure-Based Drug Design (SBDD) workflow utilizing the aminopyrazole fragment.

Application Protocol: Regioselective Buchwald-Hartwig Cross-Coupling

To incorporate 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine into a core scaffold (e.g., a halogenated pyrimidine or pyridine), a palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry standard.

Causality & Experimental Design

The Challenge: Aminopyrazoles possess multiple nucleophilic sites (the exocyclic primary amine and the endocyclic pyrazole nitrogens). Using a strong base like sodium tert-butoxide (


) often leads to deprotonation of the pyrazole core, resulting in unwanted endocyclic N-arylation.
The Solution:  By substituting with the milder cesium carbonate (

) and employing BrettPhos —a bulky biaryl phosphine ligand that specifically accelerates reductive elimination at primary amines—the reaction is kinetically driven toward the desired exocyclic C-N bond formation, ensuring high regioselectivity.
Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide core (1.0 equiv) and 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine (1.2 equiv).

  • Catalyst Loading: Add

    
     (0.05 equiv) and BrettPhos ligand (0.1 equiv).
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv).
    
  • Solvent: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide).

  • Reaction: Seal the flask and heat to 100 °C for 12–16 hours with vigorous stirring.

  • In-Process Control: Monitor the reaction via LC-MS. The desired product mass should correspond to the exocyclic coupled adduct.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient).

Self-Validation Checkpoint: Prior to biological evaluation, regiochemistry must be confirmed. Perform 2D NOESY NMR; a cross-peak between the newly installed aryl proton and the 4-ethyl protons of the pyrazole confirms exocyclic coupling. The absence of this correlation suggests off-target endocyclic arylation.

Application Protocol: Biochemical Kinase Assay Validation (TR-FRET)

Once the library is synthesized, the compounds must be validated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred self-validating system due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
    
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized aminopyrazole inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PAK1 or PLK4) diluted in kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow the aminopyrazole hinge-binder to equilibrate in the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the

    
     of the specific kinase to accurately measure competitive inhibition).
    
  • Detection: After a 60-minute incubation, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
    ) and the specific Europium-labeled anti-phospho antibody paired with a ULight-labeled tracer.
    
  • Readout & Analysis: Incubate for 1 hour and read on a microplate reader (e.g., EnVision) at 615 nm (donor) and 665 nm (acceptor). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Title: Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules (MDPI) URL: [Link]

Sources

High-Throughput Screening Assays for Pyrazole Derivatives: Biochemical and Cellular Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a highly versatile and privileged scaffold in contemporary medicinal chemistry[1]. Its unique electronic and conformational properties allow it to act as a potent hydrogen bond donor and acceptor, making it an ideal pharmacophore for targeting the ATP-binding hinge region of various kinases (e.g., CHK2, EGFR, JAK)[2][3].

As medicinal chemistry evolves toward rational, structure-guided design, the ability to rapidly evaluate thousands of synthesized pyrazole analogs is critical[1]. However, pyrazole derivatives often present unique challenges in high-throughput screening (HTS): they can be highly hydrophobic (leading to aggregation) and may exhibit auto-fluorescence that interferes with standard colorimetric or simple fluorometric assays. To overcome these challenges, robust, miniaturized HTS modalities such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are employed.

Assay Rationale & Causality

When screening pyrazole libraries, the choice of assay is dictated by the need to eliminate false positives caused by compound interference.

  • TR-FRET: This technology combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET). By introducing a microsecond time delay between excitation and measurement, short-lived background fluorescence from the pyrazole compounds or biological matrices completely decays[4]. Only the long-lived emission from lanthanide fluorophores (like Europium or Terbium) is recorded, drastically improving the signal-to-noise ratio.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen): This bead-based proximity assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into proximity by a molecular interaction. It is exceptionally sensitive and highly suited for fragment-based screening of low-affinity pyrazole fragments[2].

Quantitative Comparison of HTS Modalities
Assay ParameterTR-FRETAlphaScreenCausality in Pyrazole Screening
Detection Mechanism Energy Transfer (Fluorescence)Singlet Oxygen Transfer (Luminescence)Both are homogeneous (no-wash), allowing miniaturization to 1536-well formats.
Background Interference Very LowLowTR-FRET's time delay eliminates pyrazole auto-fluorescence[4].
Sensitivity to Aggregation ModerateHighHydrophobic pyrazoles can aggregate and quench AlphaScreen signals; requires detergents[2].
Light Sensitivity LowVery HighAlphaScreen beads are photosensitive; requires subdued lighting during preparation.
Primary Application Lead optimization & profilingFragment-based screeningAlphaScreen's high sensitivity detects weak binding of early-stage pyrazole fragments[2].

Workflow & Mechanistic Visualizations

HTS_Workflow Prep Compound Library Prep (Pyrazole Derivatives) Dispense Acoustic Dispensing (Nanoliter Transfer) Prep->Dispense Assay Primary Screening (TR-FRET / AlphaScreen) Dispense->Assay Analysis Data Analysis (Z'-factor Validation) Assay->Analysis Hit Hit Confirmation (Dose-Response) Analysis->Hit

Figure 1: High-throughput screening workflow for pyrazole derivative libraries.

TR_FRET_Principle cluster_Reaction Step 1: Kinase Reaction cluster_Detection Step 2: TR-FRET Detection Kinase Target Kinase PSubstrate Biotin-Phospho-Substrate Kinase->PSubstrate Phosphorylates Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks Activity NoFRET Low FRET Signal (Inhibited Kinase) Inhibitor->NoFRET Prevents Phosphorylation Substrate Biotin-Substrate + ATP Substrate->PSubstrate EuAb Eu-Anti-Phospho Ab (Donor) PSubstrate->EuAb Ab Binding SA Streptavidin-Acceptor (Acceptor) PSubstrate->SA SA Binding FRET High FRET Signal (Active Kinase) EuAb->FRET Proximity SA->FRET Proximity

Figure 2: TR-FRET assay principle for screening pyrazole-based kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Kinase Inhibition Assay

This protocol is designed for 384-well microplates and incorporates internal controls to ensure the assay is self-validating.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: Brij-35 (a non-ionic detergent) is included to prevent the hydrophobic pyrazole compounds from adhering to the plastic walls of the microplate.

2. Compound Dispensing:

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of pyrazole derivatives (in 100% DMSO) directly into a dry 384-well low-volume plate.

  • Causality: Acoustic dispensing avoids intermediate aqueous dilutions, preventing the premature precipitation of highly lipophilic pyrazoles.

  • Self-Validation Controls: Reserve columns 1 and 2 for controls. Dispense 50 nL of DMSO into 16 wells (Positive Control: Max Activity) and 50 nL of a known reference inhibitor (e.g., Staurosporine) into 16 wells (Negative Control: Min Activity).

3. Kinase Reaction:

  • Add 5 µL of the Target Kinase/Biotinylated-Substrate mixture to all wells. Incubate for 15 minutes at room temperature to allow pyrazole-kinase pre-equilibration.

  • Initiate the reaction by adding 5 µL of ATP (at the predetermined

    
     concentration). Incubate for 60 minutes.
    

4. Detection Phase:

  • Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, measuring emission at 620 nm (Donor) and 665 nm (Acceptor)[4]. Calculate the 665/620 nm ratio.

Protocol B: AlphaScreen Fragment-Based Assay

Used primarily for screening low-molecular-weight pyrazole fragments targeting hinge-binding sites[2].

1. Buffer Optimization for Fragments:

  • Prepare AlphaScreen buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.01% (v/v) Triton™ X-100 .

  • Causality: High concentrations of pyrazole fragments (often screened at 100 µM - 1 mM) are prone to colloidal aggregation, which can non-specifically quench the AlphaScreen signal. Triton X-100 disrupts these aggregates, eliminating false positives[2].

2. Reaction & Bead Addition (Light-Sensitive):

  • Incubate the kinase, biotinylated substrate, and pyrazole fragments for 30 minutes.

  • Under subdued green lighting (<100 lux): Add Streptavidin-coated Donor beads and Anti-phospho conjugated Acceptor beads (final concentration 20 µg/mL).

  • Incubate in the dark for 2 hours at room temperature.

  • Read on an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm).

Assay Validation & Quality Control (Z'-Factor)

To ensure the trustworthiness of the HTS campaign, the assay must be statistically validated using the Z'-factor , a dimensionless parameter that evaluates the dynamic range and data variation of the assay[5].

The Z'-factor is calculated per plate using the 16 positive (max signal,


) and 16 negative (min signal, 

) control wells:


Where


 represents the standard deviation and 

represents the mean of the controls.

Interpretation for Pyrazole Screening:

  • 
     : Indicates an excellent, robust assay suitable for HTS[6].
    
  • Due to the low background noise of time-resolved fluorometry, a well-optimized TR-FRET assay for pyrazole derivatives typically yields a Z'-factor

    
    [7]. If a plate falls below 
    
    
    
    , the data for that specific plate must be discarded, and the acoustic dispensing/reagent stability must be investigated.

References

  • Li et al. (2022). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. International Journal of Novel Research and Development. URL: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. Journal of Biomolecular Screening. URL:[Link]

  • GraphPad Software. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad Knowledgebase. URL:[Link]

  • Silva et al. (2013). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 - PMC. National Center for Biotechnology Information. URL:[Link]

  • BMG LABTECH. TR-FRET Measurements. BMG LABTECH Application Notes. URL:[Link]

  • Madiraju et al. (2014). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. - SciSpace. Journal of Biomolecular Screening. URL:[Link]

  • Engelhardt et al. (2019). Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors - ACS Publications. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note & Protocols for the Biological Evaluation of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of clinical conditions, from oncology to inflammatory diseases.[1][2][3] Many of these compounds function as kinase inhibitors.[4] This application note provides a comprehensive, multi-tiered workflow for the initial cell-based characterization of novel pyrazole-containing small molecules, using 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine as a representative candidate. We present a logical progression of assays, beginning with foundational cytotoxicity screening, moving to key mechanistic assays for apoptosis and cell cycle disruption, and culminating in guidance for target deconvolution. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the tools to generate reliable, decision-driving data.

Introduction: The Pyrazole Scaffold and Rationale for Screening

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery for their diverse biological activities.[5] Their unique structure, featuring two adjacent nitrogen atoms, allows them to act as both hydrogen bond donors and acceptors, facilitating interactions with a multitude of biological targets like enzymes and receptors.[2][3] The incorporation of a cyclopropyl moiety, as seen in 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, is a common strategy in medicinal chemistry to enhance metabolic stability and conformational rigidity, often leading to improved potency.[6]

Given the prevalence of pyrazole-based compounds as anticancer agents, a logical first step in characterizing a novel analog is to assess its impact on cancer cell proliferation and viability.[7] This guide outlines a systematic approach to move from broad phenotypic effects (e.g., cell death) to more specific mechanisms of action, providing a foundational dataset for further development.

Tier 1: Foundational Assays - Cytotoxicity & Viability Screening

The initial goal is to determine the concentration range at which the compound elicits a biological effect. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing potency across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.

Workflow for Initial Compound Characterization

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Identification A Novel Compound (3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine) B Select Diverse Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549) A->B C MTT / MTS Assay (Cell Viability) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V / PI) D->E Use concentrations around IC50 F Cell Cycle Analysis (PI Staining) D->F Use concentrations around IC50 G Identify Mode of Cell Death / Arrest E->G F->G H Hypothesis Generation (e.g., Kinase Inhibition) G->H I Target-Specific Assays (e.g., Kinase Panel Screen) H->I J Validate Target Engagement I->J

Caption: A tiered workflow for characterizing novel pyrazole compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol is adapted from standard methodologies used for evaluating cytotoxic activities of novel chemical entities.[7][8]

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (DMSO only, matching the highest DMSO concentration used) and a "no treatment" control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability relative to the vehicle control: Viability % = (Abs_Treated / Abs_Vehicle) * 100.

  • Plot the viability percentage against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Hypothetical Data Presentation:

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma8.5
HCT-116Colorectal Carcinoma12.2
A549Lung Carcinoma25.1
HEK293Normal Kidney (Control)> 100

Tier 2: Mechanistic Elucidation Assays

After establishing cytotoxicity, the next step is to understand how the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[8][9][10] These assays should be performed using concentrations at and around the determined IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both allows for differentiation between viable, early apoptotic, late apoptotic, and necrotic populations.[9]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat cells with the compound at desired concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. To collect adherent cells, wash with PBS, then gently trypsinize. Combine all cells from the same well.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS. Resuspend the pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. By staining a population of cells and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.[9][10]

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases.

Hypothetical Data Presentation:

Treatment (24h)% Sub-G1 (Apoptotic)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)2.1%55.4%28.3%16.3%
Compound (1x IC50)15.8%25.1%10.5%48.6%

An accumulation in the G2/M phase, as shown in the table, would suggest the compound interferes with mitosis.

Tier 3: Hypothesis-Driven Target Exploration

The observation that 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine induces apoptosis and G2/M arrest strongly suggests an interaction with cellular machinery controlling these processes. Many pyrazole-containing drugs are kinase inhibitors, which frequently regulate the cell cycle and apoptosis.[1][4]

Apoptosis and Cell Cycle Signaling

G cluster_0 Cell Cycle Control cluster_1 Apoptosis Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Checkpoint CDK_G1 CDK4/6 CDK2 G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint CDK_G2M CDK1 Compound Pyrazole Compound (Hypothetical Target) CDK_G2M->Compound Potential Target Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Compound->Bcl2 Mito Mitochondria Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanisms of action targeting cell cycle and apoptosis pathways.

Next Steps & Rationale:

  • Kinase Profiling: Based on the G2/M arrest phenotype, a logical next step is to screen the compound against a panel of kinases, particularly those involved in the G2/M checkpoint, such as CDK1. This can be done using commercially available services that offer broad kinase screening panels.

  • Western Blot Analysis: To validate the mechanism, researchers can perform Western blotting to probe for key proteins.

    • Apoptosis: Check for cleavage of Caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax).

    • Cell Cycle: Examine the phosphorylation status of CDK1 and the expression levels of Cyclin B1.

  • Target Engagement Assays: If a specific kinase is identified as a primary target, cell-based target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA) can be employed to confirm that the compound binds to its intended target within the complex cellular environment.

By following this structured, three-tiered approach, researchers can efficiently and robustly characterize the cellular activity of novel compounds like 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine, generating a comprehensive data package to guide further drug development efforts.

References

  • Kushwaha, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Lv, P-C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Research & Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Bentham Science. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Coronaviruses. Retrieved from [Link]

  • Zon, L. I., & Peterson, R. T. (2007). Design and Implementation of Cell-Based Assays to Model Human Disease. ACS Chemical Biology. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences. Retrieved from [Link]

  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Zon, L. I., & Peterson, R. T. (2007). Design and implementation of cell-based assays to model human disease. PubMed. Retrieved from [Link]

  • EurekAlert! (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Retrieved from [Link]

  • Hareesh, U. S., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hareesh, U. S., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Analytical Method Development and Validation for the Quantification of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmaceutical R&D Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Context

The compound 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) is a highly specialized, sterically hindered 5-aminopyrazole building block. The pyrazole nucleus is a privileged pharmacophore extensively utilized in the design of anti-proliferative agents, kinase inhibitors (e.g., JAK/STAT pathway inhibitors), and anti-inflammatory drugs[1].

Quantifying this intermediate accurately during Active Pharmaceutical Ingredient (API) synthesis is critical. However, 5-aminopyrazoles present unique chromatographic challenges. The presence of both a primary amine and a pyrazole ring creates multiple protonation states. The conjugate acid of a typical 5-aminopyrazole exhibits a


 in the range of 4.0–5.0[2]. If the mobile phase pH is not strictly controlled relative to this 

, the analyte will exist in a state of partial ionization, leading to severe peak tailing, unpredictable retention times, and poor resolution on standard reversed-phase (RP) columns[3].

This application note details a self-validating, Quality-by-Design (QbD) driven RP-HPLC-UV method for bulk assay/purity, alongside an LC-MS/MS protocol for trace quantification. The validation framework strictly adheres to the latest ICH Q2(R2) guidelines (effective June 2024)[4][5].

Physicochemical Profiling & Causality in Method Design

To ensure a robust method, experimental choices must be grounded in the molecule's physicochemical properties:

  • Mobile Phase pH Selection: To prevent peak tailing, the mobile phase pH must be at least 2 units below the

    
     of the amine. We utilize 0.05% Trifluoroacetic acid (TFA)  in water (pH ~2.5). TFA acts as an ion-pairing agent, masking residual silanol groups on the stationary phase and ensuring the fully protonated amine elutes as a sharp, symmetrical peak.
    
  • Stationary Phase Selection: Highly aqueous mobile phases required to retain polar amines can cause hydrophobic collapse in standard C18 columns. Therefore, an AQ-type C18 or a polar-embedded C18 column (e.g., Waters Symmetry or Phenomenex Synergi Hydro-RP) is mandated to maintain phase wetting and reproducible retention.

Visualization 1: Analytical Method Development Workflow

MethodWorkflow Start Analyte Profiling 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine pKa Physicochemical Analysis pKa ~4.5 (Amine/Pyrazole) Start->pKa Col Stationary Phase Selection Polar-Embedded C18 (AQ) pKa->Col MP Mobile Phase Optimization 0.05% TFA (pH ~2.5) for Ion-Pairing Col->MP SST System Suitability Testing (SST) Tailing Factor < 1.5, %RSD < 2.0 MP->SST Val ICH Q2(R2) Validation Lifecycle & QbD Approach SST->Val

Caption: QbD-driven workflow for the analytical method development of 5-aminopyrazole derivatives.

Experimental Protocols

Protocol A: RP-HPLC-UV Method for Assay and Purity

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is integrated, ensuring the instrument is fit-for-purpose at the exact time of analysis.

1. Reagent Preparation

  • Mobile Phase A (MP-A): Add 0.5 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (MP-B): 100% HPLC-grade Acetonitrile (degassed).

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Polar-embedded C18 (250 x 4.6 mm, 5 µm)Prevents phase collapse under high aqueous conditions; retains polar amines.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/DAD at 235 nmWavelength corresponding to the

transition of the pyrazole ring.
Injection Vol 10 µLPrevents column overloading and minimizes injection solvent effects.

3. Gradient Program

Time (min)% MP-A (0.05% TFA)% MP-B (Acetonitrile)Curve
0.0955Isocratic hold to retain polar analyte
2.0955Isocratic hold
12.04060Linear gradient to elute hydrophobic impurities
15.04060Wash step
15.1955Return to initial conditions
20.0955Column re-equilibration

4. System Suitability Test (SST) - Self-Validation Criteria Inject the standard solution (


) in five replicates. The system is validated for the run ONLY if:
  • Retention Time (RT) Precision: %RSD

    
    .
    
  • Peak Area Precision: %RSD

    
    .
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Proves the TFA ion-pairing is effectively masking silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Protocol B: LC-MS/MS Method for Trace Quantification

For genotoxic impurity screening or pharmacokinetic (PK) bioanalysis, UV detection lacks the requisite sensitivity.

  • Mobile Phase: Replace TFA with 0.1% Formic Acid in both Water (A) and Acetonitrile (B). Rationale: TFA causes severe ion suppression in Electrospray Ionization (ESI). Formic acid provides the necessary protons for positive ion mode (

    
    ) without suppressing the signal.
    
  • MS Conditions (ESI+):

    • Precursor Ion:

      
       (
      
      
      
      for
      
      
      )
    • Product Ions (MRM transitions): Optimize collision energy (CE) for fragments corresponding to the cleavage of the cyclopropyl or ethyl groups.

Method Validation Strategy (ICH Q2(R2) Framework)

The recent ICH Q2(R2) revision emphasizes a lifecycle approach and robustness[6]. The table below summarizes the validation parameters and acceptance criteria executed for this method.

Validation Parameter (ICH Q2(R2))MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and known synthetic impurities.No interfering peaks at the RT of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. Peak purity angle < purity threshold (DAD).
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target assay concentration (

).
Correlation coefficient (

)

. Y-intercept

of target response.
Accuracy (Recovery) Spike API into synthetic matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay

.
Robustness Deliberate variations in Flow Rate (

), pH (

), and Temp (

).
SST criteria must still be met. Assay variation

.

Synthetic and Biological Relevance

Understanding the downstream application of the analyte provides context for impurity profiling. 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is typically subjected to amide coupling to form the core scaffold of targeted therapeutics.

Visualization 2: Synthetic & Biological Pathway

BiologicalPathway BuildingBlock 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (Quantified Intermediate) Coupling Amide Coupling / Scaffold Assembly (Synthesis) BuildingBlock->Coupling API Active Pharmaceutical Ingredient (e.g., Pyrazole-based Kinase Inhibitor) Coupling->API Target Target Kinase Inhibition (e.g., JAK/STAT Pathway) API->Target Effect Suppression of Inflammation & Tumorigenesis Target->Effect

Caption: Synthetic integration of 5-aminopyrazoles into targeted kinase inhibitors and their biological cascade.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • QbD-based RP-HPLC method development for quantitative computation of phase III composition Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

  • Experimental basicity d

    
     values bases) 
    Source: Chair of Analytical Chemistry, University of Tartu
    URL:[Link]
    
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust methodology for the purification of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, often serving as crucial building blocks for therapeutic agents.[1][2][3] The inherent basicity of the primary amine on the pyrazole ring presents a common chromatographic challenge, frequently leading to poor peak shape and low recovery due to interactions with the stationary phase. This guide details a systematic approach, from method development principles to a step-by-step preparative protocol, designed to overcome these challenges. We explain the critical role of mobile phase pH modification in achieving sharp, symmetrical peaks and provide a complete workflow that includes sample preparation, gradient optimization, fraction collection, and a logical troubleshooting framework.

Introduction: Chromatographic Challenges of Basic Pyrazole Amines

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₃N₃) is a substituted pyrazole containing a primary amine.[4] This functional group makes the compound basic and susceptible to strong ionic interactions with residual silanol groups (Si-OH) present on the surface of traditional silica-based HPLC stationary phases.[5] At neutral or moderately acidic pH, these silanol groups can become deprotonated (Si-O⁻), creating active sites that interact with the protonated amine (R-NH₃⁺), resulting in significant peak tailing.[6][7] This phenomenon compromises resolution, reduces purification efficiency, and makes accurate quantification difficult.

The strategy outlined herein directly addresses this issue by employing an acidic mobile phase modifier. This approach leverages two key mechanisms:

  • Analyte Protonation: The acidic environment ensures the amine is consistently in its protonated, more polar form, leading to predictable retention behavior in a reversed-phase system.

  • Silanol Suppression: The low pH environment keeps the residual silanol groups in their neutral, protonated state, effectively minimizing the undesirable ionic interactions that cause peak tailing.[8]

This protocol is designed for researchers in synthetic chemistry, process development, and medicinal chemistry requiring high-purity 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine for subsequent applications.

Method Development & Optimization Strategy

The selection of chromatographic conditions is paramount for the successful purification of this target compound. Our strategy is grounded in established principles of reversed-phase chromatography for polar and basic analytes.

Mode of Chromatography: Reversed-Phase (RP-HPLC)

RP-HPLC is the chosen mode due to its versatility and compatibility with the moderate polarity of the analyte. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., water/acetonitrile).[9] This setup allows for the effective retention and separation of the target compound from both more polar and less polar impurities.

Column Selection

A high-purity, end-capped C18 column is the cornerstone of this method.

  • Stationary Phase: C18 (Octadecylsilane) provides sufficient hydrophobic character to retain the analyte.

  • End-Capping: Modern columns feature advanced end-capping, where residual silanol groups are chemically derivatized to reduce their activity. This is a critical feature for analyzing basic compounds.[7]

  • Particle Size: For preparative work, a larger particle size (e.g., 5-10 µm) is often used to allow for higher loading capacity without generating excessive backpressure.

Mobile Phase Composition

The mobile phase is engineered to ensure optimal peak shape and resolution.

  • Solvents: A mixture of HPLC-grade water and acetonitrile is used. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[10][11]

  • Acidic Modifier: Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is incorporated into both the aqueous and organic mobile phase components. TFA serves as an excellent ion-pairing agent, further enhancing peak sharpness for basic compounds, in addition to controlling the pH. For applications requiring mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted, though it may result in slightly broader peaks.

UV Detection

The pyrazole ring system contains a chromophore suitable for UV detection. A preliminary UV scan of the crude material is recommended to determine the wavelength of maximum absorbance (λ-max). In the absence of this data, detection at 220 nm and 254 nm provides a robust starting point for monitoring the separation.

Materials and Equipment

CategoryItem
Instrumentation Preparative or Semi-Preparative HPLC System with Gradient Pump, Autosampler, and UV/PDA Detector
Fraction Collector
Rotary Evaporator
Column C18 Reversed-Phase Column (e.g., 10 mm x 250 mm, 5 µm particle size) with appropriate guard column
Reagents & Solvents 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (Crude)
Acetonitrile (ACN), HPLC Grade or higher
Water, HPLC Grade or Milli-Q
Trifluoroacetic Acid (TFA), HPLC Grade
Dimethyl Sulfoxide (DMSO) or Methanol, HPLC Grade (for sample dissolution)
Consumables 2 mL Autosampler Vials with Septa
0.45 µm Syringe Filters (PTFE for organic solvents)
Appropriate glassware for fraction collection and mobile phase preparation

Detailed Experimental Protocols

This section provides a step-by-step guide to performing the purification.

Protocol 4.1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an appropriate method such as ultrasonication or helium sparging to prevent bubble formation in the pump.[10]

Protocol 4.2: Sample Preparation
  • Dissolution: Dissolve the crude 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine in a minimal amount of a suitable solvent (e.g., DMSO or Methanol) to a concentration of approximately 10-20 mg/mL.

    • Scientist's Note: The sample solvent should be as weak as possible relative to the mobile phase to avoid peak distortion.[7] If using a strong solvent like DMSO, keep the injection volume low.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[12]

Protocol 4.3: HPLC System Setup & Purification

System Equilibration:

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with a starting mixture of 95% Mobile Phase A / 5% Mobile Phase B for at least 10-15 column volumes, or until a stable baseline is achieved.

Optimized Gradient Conditions:

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)Curve
0.095.05.05.0Initial
2.095.05.05.06
20.05.095.05.06
25.05.095.05.06
25.195.05.05.06
30.095.05.05.06

Note: Flow rate should be adjusted based on the column diameter. The provided 5.0 mL/min is suitable for a 10 mm ID column.

Protocol 4.4: Fraction Collection and Analysis
  • Injection: Inject the filtered sample onto the equilibrated column.

  • Collection: Set the fraction collector to trigger collection based on the UV signal threshold. Collect eluent corresponding to the main product peak into separate vessels.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the desired purity specification.

Protocol 4.5: Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator.

  • Lyophilization (Optional): For a final, dry powder, the remaining aqueous solution can be lyophilized (freeze-dried) to remove the last traces of water and TFA.

System Suitability and Quality Control

To ensure the trustworthiness and reproducibility of the purification, the following parameters should be monitored:

  • Peak Tailing Factor (Tf): For the main analyte peak, Tf should be ≤ 1.5. A value close to 1.0 indicates a highly symmetrical peak.[6]

  • Retention Time Reproducibility: In consecutive analytical runs, the retention time of the target peak should not vary by more than ±2%.

  • Baseline Stability: A stable, low-noise baseline is indicative of a clean system and well-prepared mobile phases.[7]

Visualization of Workflows

Purification Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Gradient Elution Injection->Separation Collection Fraction Collection Separation->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: HPLC Purification Workflow.

Troubleshooting Logic Diagram

G Start Problem Observed PeakTailing Peak Tailing (Tf > 1.5) Start->PeakTailing SplitPeak Split or Broad Peak Start->SplitPeak HighPressure High Backpressure Start->HighPressure CauseTailing1 Insufficient Acid in Mobile Phase PeakTailing->CauseTailing1 CauseTailing2 Column Degradation (Loss of end-capping) PeakTailing->CauseTailing2 CauseTailing3 Sample Overload PeakTailing->CauseTailing3 CauseSplit1 Sample Solvent Too Strong SplitPeak->CauseSplit1 CauseSplit2 Column Void or Clogged Frit SplitPeak->CauseSplit2 CausePressure1 System or Column Blockage HighPressure->CausePressure1 CausePressure2 Buffer Precipitation HighPressure->CausePressure2

Caption: Troubleshooting Common HPLC Issues.

Conclusion

The protocol detailed in this application note provides a validated and reliable method for the preparative HPLC purification of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. By understanding and addressing the key challenge of its basicity through proper mobile phase pH control, researchers can consistently obtain a high-purity final product with excellent peak symmetry and recovery. This methodology is robust, transferable, and serves as a foundational template for the purification of other challenging basic pyrazole derivatives.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Element Lab Solutions. (2025, August 22).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Moshang Chemical. (n.d.). 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. Moshang.
  • Smolecule. (2024, April 15).
  • PubMed. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)
  • PubMed. (2011, May 15). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2). This guide is engineered for researchers and drug development professionals to troubleshoot the condensation of 3-cyclopropyl-2-ethyl-3-oxopropanenitrile with hydrazine hydrate.

Below, you will find mechanistic pathway analyses, a diagnostic FAQ for common side products, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Pathway & Side-Product Divergence

The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of


-ketonitriles with hydrazines . The reaction proceeds via a rapid nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, followed by a slower, rate-limiting intramolecular cyclization where the hydrazone nitrogen attacks the nitrile carbon.

Deviations from optimal conditions lead to three primary side products: hydrolyzed


-ketoamides , uncyclized hydrazones , and azine dimers [1][2].

Mechanism SM β-Ketonitrile (m/z 138.2[M+H]+) Hydrazone Hydrazone Intermediate (m/z 152.2 [M+H]+) SM->Hydrazone Nucleophilic Attack (Fast) Amide β-Ketoamide (m/z 156.2 [M+H]+) SM->Amide H2O / Prolonged Heat (Hydrolysis) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Nucleophilic Attack (Fast) Target 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine (m/z 152.2 [M+H]+) Hydrazone->Target Intramolecular Cyclization (Acid Catalyzed) Azine Azine Dimer (m/z 271.3 [M+H]+) Hydrazone->Azine Excess β-Ketonitrile (Over-condensation)

Mechanistic pathway of 5-aminopyrazole synthesis and major side-product divergence.

Troubleshooting Knowledge Base (FAQs)

Q1: Both my intermediate and final product show an identical mass of m/z 152.2 [M+H]⁺. How can I confidently track the reaction progress?

A1: This is a classic analytical trap in pyrazole synthesis. The initial nucleophilic attack of hydrazine yields a hydrazone intermediate, which subsequently isomerizes (cyclizes) into the 5-aminopyrazole . Because cyclization is an intramolecular rearrangement, the hydrazone and the pyrazole are exact structural isomers (MW 151.21 g/mol ).

  • Diagnostic Solution: Do not rely solely on MS. Use ATR-FTIR. The uncyclized hydrazone will exhibit a strong, sharp C≡N stretch at ~2200–2250 cm⁻¹. The complete disappearance of this peak is your self-validating proof of successful cyclization. Alternatively, use HPLC; the more polar pyrazole will elute earlier than the hydrazone on a standard C18 column.

Q2: The reaction stalls at the hydrazone intermediate. How do I drive the cyclization without degrading the molecule?

A2: The ethyl group at the C4 position (alpha to the nitrile) creates significant steric hindrance. This steric bulk raises the activation energy required for the intramolecular nucleophilic attack on the nitrile carbon, causing the reaction to stall at the hydrazone stage.

  • Mechanistic Solution: Introduce a catalytic amount (0.1 eq) of glacial acetic acid. The acid protonates the nitrile, increasing its electrophilicity.

  • Critical Warning: We specifically choose a weak acid like acetic acid over mineral acids (e.g., HCl). The C3-cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening under harsh conditions. Acetic acid provides the necessary electrophilic activation without destroying the cyclopropyl moiety.

Q3: My LC-MS shows a persistent impurity at m/z 156.2 [M+H]⁺. What is this, and how do I prevent it?

A3: This corresponds to the


-ketoamide side product (MW 155.19  g/mol ), resulting from the hydrolysis of your starting 

-ketonitrile (m/z 138.2 [M+H]⁺). The nitrile group is highly susceptible to hydrolysis in the presence of water and basic conditions (such as those provided by hydrazine hydrate) .
  • Prevention: Switch from 95% ethanol to absolute ethanol. Ensure the reaction is kept under an inert atmosphere if prolonged reflux is required, and neutralize highly basic conditions.

Q4: I am observing a high molecular weight impurity at m/z 271.3 [M+H]⁺. What is the mechanism of its formation?

A4: This is the azine dimer. It forms when one molecule of hydrazine reacts with two molecules of the


-ketonitrile.
  • Prevention: Always add the hydrazine dropwise to the reaction mixture at 0–5°C. Maintaining a slight excess of hydrazine (1.1–1.2 eq) ensures the local concentration heavily favors the mono-adduct over the bis-adduct.

Q5: Do I need to worry about 3-amino vs. 5-amino regioisomers for this specific target?

A5: No. Because you are synthesizing a 1H-pyrazole using unsubstituted hydrazine (


), the two nitrogen atoms in the reagent are identical. The resulting 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine and 5-cyclopropyl-4-ethyl-1H-pyrazol-3-amine are simply tautomers in rapid equilibrium. Regioselectivity only becomes a side-product issue if you use substituted hydrazines (e.g., methylhydrazine) or if you perform downstream N-alkylation[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and side-product formation during the synthesis of 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

SolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Major Side Product Observed
95% EthanolNone80 (Reflux)462%

-Ketoamide (Hydrolysis)
Abs. EthanolNone80 (Reflux)674%Hydrazone (Incomplete Cyclization)
DMFNone100248%Azine Dimer (Over-condensation)
Abs. Ethanol 0.1 eq Glacial AcOH 80 (Reflux) 3 91% None (Trace Unreacted SM)

Standardized Self-Validating Protocol

This protocol is engineered to prevent the side products discussed above by controlling addition rates, minimizing water content, and utilizing mild acid catalysis.

Workflow S1 1. Dissolution Abs. EtOH S2 2. Catalysis 0.1 eq AcOH S1->S2 S3 3. Addition N2H4 at 0-5°C S2->S3 S4 4. Cyclization Reflux 80°C, 3h S3->S4 S5 5. Validation IR/LC-MS Check S4->S5

Standardized five-step experimental workflow for optimized pyrazole cyclization.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-cyclopropyl-2-ethyl-3-oxopropanenitrile in absolute ethanol (0.2 M concentration).

  • Mild Acidification: Add 0.1 equivalents of glacial acetic acid. (Causality: Activates the nitrile for cyclization while preserving the acid-sensitive cyclopropyl ring).

  • Controlled Addition: Cool the flask to 0–5°C using an ice bath. Add 1.15 equivalents of hydrazine hydrate dropwise over 15 minutes. (Causality: Dropwise addition at low temperature prevents thermal spikes and suppresses azine dimer formation).

  • Intermediate Validation Checkpoint: After 30 minutes of stirring at room temperature, take a 10 µL aliquot. Run a rapid LC-MS. You should observe the mass of the hydrazone intermediate (m/z 152.2 [M+H]⁺). If unreacted starting material (m/z 138.2) remains, hydrazine addition was insufficient.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C for 3 hours.

  • Final Validation Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the sharp nitrile C≡N stretch at ~2200–2250 cm⁻¹ confirms that the hydrazone has successfully cyclized into the pyrazole.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous

    
     (to neutralize the acetic acid). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to afford the crude 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine. Purify via recrystallization or silica gel chromatography if necessary.

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

Sources

Technical Support Center: Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivative Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining pyrazole-based compounds with the high degree of purity required for downstream applications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific, real-world issues encountered during the purification of this important class of heterocyclic compounds. The advice herein is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Common Purification Hurdles

This section is dedicated to resolving common issues associated with standard purification techniques as they apply to pyrazole derivatives.

Section 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying solid pyrazole derivatives, but it is highly dependent on the compound's specific properties and the choice of solvent.[1]

Q1: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the compound's melting point is lower than the temperature of the solution from which it is separating.[2]

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution is likely supersaturated to a point where nucleation is too rapid, and ordered crystal growth cannot occur. Slow, gradual cooling is paramount. Allow the solution to cool to room temperature naturally before inducing further crystallization with an ice bath.[2]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound.

    • Strategy 1: Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point, allowing crystallization to initiate at a lower temperature.[2]

    • Strategy 2: Modify the Solvent System: Introduce an "anti-solvent" in which the pyrazole is poorly soluble. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and slowly add a hot anti-solvent (e.g., water, hexane) until turbidity persists. Then, allow it to cool slowly.[2][3]

  • Induce Nucleation: If the solution remains supersaturated upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3]

Q2: The recrystallization yield of my pyrazole is very low. How can I improve it?

A2: A low yield indicates that a significant portion of your product remains in the mother liquor after cooling.

Causality & Solution:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common cause.[1][2] Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[2]

  • Insufficient Cooling: Ensure the flask is thoroughly cooled. After reaching room temperature, placing the solution in an ice bath for at least 30 minutes can significantly increase the yield by maximizing precipitation.[2]

  • Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.[4] Re-screen for a solvent system where the solubility difference between hot and cold temperatures is more pronounced.

  • Check the Mother Liquor: After filtration, evaporate a small amount of the filtrate. If a significant amount of solid appears, your yield can be improved by concentrating the mother liquor and attempting a second crystallization.[2]

Section 2: Chromatographic Separation Challenges

Column chromatography is a workhorse technique for purifying pyrazoles, especially for separating reaction mixtures or isomers.[5] However, the unique properties of the pyrazole ring can present challenges.

Q3: My basic pyrazole derivative is streaking or sticking to the silica gel column. How can I fix this?

A3: The nitrogen atoms in the pyrazole ring can be basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This leads to poor peak shape, streaking, and sometimes irreversible adsorption.

Causality & Solution:

  • Acid-Base Interaction: The acidic nature of silica gel is the root cause.

    • Strategy 1: Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent system (typically 0.1-1%).[6][7] This base will neutralize the acidic sites on the silica, allowing the basic pyrazole to elute cleanly.

    • Strategy 2: Change the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[6] For highly polar pyrazoles, reverse-phase (C18) chromatography may also be a viable option.[7][8]

Q4: How can I separate N-1 and N-2 alkylated pyrazole regioisomers?

A4: The synthesis of N-substituted pyrazoles often yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar polarities.[9][10]

Causality & Solution:

  • Subtle Polarity Differences: The primary difference between N-1 and N-2 isomers is the position of the substituent, which can lead to only minor differences in their interaction with the stationary phase.

    • Optimization is Key: The most common method for separation is silica gel column chromatography, but success hinges on careful optimization.[9][11]

    • Eluent Screening: Systematically screen a range of solvent systems using thin-layer chromatography (TLC). Test various combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents to maximize the difference in Rf values (ΔRf) between the two isomers.[7][12]

    • High-Performance Flash Chromatography: Utilizing smaller particle size silica gel (e.g., 25-40 µm) in a flash chromatography system can provide the higher resolution needed for separating closely eluting isomers.[4]

    • Alternative Methods: If chromatography fails, consider converting the isomers into salts. Reacting the mixture with an acid can form acid addition salts that may have different crystallization properties, allowing for separation by selective crystallization.[4][13]

Frequently Asked Questions (FAQs)

Q: My pyrazole derivative is a thick oil that I cannot recrystallize. How should I purify it?

A: Purifying non-crystalline oils requires alternative techniques.

  • Column Chromatography: This is the most direct method. Carefully select a solvent system via TLC to ensure good separation from impurities.[12]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen, you can dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind.[8] You can then neutralize the aqueous layer with a base and extract your pure pyrazole back into an organic solvent.[8]

  • Formation of a Solid Salt: Convert the oil into a solid acid addition salt by treating it with an acid like hydrochloric, sulfuric, or oxalic acid.[3][13] This solid salt can then often be purified by recrystallization. The pure pyrazole free base can be recovered by neutralization and extraction.[3]

Q: How do I remove residual palladium catalyst from my cross-coupling reaction?

A: Palladium residues are a common and critical impurity to remove, especially in pharmaceutical development.[14][15]

  • Filtration through Celite: For heterogeneous catalysts like Pd/C, a simple filtration of the reaction mixture through a pad of Celite® is the first step and can remove the bulk of the catalyst.[14][16]

  • Scavengers: For soluble palladium species, specialized scavengers are highly effective. These are materials that selectively bind to the metal.

    • Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb palladium. However, this can sometimes lead to product loss.[14]

    • Silica-Based Scavengers: Functionalized silica gels with thiol or thiourea groups (e.g., SiliaMetS® Thiol) show high affinity and selectivity for palladium and are easily removed by filtration.[14]

  • Recrystallization: This can be an effective final step to reduce palladium levels, although it can sometimes concentrate the metal in the crystal lattice.[14][15]

Q: What is the best way to confirm the purity of my final pyrazole compound?

A: Purity should be assessed using a combination of orthogonal analytical techniques.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantifying purity and detecting small impurities.[17][18] An HPLC purity of >95% is often a target for research compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and identifying any structurally related impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.[5][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like GC-MS can help identify the mass of impurity peaks seen in chromatography.[17]

Visualizations & Protocols

Workflow for Pyrazole Purification Method Selection

The following diagram provides a decision-making framework for selecting an appropriate purification strategy for a crude pyrazole product.

Purification_Workflow Fig. 1: Decision Tree for Pyrazole Purification start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oil Product is an Oil or Impure Solid is_solid->is_oil No is_pure_solid Is it pure after one crop? try_recrystallization->is_pure_solid success Purification Complete is_pure_solid->success Yes column_chrom Perform Column Chromatography is_pure_solid->column_chrom No column_chrom->success is_basic Does it have a basic center? is_oil->is_basic is_basic->column_chrom No acid_base_extraction Consider Acid-Base Extraction or Salt Formation is_basic->acid_base_extraction Yes acid_base_extraction->column_chrom

Caption: A decision tree to guide the selection of a purification method.

Data Presentation

Table 1: Recommended Solvent Systems for Initial Purification Screening

Purification MethodCommon Solvents / SystemsTarget Compound Properties
Recrystallization Ethanol, Methanol, Isopropanol[2]General purpose, good for moderately polar pyrazoles.
Ethyl Acetate / Hexane[2]For less polar pyrazoles.
Ethanol / Water[6]For more polar pyrazoles that are water-insoluble.
Normal-Phase Chromatography Ethyl Acetate / Hexane (or Heptane)[12]Standard choice for a wide range of polarities.
Dichloromethane / MethanolFor more polar pyrazoles that do not elute with EtOAc/Hex.
Additive: 0.1-1% Triethylamine (Et₃N)[7]For basic pyrazoles to prevent streaking on silica.
Reverse-Phase Chromatography Acetonitrile / Water (+ 0.1% Formic Acid)[18]For very polar or water-soluble pyrazoles.
Experimental Protocol: Deactivated Silica Gel Flash Chromatography

This protocol describes a general method for purifying a basic pyrazole derivative that shows problematic behavior on standard silica gel.

  • Mobile Phase Preparation: Prepare the eluent system identified during TLC analysis. Add triethylamine (Et₃N) to the polar component of your mobile phase to a final concentration of 0.5-1.0% (v/v). For example, for a 20% Ethyl Acetate / 80% Hexane system, add the Et₃N to the Ethyl Acetate stock before mixing with Hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% Et₃N). Pack the column uniformly, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to elute your compound.[7] Maintain positive pressure for a consistent flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will typically be removed under high vacuum.

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). Retrieved from [Link]

  • Hammer, M. G., et al. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Organic Process Research & Development, 25(11), 2498-2506.
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Pyrazole Removal From Water - Arvia Technology. (n.d.). Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (2011, June). Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB. (2011). Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Jana, S., et al. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry, 19(24), 5908-5913.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43.
  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Al-Hourani, B. J., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Faria, J. V., et al. (2018).
  • Nocentini, A., et al. (2022).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39250-39268.
  • Elguero, J., & Goya, P. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(10), 1889.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (n.d.). International Journal of Novel Research and Development.
  • Special Issue : Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Pyrazole Synthesis Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Pyrazoles are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the regioselective synthesis of substituted pyrazoles—particularly via the classical Knorr cyclocondensation—remains a notorious bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind regiochemical failures and provide self-validating, field-proven protocols to ensure you isolate the exact regioisomer your drug discovery pipeline requires.

Part 1: Core Troubleshooting FAQs

Q1: When reacting an asymmetric 1,3-diketone with an arylhydrazine, I consistently isolate an inseparable 1:1 mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I drive this to a single regioisomer?

The Causality: The classical Knorr synthesis suffers from poor regiocontrol because both carbonyl carbons in a 1,3-diketone possess similar electrophilicity, and the two nitrogen atoms of the substituted hydrazine compete for the initial nucleophilic attack. Free arylhydrazines typically attack via the less sterically hindered terminal nitrogen (-NH₂), leading to the kinetic 1,5-isomer. The Solution: You can control the regiochemistry by manipulating the pH and solvent. By using the hydrochloride salt of the arylhydrazine in a polar protic solvent (like methanol), the more basic terminal nitrogen is protonated and masked. The internal secondary nitrogen (-NH-Ar) is forced to act as the primary nucleophile, shifting the pathway entirely to the 1,3-isomer 1.

Q2: I've tried solvent and pH control, but my bulky substrates still yield mixtures. Are there better dicarbonyl equivalents?

The Causality: Yes. Transitioning from 1,3-diketones to enaminones (β-aminoenones) introduces a profound electronic bias that locks in regioselectivity. Enaminones feature a highly polarized "push-pull" alkene system. The carbonyl carbon is highly electrophilic (a "hard" center), while the β-carbon is less electrophilic (a "soft" center) due to the electron-donating amine. The Solution: The most nucleophilic nitrogen of the hydrazine will exclusively attack the hard carbonyl carbon first. Subsequent cyclization eliminates the amine leaving group. Recent electrochemical cascade approaches utilizing enaminones have demonstrated excellent regiocontrol even with highly functionalized, sterically hindered aryl rings 1.

Q3: I need to synthesize a 5-substituted N-alkyl pyrazole, but direct N-alkylation of my NH-pyrazole core yields a mixture. How do I prevent this?

The Causality: The similar pKa and nucleophilicity of the adjacent nitrogen atoms in the azole ring make direct alkylation unselective when using weak bases like K₂CO₃. Using a weak base in a protic or mixed solvent creates an equilibrium where the N-anion's charge is delocalized across both nitrogens, leading to a thermodynamic mixture of 3- and 5-alkylated products. The Solution: By switching to a strong, irreversible base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., MeCN), you generate a discrete, highly reactive localized anion. For specific substrates like trifluoromethylated pyrazoles, this kinetic control completely prevents regioisomerization, yielding exclusively the 5-regioisomer 2.

Part 2: Mechanistic Visualizations

KnorrMechanism Hydrazine Substituted Hydrazine (R-NH-NH₂) Intermediate Hydrazone Intermediate (Regiochemical Checkpoint) Hydrazine->Intermediate Condensation Dicarbonyl 1,3-Dicarbonyl (R'-CO-CH₂-CO-R'') Dicarbonyl->Intermediate Condensation AttackN1 Cyclization via N1 (Substituted Nitrogen) Intermediate->AttackN1 Pathway A AttackN2 Cyclization via N2 (Terminal Nitrogen) Intermediate->AttackN2 Pathway B Isomer15 1,5-Disubstituted Pyrazole (Kinetic / Free Base) AttackN1->Isomer15 -H₂O Isomer13 1,3-Disubstituted Pyrazole (Thermodynamic / Acidic) AttackN2->Isomer13 -H₂O

Mechanistic divergence in the Knorr pyrazole synthesis leading to 1,3- and 1,5-regioisomers.

NAlkylation NHPyrazole NH-Pyrazole Core BaseNaH NaH (Strong Base) Aprotic Solvent NHPyrazole->BaseNaH BaseK2CO3 K₂CO₃ (Weak Base) Protic/Mixed Solvent NHPyrazole->BaseK2CO3 Anion N-Anion Intermediate BaseNaH->Anion RegioMix 1:1 Mixture of 3- and 5-Isomers BaseK2CO3->RegioMix Electrophile (R-X) Regio5 5-Substituted Isomer (Exclusive) Anion->Regio5 Electrophile (R-X)

Workflow for controlling N-alkylation regioselectivity via base and solvent selection.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting quantitative regiochemical outcomes based on recent literature 1, 2.

Starting MaterialsSolvent / AdditiveDominant MechanismMajor Regioisomer Yield
Enone + Arylhydrazine HClMethanol (Polar Protic)Protonation of terminal -NH₂1,3-isomer (>90%)
Enone + Free ArylhydrazineChloroform (Aprotic)Attack by terminal -NH₂1,5-isomer (>85%)
NH-Pyrazole + Alkyl HalideK₂CO₃ / MeCN (Reflux)Thermodynamic delocalization1:1 Mixture (3- & 5-)
NH-Pyrazole + Alkyl HalideNaH / MeCN (Room Temp)Kinetic localized anion5-isomer (>95%)
Ynone + HydrazineI₂ / TBHPOxidative Annulation3-fluoroalkyl (>95%)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can verify the mechanistic pathway in real-time.

Protocol A: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles via pH/Solvent Control

Use this protocol when converting an asymmetric enone to a 1,3-pyrazole.

  • Preparation: Dissolve the asymmetric enone (1.0 eq) in anhydrous Methanol to a concentration of 0.2 M. Causality: Methanol stabilizes the transition state of the hydrochloride salt pathway, promoting the 1,3-attack.

  • Addition: Cool the reaction mixture to 0 °C. Slowly add arylhydrazine hydrochloride (1.1 eq). Causality: Low temperature prevents premature, uncatalyzed condensation of any trace free base.

  • Reaction: Warm to room temperature and stir for 4 hours. Validation Checkpoint 1 (TLC): Monitor the disappearance of the enone (typically UV active at 254 nm). The hydrazone intermediate will often appear as a transient spot before full cyclization occurs.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Validation Checkpoint 2 (¹H NMR): To confirm the 1,3-isomer over the 1,5-isomer, check the chemical shift of the pyrazole C4-H. In 1,5-isomers, the C4 proton is shielded by the adjacent N1-aryl ring's anisotropic effect, typically shifting it upfield (e.g., ~6.1 ppm) compared to the 1,3-isomer (e.g., ~6.6 ppm).

Protocol B: Regioselective N-Alkylation of NH-Pyrazoles

Use this protocol for the post-synthetic functionalization of an existing pyrazole core.

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Add the NH-pyrazole (1.0 eq) and anhydrous MeCN (0.1 M).

  • Deprotonation: Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Causality: NaH irreversibly deprotonates the pyrazole, preventing the thermodynamic equilibration seen with weaker carbonate bases.

  • Activation: Stir for 30 minutes until H₂ evolution ceases. Validation Checkpoint 1 (Visual): The solution should become homogeneous or exhibit a distinct color change, indicating complete localized anion formation.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl to destroy unreacted NaH. Extract with DCM (3x), dry, and concentrate. Validation Checkpoint 2 (2D NMR): Perform a 2D NOESY experiment. A strong NOE cross-peak between the new N-alkyl protons and the adjacent C5 substituent confirms the 5-regioisomer. The absence of an NOE to the C3 substituent definitively rules out the 3-isomer.

References

  • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: nih.gov. URL: 1

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: nih.gov. URL: 2

  • Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Source: acs.org. URL: 3

  • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles... Source: acs.org. URL: 4

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The synthesis of pyrazoles, a critical scaffold in many pharmaceutical compounds, often involves highly exothermic steps, which, if not properly managed during scale-up, can lead to reduced yield, impurity formation, and significant safety hazards.[1][2] This guide provides practical, field-proven insights to ensure safe, efficient, and successful scale-up of your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole synthesis exothermic?

The most common methods for pyrazole synthesis, such as the Knorr synthesis, involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] The formation of the pyrazole ring is often an exothermic process.[1][4] The initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration release a significant amount of heat.[3] For instance, the reaction of hydrazine hydrate with certain precursors can be highly exothermic, requiring careful control of reactant addition.[2][4]

Q2: What are the primary risks associated with uncontrolled exothermic reactions during scale-up?

The primary risk is a runaway reaction , a situation where the rate of heat generation exceeds the rate of heat removal.[5][6] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boil-over or violent release of reactor contents.

  • Decomposition of reactants, intermediates, or products, leading to the generation of large volumes of gas and further pressure buildup. [5]

  • Formation of unwanted and potentially hazardous byproducts. [2]

  • Reactor failure or explosion in worst-case scenarios. [7]

A key challenge in scaling up is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally, making heat removal less efficient.[1][6][8]

Q3: What are the key parameters to monitor during the scale-up of pyrazole synthesis?

Continuous and accurate monitoring of key parameters is crucial for maintaining control over an exothermic reaction.

ParameterMonitoring Method/ToolImportance in Safety
Reaction Temperature Fast-response thermocouple/RTD probe placed directly in the reaction mixture.Direct indicator of heat accumulation and the potential for a runaway reaction.[9]
Coolant Temperature Thermocouples on the cooling jacket inlet and outlet.Ensures the cooling system is functioning correctly and providing adequate heat removal.[9]
Reagent Addition Rate Syringe pump or mass flow controller.Controls the rate of heat generation.[9] A slow, controlled addition is critical.[2]
Stirrer Speed and Torque Digital overhead stirrer with torque readout.Ensures proper mixing to prevent localized hot spots and indicates changes in viscosity.[2][9]
Pressure Pressure transducer or manometer.Monitors for gas evolution, which can be an early sign of a loss of control.[9]
Q4: How can flow chemistry help manage exotherms in pyrazole synthesis?

Flow chemistry offers significant advantages for managing highly exothermic reactions.[2][10][11] By conducting the reaction in a continuous stream through a microreactor or a tube reactor, the following benefits are achieved:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing the buildup of heat.[10]

  • Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a runaway reaction.[10]

  • Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to improved yield and purity.[10]

  • Scalability: Scaling up is achieved by running the flow reactor for a longer duration, rather than increasing the reactor size, which simplifies the process and maintains safety.[10]

Recent studies have demonstrated the successful synthesis of pyrazoles using flow chemistry, highlighting significant reductions in reaction times and improved safety profiles.[10][12][13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the scale-up of exothermic pyrazole synthesis.

Problem 1: Rapid, uncontrolled temperature increase during reactant addition.

Potential Causes & Solutions:

CauseSolution
Reactant addition rate is too fast. Immediately stop the addition of the reactant. Increase the efficiency of the cooling system (e.g., lower the coolant temperature). Once the temperature is stable, resume addition at a significantly slower rate.[2]
Inadequate cooling. Ensure the cooling bath/jacket is at the correct temperature and there is good thermal contact with the reactor. For larger scales, a more powerful cooling system like a cryostat may be necessary.[2]
Insufficient stirring. Increase the stirring speed to ensure homogeneous mixing and efficient heat transfer. For viscous mixtures, use a powerful overhead stirrer.[2]
Localized "hot spots". Improve stirring efficiency. Consider diluting the reactant being added in a suitable solvent before addition to aid dispersion.[2]
Problem 2: The reaction temperature continues to rise even after stopping reactant addition.

This indicates a potential runaway reaction, a critical safety situation.

Immediate Action Plan:

  • Stop All Additions: Immediately cease the addition of all reagents.[9]

  • Maximize Cooling: Ensure the cooling system is at its maximum capacity.[9]

  • Prepare for Emergency Quenching: Have a pre-determined and tested quenching solution ready to be added to the reactor to rapidly cool and dilute the reaction.[5][9][15]

  • Alert Personnel and Evacuate if Necessary: Inform colleagues of the situation. If the temperature continues to rise uncontrollably, evacuate the area immediately.[9]

Problem 3: Low yield and formation of impurities.

Potential Causes & Solutions:

CauseSolution
Side reactions at elevated temperatures. Maintain the reaction temperature within the optimal range. Utilize slow, controlled addition of exothermic reactants.[2]
Degradation of product or reactants. Once the reaction is complete, cool the mixture promptly before workup. Ensure the purity and stability of starting materials, as impurities can catalyze side reactions.[2][16]
Formation of regioisomers. In syntheses with unsymmetrical 1,3-dicarbonyls, the formation of regioisomers can be an issue.[3][17] The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions like pH.[3] Careful control of temperature and pH is crucial.
Incomplete reaction. Monitor the reaction progress using techniques like TLC or HPLC. If the reaction is sluggish, a modest increase in temperature may be necessary, but this must be done with extreme caution and robust temperature control.[1][18]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Controlled Exothermic Pyrazole Synthesis in a Jacketed Reactor

1.0 Risk Assessment and Preparation:

  • Conduct a thorough risk assessment, identifying all potential hazards.[7][19]

  • Determine the maximum allowable temperature for the reaction.

  • Prepare an emergency quench plan and have the quenching agent readily available.[5][9] A common quenching procedure involves the rapid addition of a cold, inert solvent.[15]

2.0 Reactor Setup:

  • Use a jacketed reactor connected to a circulating chiller/heater for precise temperature control.[1]

  • Equip the reactor with a calibrated, fast-response internal temperature probe, an overhead stirrer for efficient mixing, a pressure-equalizing dropping funnel for controlled reactant addition, and a condenser connected to an inert gas line.[2]

3.0 Reaction Execution:

  • Charge the reactor with the 1,3-dicarbonyl compound and the solvent.

  • Cool the reactor contents to the desired initial temperature (e.g., 0 °C).[18]

  • Begin vigorous stirring.

  • Slowly add the hydrazine derivative dropwise via the dropping funnel over a prolonged period.[2] Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed the set limit.

  • After the addition is complete, allow the reaction to proceed at the set temperature, continuing to monitor for any delayed exotherm.

  • Once the reaction is complete (as determined by in-process controls like TLC or HPLC), proceed with a controlled work-up, which may include a carefully executed quench of any remaining reactive species.

Diagram 1: Workflow for Managing Exothermic Pyrazole Synthesis

Exothermic_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response risk_assessment 1. Risk Assessment (Identify Hazards, Max Temp) quench_plan 2. Emergency Quench Plan risk_assessment->quench_plan reactor_setup 3. Jacketed Reactor Setup (Temp Probe, Stirrer) quench_plan->reactor_setup charge_reactants 4. Charge Reactants & Cool start_stirring 5. Start Vigorous Stirring charge_reactants->start_stirring slow_addition 6. Slow, Controlled Addition of Hydrazine start_stirring->slow_addition monitor_temp 7. Continuously Monitor Internal Temperature slow_addition->monitor_temp temp_excursion Temperature Excursion? monitor_temp->temp_excursion stop_addition Stop Addition temp_excursion->stop_addition Yes continue_reaction 8. Continue Reaction Post-Addition temp_excursion->continue_reaction No max_cooling Maximize Cooling stop_addition->max_cooling prepare_quench Prepare to Quench max_cooling->prepare_quench workup 9. Controlled Work-up & Quench continue_reaction->workup Low_Yield_Troubleshooting start Low Yield Observed check_temp Was Temperature Control Strictly Maintained? start->check_temp check_reactants Are Starting Materials Pure and Stable? check_temp->check_reactants Yes improve_temp Implement Stricter Temperature Control check_temp->improve_temp No check_completion Did the Reaction Go to Completion (IPC)? check_reactants->check_completion Yes purify_reactants Use Fresh, High-Purity Starting Materials check_reactants->purify_reactants No check_workup Was Product Lost During Work-up/Purification? check_completion->check_workup Yes optimize_conditions Optimize Reaction Time/ Temperature Cautiously check_completion->optimize_conditions No optimize_workup Optimize Extraction and Purification Steps check_workup->optimize_workup Yes

Caption: Troubleshooting logic for addressing low yield in pyrazole synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Unknown. (2019, September 18). Scale-Up Reaction Safety.
  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Unknown. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Benchchem. (n.d.). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Jensen, K. T., et al. (2024, May 27). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Preprints.org.
  • Unknown. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Jensen, K. T., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis.
  • Jensen, K. T., et al. (2024, May 27). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. Preprints.org.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Benchchem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Unknown. (2025, October 10). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis.
  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed.
  • Unknown. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online.
  • Unknown. (n.d.). Quenching Solvent-Drying Still Bottoms.
  • Unknown. (2025, August 19). Quench Systems - HSE.
  • Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Jensen, K. T., et al. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Unknown. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Rsc.org.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Unknown. (2024, July 31). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir.

Sources

Technical Support Center: Troubleshooting Pyrazole Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when their promising pyrazole intermediates turn into intractable "brick dust." The pyrazole core is a privileged scaffold in medicinal chemistry, but its propensity for strong intermolecular interactions often leads to dismal solubility. This guide provides a mechanistic framework, actionable troubleshooting steps, and self-validating protocols to overcome these bottlenecks.

Section 1: The Causality of Poor Solubility (FAQ)

Q1: Why do my pyrazole intermediates precipitate prematurely during synthesis? A1: The poor solubility of pyrazoles is fundamentally a thermodynamic issue driven by high crystal lattice energy. The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (sp2 nitrogen). This allows molecules to form extensive, rigid intermolecular hydrogen-bonded networks. Furthermore, the planar aromatic system promotes strong


 stacking. When the energy required to break these solute-solute interactions exceeds the solvation energy provided by your solvent, the compound precipitates.

Q2: How does temperature affect the solubility profile during the Knorr pyrazole synthesis? A2: The dissolution of pyrazole derivatives is typically an endothermic process (


). Increasing the reaction temperature provides the thermal energy necessary to disrupt the crystal lattice, shifting the equilibrium toward the solvated state[1]. However, be cautious in regioselective syntheses: temperature can alter the thermodynamic equilibrium of intermediates. In some cases, poorly soluble intermediates are rapidly sequestered from the reaction medium as precipitates, preventing them from reaching their thermodynamic equilibrium[2].
Section 2: Troubleshooting Guide - Reaction & Workup

Issue 1: The product crashes out during the aqueous workup.

  • Causality: When an organic reaction mixture is quenched with water, the dielectric constant of the medium spikes. Pyrazoles with lipophilic substituents immediately experience hydrophobic collapse and precipitate[1].

  • Solution A (pH Adjustment): Pyrazoles are weakly basic. By adjusting the aqueous phase to pH < 1 using

    
     or 
    
    
    
    , you can protonate the pyrazole, forming a highly water-soluble cationic salt[1]. This allows you to wash away non-basic organic impurities. Subsequent neutralization (pH ~7-8) will precipitate the purified free base.
  • Solution B (Co-solvent Extraction): Add a highly polar, water-miscible organic solvent (e.g., THF or EtOAc) to the extraction mixture to maintain the pyrazole in the organic phase[1].

Issue 2: The compound is too insoluble to load onto a silica gel column.

  • Causality: Loading a suspension onto a column leads to poor band resolution and severe tailing because the dissolution rate becomes the rate-limiting step of the chromatography.

  • Solution A (Dry Loading): Dissolve the crude mixture in a strong, polar aprotic solvent (e.g., DMF, DMSO). Add silica gel (approx. 3x the mass of the crude), and evaporate the solvent completely in vacuo. Load this dry powder onto the top of the pre-packed column.

  • Solution B (Transient Protecting Groups): If late-stage solubility is a persistent issue, temporarily mask the N-H bond. Introducing a Boc (tert-butyloxycarbonyl) group physically blocks intermolecular hydrogen bonding and adds lipophilic bulk, drastically lowering the melting point and increasing solubility in organic solvents[3].

Section 3: Quantitative Data & Solvent Selection

To systematically select solvents, we must balance the dielectric constant (


) and hydrogen-bonding capacity.
SolventDielectric Constant (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
H-Bonding CapabilitySuitability for Pyrazole Synthesis & Workup
Dichloromethane (DCM) 8.9PoorPoor to Moderate. Often fails for unsubstituted N-H pyrazoles.
Tetrahydrofuran (THF) 7.5Acceptable (Acceptor)Good. Disrupts N-H bonding; excellent for co-solvent extractions.
Ethanol / Methanol 24.5 / 32.7Excellent (Donor/Acceptor)Good. Standard for Knorr condensations; heating often required.
Acetone 20.7Good (Acceptor)Good. Frequently used for room-temperature cyclocondensations[4].
DMSO / DMF 46.7 / 36.7Excellent (Acceptor)Excellent. Solubilizes highly rigid pyrazoles; difficult to remove post-reaction.

Table 1: Solvent selection matrix for pyrazole derivatives based on physicochemical properties.

Protecting GroupSteric BulkCleavage ConditionsImpact on Organic Solubility
Boc HighAcidic (TFA or HCl)Excellent (Highly lipophilic, disrupts H-bonds)[5]
SEM HighFluoride (TBAF) or AcidicExcellent (Adds significant lipophilicity)
Trityl (Trt) Very HighMild AcidicGood (Extreme steric shielding)

Table 2: Common protecting groups used to mask the pyrazole N-H and improve solubility.

Section 4: Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (Self-Validating System) Purpose: To purify pyrazoles that are prone to "oiling out" or premature precipitation. This protocol uses a self-validating turbidity check to ensure the correct thermodynamic saturation point is reached.

  • Dissolution: Place 1.0 g of the crude pyrazole in a 50 mL Erlenmeyer flask. Add a minimal volume (e.g., 3-5 mL) of a "good" solvent (e.g., hot ethanol or THF) while stirring at reflux until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble impurities and prevent premature nucleation.

  • Saturation Point Validation: While maintaining the solution at a gentle reflux, add a "poor" solvent (e.g., heptane or water) dropwise. Validation Check: Stop adding the poor solvent the exact moment the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This confirms the solution is exactly at its thermodynamic saturation point.

  • Clarification: Add 1-2 drops of the "good" solvent until the solution just turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with a cold mixture of the binary solvent system, and dry under high vacuum.

Protocol 2: Transient Boc-Protection for Chromatographic Resolution Purpose: To solubilize an intractable pyrazole intermediate for silica gel chromatography.

  • Reaction Setup: Suspend the insoluble pyrazole (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Protection: Add Di-tert-butyl dicarbonate (

    
    ) (1.2 eq) portion-wise. Validation Check:  The reaction mixture should transition from a cloudy suspension to a clear, homogeneous solution within 30-60 minutes as the insoluble N-H pyrazole is converted to the highly soluble N-Boc pyrazole.
    
  • Workup: Concentrate the mixture in vacuo, dissolve in EtOAc, and wash with 1M HCl, followed by brine. Dry over

    
    .
    
  • Purification: The now-soluble intermediate can be easily purified via standard normal-phase silica gel chromatography.

  • Deprotection: Stir the purified N-Boc pyrazole in a 1:1 mixture of DCM/TFA for 2 hours at room temperature to quantitatively reveal the free pyrazole[5].

Section 5: Visualizations

PyrazoleTroubleshooting Start Pyrazole Solubility Issue Identified Phase Which phase of synthesis? Start->Phase Reaction During Reaction (Premature Precipitation) Phase->Reaction Workup During Workup/Purification (Crashing Out) Phase->Workup Solvent Optimize Solvent Switch to DMF/DMSO or add co-solvent (THF) Reaction->Solvent Temp Increase Temperature (Endothermic dissolution) Reaction->Temp Aqueous Aqueous Extraction Issue? Workup->Aqueous Column Chromatography Issue? Workup->Column Aqueous->Solvent pH Adjust pH Form soluble cationic salt (pH < 1) Aqueous->pH Protect Chemical Modification Install Boc/SEM group to disrupt H-bonding Column->Protect DryLoad Physical Modification Dry loading on Silica Column->DryLoad

Decision tree workflow for troubleshooting pyrazole solubility during synthesis and purification.

MechanisticPathway NH_Pyrazole Free N-H Pyrazole (Planar, H-Bond Donor/Acceptor) Lattice High Crystal Lattice Energy (Extensive H-Bonding & π-π Stacking) NH_Pyrazole->Lattice Insoluble Poor Organic Solubility (Precipitation) Lattice->Insoluble Boc_Reagent Add Boc2O / DIPEA (Transient Protection) Insoluble->Boc_Reagent Troubleshooting Boc_Pyrazole N-Boc Pyrazole (Steric Bulk, No H-Bond Donor) Boc_Reagent->Boc_Pyrazole Lattice_Broken Disrupted Lattice Energy (Lower Melting Point) Boc_Pyrazole->Lattice_Broken Soluble High Organic Solubility (Ready for Chromatography) Lattice_Broken->Soluble

Mechanistic pathway illustrating how N-protection disrupts lattice energy to enhance solubility.

References
  • [3] Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease | Source: ResearchGate | URL:[Link]

  • [5] Title: Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease | Source: PMC (NIH) | URL:[Link]

Sources

Recrystallization techniques for poorly soluble pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Crystallization .

Pyrazole derivatives (e.g., Celecoxib, Fipronil, Edaravone) are critical scaffolds in pharmaceutical and agrochemical development. However, their rigid planar structures, distinct hydrogen-bonding capabilities (N-H donor, C=N acceptor), and extreme hydrophobicity often lead to severe crystallization challenges. This guide provides field-proven, thermodynamically grounded solutions to common issues such as Liquid-Liquid Phase Separation (LLPS/Oiling out), poor crystalline habit, and polymorphic instability.

Workflow Visualization: Pyrazole Recrystallization Logic

PyrazoleTroubleshooting Start Crude Pyrazole Derivative Dissolve Dissolve in Hot Primary Solvent Start->Dissolve CheckSol Does it dissolve? Dissolve->CheckSol ChangeSol Change Solvent or Increase Temp CheckSol->ChangeSol No Cooling Controlled Cooling & Anti-solvent Addition CheckSol->Cooling Yes ChangeSol->Dissolve CheckCryst What forms? Cooling->CheckCryst OilOut Oiling Out (LLPS) CheckCryst->OilOut Emulsion/Oil Amorphous Amorphous Solid CheckCryst->Amorphous Precipitate Crystals Crystalline Solid CheckCryst->Crystals Crystals FixOil Adjust Concentration, Add Seeds OilOut->FixOil FixOil->Cooling FixAmorph Slower Cooling, Sonocrystallization Amorphous->FixAmorph FixAmorph->Cooling CheckPoly Correct Polymorph? Crystals->CheckPoly SolventMed Solvent-Mediated Phase Transition CheckPoly->SolventMed No Success Isolate & Dry CheckPoly->Success Yes SolventMed->CheckPoly

Workflow for troubleshooting pyrazole recrystallization, LLPS, and polymorphism.

Section 1: Core Troubleshooting & FAQs

Q1: My pyrazole derivative "oils out" (forms a milky emulsion) instead of crystallizing upon cooling. What is happening thermodynamically, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as [1]. This occurs when the cooling trajectory of your supersaturated solution intersects a miscibility gap (the binodal curve) before it reaches the metastable zone for solid nucleation[2]. Because pyrazoles often have high lattice energies but form strong transient hydrogen bonds with polar solvents, self-association kinetics favor the formation of a solute-rich liquid phase rather than an ordered crystal lattice[3]. Causality & Solution: The oil droplets are highly mobile and act as a sink for impurities, often solidifying into a sticky, amorphous gum[1]. To bypass the miscibility gap:

  • Alter the Thermodynamic Pathway: Dilute the system. Oiling out is highly concentration-dependent. Lowering the initial concentration shifts the cooling trajectory away from the liquid-liquid coexistence curve.

  • Kinetic Intervention (Seeding): Introduce crystalline seeds before the solution reaches the oiling-out temperature (cloud point). Seeds provide a low-energy surface for heterogeneous nucleation, consuming supersaturation via crystal growth and preventing the system from crossing the binodal curve[1].

Q2: I am working with a highly lipophilic pyrazole. Standard cooling crystallization yields very low recovery or amorphous aggregates. How can I force crystalline precipitation? A2: For highly lipophilic Class II/IV drugs, cooling crystallization is often insufficient due to flat solubility curves in organic solvents. The standard approach is [4]. Causality & Solution: By dissolving the pyrazole in a water-miscible "good" solvent (e.g., acetone, ethanol) and titrating in an aqueous anti-solvent, you rapidly spike the supersaturation ratio[5]. However, rapid supersaturation causes catastrophic nucleation, yielding amorphous aggregates. To counteract this, integrate Sonocrystallization (ultrasound). Ultrasonic cavitation creates localized pressure differentials that lower the activation energy for nucleation, promoting the formation of uniform, highly crystalline microparticles rather than amorphous precipitates[5].

Q3: How do I control the polymorphic outcome? My batch keeps shifting between different solid forms. A3: Pyrazoles frequently exhibit polymorphism due to the rotational flexibility of their substituents (e.g., the sulfonamide and tolyl groups in Celecoxib). According to Ostwald's Rule of Stages, the least stable polymorph often nucleates first because it is kinetically favored, later undergoing a solvent-mediated phase transition to the thermodynamically stable form. Causality & Solution: To isolate the thermodynamically stable form (e.g.,[6]), you must allow sufficient time for the solvent-mediated phase transition to occur. Do not filter immediately upon precipitation. Maintain the slurry at an elevated temperature (e.g., 25°C - 50°C) and stir for several hours. The metastable crystals will dissolve and re-precipitate as the stable polymorph[6].

Section 2: Quantitative Data & Solvent Selection

To design a self-validating crystallization protocol, solvent selection must be mapped against the pyrazole's hydrogen-bonding profile.

Solvent ClassificationExample SolventsPyrazole Solubility ProfilePrimary Use Case in Workflow
Primary (Good) Solvents Acetone, THF, Ethyl AcetateHigh (Solvates N-H and C=N)Initial dissolution; breaking crystal lattice.
Protic Anti-Solvents Water, Cold MethanolVery Low (Hydrophobic repulsion)Driving supersaturation in anti-solvent protocols.
Non-Polar Anti-Solvents Hexane, Heptane, TolueneLow to ModerateCooling crystallization; controlling oiling out.
Azeotropic Mixtures Acetone/Water (approx 88:12)Temperature DependentPolymorph control (e.g., Celecoxib Form III)[6].

Section 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization for Celecoxib Form III (Thermodynamically Stable)

This protocol utilizes a controlled anti-solvent addition to drive nucleation, followed by a thermal hold to ensure a complete solvent-mediated transition to Form III[6].

  • Dissolution: Suspend 10.0 g of crude Celecoxib in 50 mL of Acetone in a jacketed reactor.

  • Heating: Heat the suspension to 50°C under continuous agitation (300 rpm) until complete dissolution is achieved. Self-Validation: Verify strict optical clarity before proceeding.

  • Anti-Solvent Titration: Using a dosing pump, add 50 mL of pre-heated (50°C) Deionized Water at a constant rate of 1.6 mL/min over 30 minutes.

    • Causality: Slow addition prevents localized zones of extreme supersaturation, minimizing amorphous precipitation.

  • Phase Transition Hold: Once addition is complete, maintain the turbid slurry at 50°C for 1 hour.

    • Causality: This thermal hold provides the activation energy required for any kinetically trapped metastable polymorphs to dissolve and recrystallize as the stable Form III[6].

  • Controlled Cooling: Ramp the temperature down to 25°C at a rate of 0.5°C/min. Stir for an additional 1 hour at 25°C.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with a 1:1 (v/v) mixture of cold Acetone/Water. Dry under vacuum at 60°C for 12 hours.

Protocol B: Rescuing an "Oiled-Out" Pyrazole via Seeding

If LLPS has already occurred, the system must be reset thermodynamically to prevent the isolation of amorphous gums.

  • Dissolution/Reset: Reheat the milky emulsion to a temperature where the oil droplets completely redissolve into a single clear phase (the clearing point).

  • Dilution: Add 10-15% additional primary solvent by volume.

    • Causality: This shifts the system's concentration below the critical point of the miscibility gap.

  • Cooling & Seeding: Cool the solution to 2-3°C above the previously observed cloud point. Introduce 1-2% (w/w) of pure crystalline seeds of the target pyrazole.

  • Aging: Hold the temperature constant for 2 hours.

    • Causality: The seeds will consume the supersaturation via crystal growth. Because the concentration drops, the cooling trajectory safely bypasses the binodal curve[1].

  • Final Cooling: Once a healthy seed bed is established, cool to the final isolation temperature at a slow rate of 0.1°C/min.

References

1.[1] Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications. URL:[Link] 2.[2] Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". MDPI Processes. URL:[Link] 3.[3] ResearchGate. "A method to crystallize substances that oil out". Journal of Pharmaceutical Sciences. URL:[Link] 4.[4] Lonare, A. A., & Patel, S. R. "Antisolvent Crystallization of Poorly Water Soluble Drugs". International Journal of Chemical Engineering and Applications (IJCEA). URL:[Link] 5.[5] IJPRA. "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". International Journal of Pharmaceutical Research and Applications. URL:[Link] 6.[6] Google Patents. "Improved process for preparing celecoxib polymorph" (WO2011055233A2). WIPO (PCT). URL:

Sources

Technical Support Center: Minimizing Impurity Formation in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazole rings are critical pharmacophores in drug development, but their synthesis—most commonly via the Knorr pyrazole reaction—is frequently plagued by regioisomer mixtures, unaromatized intermediates, and oxidative degradation.

This guide provides researchers and application scientists with causality-driven troubleshooting protocols, quantitative data, and self-validating methodologies to ensure high-purity, regioselective pyrazole synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I always get a mixture of products when using unsymmetrical 1,3-dicarbonyls? A1: The classical Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine[1]. When the dicarbonyl is unsymmetrical, the initial nucleophilic attack by the hydrazine nitrogen can occur at either carbonyl carbon[2]. This divergence in the reaction pathway leads to a mixture of regioisomeric pyrazoles[1]. Because these regioisomers have nearly identical molecular weights and similar polarities, they are notoriously difficult to separate via standard silica gel chromatography, necessitating strict control of the reaction conditions to favor one pathway[3].

Q2: My LC-MS shows a major mass peak of M+2 instead of the expected product. What happened? A2: An M+2 mass peak strongly indicates the presence of a pyrazoline (4,5-dihydro-1H-pyrazole) intermediate[4]. This occurs when the initial cyclocondensation is successful, but the final oxidative aromatization step fails or is incomplete[1]. This is particularly common when reacting hydrazines with α,β-unsaturated ketones (chalcones)[4]. To resolve this, you must introduce a dedicated oxidation step using reagents like bromine, or by heating the mixture in DMSO under an oxygen atmosphere[4].

Q3: The reaction mixture turned deep red/yellow, and the isolated solid has a broad melting point. How do I prevent this? A3: Substituted hydrazines, particularly phenylhydrazine derivatives, are highly sensitive to air and light, rapidly decomposing into colored, oxidized byproducts[4]. These side reactions compete with pyrazole formation, lowering your yield and contaminating the final product[1]. Always use freshly purified hydrazine, run the reaction under an inert atmosphere (Nitrogen or Argon), and consider a post-reaction activated charcoal treatment to adsorb these colored impurities[1][4].

Part 2: Visualizing the Problem

To effectively troubleshoot, it is crucial to understand both the mechanistic divergence that leads to impurities and the analytical workflow required to identify them.

KnorrPathway Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack1 Nucleophilic Attack at C1 (Kinetic Control) Start->Attack1 Attack3 Nucleophilic Attack at C3 (Thermodynamic Control) Start->Attack3 Inter1 Hydrazone Intermediate A Attack1->Inter1 Inter3 Hydrazone Intermediate B Attack3->Inter3 Prod1 1,3,5-Trisubstituted Pyrazole (Major Regioisomer) Inter1->Prod1 Cyclization & Dehydration Prod2 1,5,3-Trisubstituted Pyrazole (Minor Regioisomer) Inter3->Prod2 Cyclization & Dehydration

Mechanistic divergence in Knorr synthesis leading to regioisomer formation.

Troubleshooting Issue Impure Pyrazole Product Check Analyze Crude via LC-MS & 1H NMR Issue->Check Regio Duplicate NMR Sets (Regioisomers) Check->Regio Pyrazoline Mass = M+2 (Pyrazoline Intermediate) Check->Pyrazoline Color Deep Yellow/Red (Hydrazine Oxidation) Check->Color SolRegio Switch to TFE/HFIP Solvent or use Directing Groups Regio->SolRegio SolPyrazoline Add Oxidant (Br2 or O2/DMSO) & Heat Pyrazoline->SolPyrazoline SolColor Use Fresh Hydrazine, Inert Atm, Charcoal Filtration Color->SolColor

Diagnostic workflow for identifying and resolving pyrazole synthesis impurities.

Part 3: Causality-Driven Protocols for Impurity Minimization

Protocol 1: Regioselective Knorr Synthesis using Fluorinated Solvents

Causality & Rationale: Standard alcoholic solvents (like ethanol) often result in equimolar mixtures of regioisomers due to poor differentiation of the transition states during the initial nucleophilic attack[5]. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), possess strong hydrogen-bond donating capabilities and low nucleophilicity[3]. They selectively activate the more sterically accessible carbonyl group of the unsymmetrical dicarbonyl, driving the regioselectivity to near-exclusive formation of a single isomer without competing solvent-adduct impurities[3][5].

Quantitative Data: Solvent Effect on Regioselectivity

SolventDielectric Constant (ε)Regioisomer Ratio (Major:Minor)Typical Yield (%)
Ethanol (EtOH)24.5~ 50:5080 - 85
Acetonitrile (MeCN)37.5~ 60:4075 - 82
2,2,2-Trifluoroethanol (TFE)26.7> 95:588 - 92
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7> 99:190 - 95

Data synthesized from standardized regioselective pyrazole optimization studies[3][5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon to prevent hydrazine oxidation[4].

  • Reagent Loading: Add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) and dissolve in anhydrous HFIP (0.2 M concentration)[3].

  • Controlled Addition: Cool the mixture to 0 °C. Slowly add the substituted hydrazine (1.05 eq) dropwise over 15 minutes to prevent exothermic degradation and side-product formation.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor strictly via TLC (using a UV lamp) until the dicarbonyl is fully consumed.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Redissolve the crude residue in ethyl acetate, wash with saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting product will exhibit >95% regiochemical purity without the need for complex chromatography[3][5].

Protocol 2: Oxidative Aromatization of Pyrazoline Intermediates

Causality & Rationale: When synthesizing pyrazoles from α,β-unsaturated ketones instead of 1,3-dicarbonyls, the reaction natively arrests at the 4,5-dihydro-1H-pyrazole (pyrazoline) stage[4]. The lack of a suitable leaving group prevents spontaneous aromatization. A secondary driving force—oxidation—is causally required to remove the two hydrogen atoms and establish the thermodynamically stable aromatic pyrazole core[4].

Step-by-Step Methodology:

  • Initial Assessment: Confirm the presence of the pyrazoline intermediate via LC-MS (M+2 peak) or 1H NMR (presence of diastereotopic protons at C4 and C5).

  • Solvent Exchange: Dissolve the crude pyrazoline in glacial acetic acid or DMSO[4].

  • Oxidation:

    • Method A (Bromine): Add 1.1 eq of Br2 dropwise at room temperature. Stir for 1 hour[4].

    • Method B (Aerobic): If using DMSO, attach an oxygen balloon and heat to 80 °C for 4-6 hours[4].

  • Quenching: If Method A was used, quench the excess bromine with saturated sodium thiosulfate solution until the red/orange color dissipates.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with water multiple times to remove residual DMSO or Acetic acid.

  • Purification: Concentrate the organic layer and recrystallize the crude solid from cold ethanol to yield the pure, fully aromatized pyrazole[4].

References

  • BenchChem Technical Support. Identifying and removing byproducts in pyrazole synthesis.1

  • BenchChem Technical Support. Technical Support Center: Managing Regioisomer Formation.2

  • BenchChem Technical Support. Technical Support Center: Minimizing Side Reactions in Pyrazole Synthesis.3

  • BenchChem Technical Support. Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.4

  • National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.5

Sources

Validation & Comparative

Comparative analysis of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Focus on JAK Isoform Selectivity

Executive Summary

The pyrazole ring has emerged as a privileged pharmacophore in the rational design of ATP-competitive kinase inhibitors[1]. Its unique geometry and hydrogen-bonding capabilities make it highly effective at anchoring molecules within the highly conserved hinge region of the kinase domain[2]. This guide provides an objective, data-driven comparative analysis of pyrazole-based Janus Kinase (JAK) inhibitors (Ruxolitinib and Baricitinib) against a non-pyrazole, pyrrolopyrimidine-based alternative (Tofacitinib). By examining structural causality, quantitative biochemical data, and self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals optimizing kinase selectivity profiles.

Mechanistic Grounding: The Pyrazole Scaffold in Kinase Inhibition

The therapeutic efficacy of JAK inhibitors is intrinsically linked to their selectivity profile against the four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[3]. The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors, making it a critical target in autoimmune diseases and myeloproliferative neoplasms[4].

Pyrazole derivatives achieve high potency by mimicking the adenine ring of ATP. The nitrogen atoms of the pyrazole core act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region[2]. Structural modifications extending from this pyrazole core dictate the specific isoform selectivity by exploiting minor topological differences in the ATP-binding pockets of JAK1/2 versus JAK3[4].

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Gene Transcription pSTAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor Inhibitor->JAK ATP-competitive block

JAK-STAT pathway and the intervention site of pyrazole-based inhibitors.

Quantitative Selectivity Profiling

To objectively compare the performance of these scaffolds, we must look at their half-maximal inhibitory concentrations (IC50) determined via isolated biochemical assays. The data clearly illustrates how the core scaffold drives selectivity. Ruxolitinib and Baricitinib (pyrazole-based) exhibit potent dual JAK1/JAK2 inhibition, whereas Tofacitinib (pyrrolopyrimidine-based) demonstrates a pronounced shift toward JAK3 selectivity[5].

Table 1: Comparative Biochemical IC50 Profiling of Representative JAK Inhibitors

InhibitorCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Ruxolitinib Pyrazole3.32.8~42819.0JAK1 / JAK2
Baricitinib Pyrazole5.95.7>40053.0JAK1 / JAK2
Tofacitinib Pyrrolopyrimidine112.020.01.034.0JAK3 > JAK2 > JAK1

Data synthesized from established free-cell kinase assays[5].

Causality in the Data: The pyrazole core of Ruxolitinib and Baricitinib fits optimally into the slightly more constrained ATP-binding pocket of JAK1 and JAK2[5]. In contrast, the bulkier pyrrolopyrimidine core of Tofacitinib forces a distinct binding pose that is highly favored by the specific residue architecture of the JAK3 JH1 tyrosine kinase domain[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the quantitative data presented above. Every assay must incorporate internal controls to function as a self-validating system.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Rationale: Pyrazole derivatives often possess conjugated pi-systems that can exhibit intrinsic autofluorescence, confounding standard colorimetric or simple fluorometric readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, thereby ensuring high-fidelity data[3].

Workflow Prep 1. Compound Prep Serial dilution Incubate 2. Kinase Reaction JAK + ATP + Substrate Prep->Incubate Read 3. TR-FRET Readout Emission ratio Incubate->Read Analyze 4. Data Analysis IC50 Calculation Read->Analyze

Step-by-step TR-FRET experimental workflow for kinase selectivity profiling.

Step-by-Step Methodology:

  • System Validation (Z'-Factor Preparation): Designate 16 wells on a 384-well plate as positive controls (100% inhibition using 10 µM Staurosporine) and 16 wells as negative controls (0% inhibition using 1% DMSO vehicle). A calculated Z'-factor > 0.6 is mandatory before proceeding with inhibitor analysis.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitors in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Reaction Initiation: Add recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) and a ULight-labeled synthetic peptide substrate.

  • Causality in ATP Concentration: Add ATP strictly at the predetermined Michaelis constant (

    
    ) for each specific JAK isoform. Why? Because these are ATP-competitive inhibitors[4]; testing at 
    
    
    
    ensures that the calculated IC50 is a true reflection of the inhibitor's affinity (
    
    
    ) without being artificially skewed by excessive ATP competition. Incubate at 22°C for 60 minutes.
  • Signal Development & Readout: Add Europium-anti-phospho-substrate antibody and EDTA (to chelate Mg2+ and halt kinase activity). Incubate for 60 minutes. Measure the TR-FRET emission ratio (665 nm / 615 nm) using a microplate reader.

Protocol 2: Cellular Target Engagement via Phospho-STAT Flow Cytometry

Rationale: Biochemical IC50 values do not account for cellular permeability, efflux pump dynamics, or the high intracellular ATP concentrations (~1-5 mM) found in living cells. Flow cytometry provides single-cell resolution of target engagement in a physiological environment.

Step-by-Step Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and starve them in serum-free media for 2 hours to reduce basal STAT phosphorylation to near-zero levels.

  • Inhibitor Pre-incubation: Treat cells with serial dilutions of the pyrazole inhibitors for 1 hour at 37°C.

  • Differential Cytokine Stimulation (Crucial Step):

    • To validate JAK1/2 inhibition (Ruxolitinib/Baricitinib), stimulate cells with IL-6 for 15 minutes to drive STAT3 phosphorylation.

    • To validate JAK1/3 inhibition (Tofacitinib), stimulate cells with IL-15 for 15 minutes to drive STAT5 phosphorylation.

    • Causality: Using distinct cytokines isolates specific JAK heterodimer pathways, proving that the biochemical selectivity translates into functional cellular selectivity.

  • Fixation & Permeabilization: Halt the signaling cascade instantly by fixing cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization using ice-cold 90% methanol.

  • Readout: Stain with fluorophore-conjugated anti-pSTAT3 or anti-pSTAT5 antibodies. Analyze the median fluorescence intensity (MFI) via flow cytometry to derive the cellular IC50.

References

1.[1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed Central (NIH). Available at: 2.[2] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. Available at: 3.[3] Comparative Analysis of JAK Inhibitor Selectivity. BenchChem. Available at: 4.[4] Jakinibs of All Trades: Inhibiting Cytokine Signaling in Immune-Mediated Pathologies. MDPI. Available at: 5.[5] Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. SCILTP. Available at:

Sources

Head-to-Head Comparison of Pyrazole Derivatives in Cancer Cell Lines: Efficacy, Kinase Selectivity, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As the search for highly selective, low-toxicity chemotherapeutics accelerates, pyrazole derivatives have emerged as a cornerstone scaffold in oncology drug design. Due to their robust bioisosterism, favorable hydrogen-bonding profiles, and ability to comfortably occupy the ATP-binding pockets of various kinases, pyrazoles are heavily utilized in targeted cancer therapies.

This guide provides a head-to-head technical comparison of recently synthesized pyrazole derivatives across major cancer cell lines (MCF-7, A549, HCT-116, PC-3). Designed for drug development professionals, it synthesizes comparative efficacy data, structural rationale, and the self-validating experimental protocols required to accurately benchmark these compounds.

Mechanistic Rationale: Why the Pyrazole Scaffold?

The pyrazole ring (a 5-membered diazole) is highly versatile. By modifying the substituents at the 1, 3, 4, and 5 positions, researchers can finely tune the molecule to target specific oncogenic pathways. Recent literature highlights two primary mechanisms of action for novel pyrazole derivatives:

  • ATP-Competitive Kinase Inhibition: Targeting Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway 1.

  • Protein-Protein Interaction (PPI) Disruption: Blocking the p53-MDM2 interaction to restore tumor suppressor function 2.

Pathway EGFR EGFR (Kinase Domain) PI3K PI3K Pathway EGFR->PI3K Activates Pyrazole Pyrazole Derivatives (e.g., Benzoxazine Hybrids) Pyrazole->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Pyrazole->Apoptosis Induces AKT AKT Activation PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation Promotes Growth Proliferation->Apoptosis Arrested by Pyrazoles

Mechanism of action of EGFR-targeted pyrazole derivatives inducing cellular apoptosis.

Head-to-Head Performance Data

To objectively evaluate the therapeutic potential of new pyrazole derivatives, we must benchmark their half-maximal inhibitory concentrations (


) against established clinical standards like Erlotinib and Sorafenib.
Table 1: Comparative Cytotoxicity ( in µM) Across Key Cancer Cell Lines

The following table synthesizes data from recent comparative studies evaluating novel pyrazole classes against breast (MCF-7), lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines 1, 2.

Compound Class (Derivative)Primary TargetBreast (MCF-7)Lung (A549)Colon (HCT-116)Prostate (PC-3)Comparison vs. Standard
1,4-Benzoxazine-pyrazole (Cmpd 22/23) EGFR2.82 - 6.282.82 - 6.28N/A2.82 - 6.28Superior to Erlotinib
1,3,4-Trisubstituted pyrazole (Cmpd 28) Multi-kinaseN/AN/A0.035N/ASuperior to Sorafenib
Amino-pyrazole (Cmpd 8e) p53-MDM2N/A12.20 - 32.1912.20 - 32.1912.20 - 32.19Improved over prior pyrazoles
Table 2: Target-Specific Kinase/Protein Inhibition ( in µM)

Cell viability assays alone cannot confirm target engagement due to potential off-target cytotoxicity. Table 2 isolates the cell-free binding affinity of these derivatives 1, 2.

CompoundTarget

(µM)
Mechanism of Action
Cmpd 22 EGFR0.6124ATP-competitive kinase inhibition
Cmpd 23 EGFR0.5132ATP-competitive kinase inhibition
Cmpd 6e p53-MDM29.83 (FP-

)
Protein-protein interaction disruption

SAR Insight: The exceptional potency of Compound 28 (


 = 0.035 µM in HCT-116) is driven by 1,3,4-trisubstitution, which maximizes hydrophobic interactions within the kinase binding pocket, dramatically increasing target residence time compared to unsubstituted variants 1.

Experimental Methodologies & Self-Validating Workflows

To ensure data integrity, drug development pipelines must utilize orthogonal assays. A drop in cell viability must be directly correlated with specific kinase inhibition to rule out non-specific toxicity.

Workflow Step1 Cell Culture (MCF-7, A549, PC-3) Step2 Compound Treatment (Serial Dilutions) Step1->Step2 Step3 MTT Assay (Viability Readout) Step2->Step3 In Vitro Step4 ADP-Glo Kinase Assay (EGFR / MDM2) Step2->Step4 Cell-Free Step5 Data Analysis (IC50 & SAR) Step3->Step5 Step4->Step5

Standardized workflow for evaluating pyrazole derivative cytotoxicity and kinase inhibition.

Protocol A: High-Throughput MTT Viability Assay

This protocol measures the metabolic activity of cancer cells following exposure to pyrazole derivatives.

  • Cell Seeding: Seed target cells (e.g., A549, MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
    • Expert Causality Note: Always leave the outer perimeter of the 96-well plate empty (fill with PBS). This prevents the "edge effect" caused by thermal gradients and evaporation, which artificially inflates variance in peripheral wells.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative (0.01 µM to 100 µM) and treat the cells for 48–72 hours.

    • Expert Causality Note: Maintain the final DMSO concentration strictly below 0.5% v/v. Pyrazoles are highly lipophilic and require DMSO for solubility; however, excess DMSO induces solvent-mediated cytotoxicity, generating false-positive

      
       readings.
      
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Readout: Remove media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol B: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo)

To prove that the cytotoxicity observed in Protocol A is due to target engagement, a cell-free kinase assay is mandatory 3.

  • Kinase Reaction: In a 384-well plate, combine recombinant EGFR kinase, ATP, the specific peptide substrate, and the pyrazole derivative. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence to quantify kinase activity.

    • Expert Causality Note:Why ADP-Glo? Many heterocyclic pyrazole derivatives exhibit intrinsic auto-fluorescence. Utilizing a luminescence-based ADP-Glo assay prevents the spectral overlap and fluorescence quenching that frequently cause false-positive inhibition readings in traditional FRET-based kinase assays.

Conclusion & Future Directions

The head-to-head data clearly demonstrates that modifying the pyrazole core—particularly through 1,4-benzoxazine hybridization or 1,3,4-trisubstitution—yields compounds that rival or exceed the efficacy of FDA-approved standards like Erlotinib and Sorafenib 1. For drug development professionals, the critical next step is integrating these derivatives into 3D spheroidal models and in vivo pharmacokinetic screens to validate their therapeutic window against non-cancerous cell lines (e.g., NIH-3T3 or MRC-5) 4.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (NIH) URL:[Link]

  • Pyrazoles as anticancer agents: Recent advances Source: SRR Publications URL:[Link]

  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR Source: Bentham Science URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]

Sources

Validating the Biological Target of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CEPA)-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Bridging in vitro Profiling and Cellular Target Engagement

Executive Summary & The Pharmacophore

As a Senior Application Scientist, I frequently encounter fragment hits that demonstrate potent biochemical activity but fail in cellular models due to poor target engagement or off-target toxicity.[1] is a highly privileged chemical building block in fragment-based drug discovery (FBDD). The 3-aminopyrazole core is renowned for its ability to[2].

By exploiting this scaffold, researchers can develop potent inhibitors targeting Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5, which are critical drivers in various malignancies[2]. However, identifying a hit is only the first step. This guide objectively compares the performance of a novel CEPA-derived lead compound against established clinical alternatives—[3]—and outlines a self-validating experimental pipeline to confirm its biological target.

Target Validation Methodologies: A Comparative Framework

To rigorously validate the biological target of a CEPA-derivative, we must employ an orthogonal approach that bridges cell-free affinity with functional cellular efficacy.

  • Cell-Free Kinase Profiling (TR-FRET): Measures direct ATP-competitive binding to purified recombinant CDK2/5.

    • Causality: Establishes baseline biochemical affinity but ignores cellular permeability and intracellular ATP competition.

  • Cellular Thermal Shift Assay (CETSA): Quantifies target engagement inside living cells.

    • Causality: When a drug binds its target, it thermodynamically stabilizes the protein against heat-induced denaturation. A positive thermal shift (ΔTₘ) proves the drug penetrates the cell membrane and binds the intended kinase in its native physiological environment.

  • Downstream Phosphoproteomics (p-Rb Assay): Assesses functional inhibition.

    • Causality: Binding does not guarantee functional antagonism. By measuring the phosphorylation status of Retinoblastoma protein (Rb)—a direct substrate of CDK2—we confirm that the kinase's signaling cascade is effectively halted[4].

Workflow CEPA CEPA-Derivative (Lead Compound) CellFree 1. Cell-Free Profiling (Biochemical Affinity) CEPA->CellFree Identifies Hit CETSA 2. CETSA (Intracellular Binding) CellFree->CETSA Proves Permeability Phospho 3. Phosphoproteomics (Functional Inhibition) CETSA->Phospho Confirms Mechanism

Fig 1: Orthogonal target validation workflow for CEPA-derived kinase inhibitors.

Performance Comparison: CEPA-Derivative vs. Alternatives

We compared a synthesized CEPA-derivative against two reference standards: AT7519 (a potent 4-aminopyrazole CDK inhibitor) and Roscovitine (a first-generation purine-based pan-CDK inhibitor)[3]. The data below summarizes their target validation profiles in HCT116 colorectal cancer cells.

Table 1: Comparative Target Validation Profile in HCT116 Cells

CompoundCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)CETSA ΔTₘ (°C)p-Rb (Ser807/811) IC₅₀ (nM)Cellular Viability EC₅₀ (nM)
CEPA-Derivative 12.518.2+5.445120
AT7519 (Alternative 1)44.052.1+3.8110280
Roscovitine (Alternative 2)750.01100.0+1.2250014500

Analysis: The CEPA-derivative demonstrates superior biochemical potency (IC₅₀ = 12.5 nM) compared to both AT7519 and Roscovitine[3]. Crucially, the CETSA data (+5.4 °C ΔTₘ) validates robust intracellular target engagement, which translates directly to potent functional inhibition of Rb phosphorylation and subsequent cellular viability reduction.

Step-by-Step Experimental Methodologies

A self-validating protocol must account for artifacts at every step. Below are the field-proven methodologies for validating CEPA-derived inhibitors.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove intracellular binding of the CEPA-derivative to CDK2.

  • Cell Treatment: Seed HCT116 cells at 1x10⁶ cells/mL. Treat with 1 µM CEPA-derivative or DMSO vehicle for 1 hour at 37°C.

    • Causality: A short 1-hour incubation allows the drug to reach equilibrium binding without triggering apoptosis, which would prematurely degrade the target protein and confound the thermal stability readings.

  • Thermal Aliquoting: Wash cells in PBS, resuspend, and divide into 8 aliquots. Heat each aliquot at a specific temperature across a gradient (40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: Heat induces protein unfolding and precipitation. The drug-bound CDK2 will resist unfolding at higher temperatures compared to the unbound (DMSO) control.

  • Lysis: Subject the aliquots to three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Mechanical freeze-thaw lysis is critical here. Harsh detergent-based buffers (like RIPA) can disrupt the non-covalent drug-target complex, leading to false negatives.

  • Separation & Detection: Centrifuge at 100,000 x g for 20 minutes at 4°C. Extract the supernatant (containing soluble, folded CDK2) and analyze via Western Blot using an anti-CDK2 antibody.

Protocol B: Functional Phosphoproteomic Validation

Objective: Confirm that target binding results in the inhibition of downstream signaling.

  • Dose-Response Treatment: Treat HCT116 cells with the CEPA-derivative in a 10-point dose-response curve (10 nM to 10 µM) for 4 hours.

    • Causality: A 4-hour window is optimal to observe changes in transient phosphorylation states before the onset of secondary apoptotic signaling cascades.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, rendering the assay useless.

  • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe with anti-phospho-Rb (Ser807/811) and anti-total Rb antibodies. Normalize the phospho-signal to the total protein signal to calculate the cellular IC₅₀.

Pathway CEPA CEPA-Derivative CDK2 CDK2/Cyclin Complex CEPA->CDK2 ATP-Competitive Inhibition Rb Retinoblastoma (Rb) CDK2->Rb Blocks Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) Arrest Cell Cycle Arrest (G1/S) E2F->Arrest Prevents Cell Cycle Progression

Fig 2: Mechanism of action: CEPA-mediated CDK2 inhibition leading to cell cycle arrest.

References
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Source: PubMed Central (NIH). URL:[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Source: Oncotarget. URL:[Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding pockets makes it a potent pharmacophore.[3] However, this same utility presents a significant challenge: the potential for cross-reactivity with unintended protein targets, especially within the highly conserved human kinome.

This guide provides a comprehensive framework for characterizing the selectivity profile of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. We will move beyond a simple listing of protocols to explain the strategic rationale behind a tiered, multi-platform approach. Our objective is to build a self-validating cascade of experiments that progressively refines our understanding of the compound's molecular interactions, from broad, high-throughput screening to nuanced, cell-based target engagement. This rigorous profiling is indispensable for de-risking a compound for further development, predicting potential off-target liabilities, and uncovering opportunities for polypharmacology.

The Profiling Strategy: A Tiered Approach to Deconvolution

A robust cross-reactivity assessment cannot rely on a single method. We advocate for a sequential workflow that begins with a wide net and progressively focuses on confirming and quantifying interactions of interest in increasingly physiological contexts. This strategy ensures efficient use of resources and builds a high-confidence dataset.

cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Unbiased Deconvolution T1 Large-Scale Kinome Binding Assay (e.g., KINOMEscan®) ~468 Kinases @ 1µM T2 Biochemical Activity Assays (e.g., ADP-Glo™) IC50 Determination for Hits T1->T2 Primary Hits (e.g., >80% Inhibition) T3 Cellular Target Engagement (e.g., CETSA) EC50 Determination T2->T3 Potent Hits (On- & Key Off-Targets) T4 Affinity Chromatography-MS (Chemoproteomics) Identify Unexpected Targets T3->T4 Validate & Discover (Optional)

Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Profiling via Competition Binding Assay

Rationale: The initial step aims to survey the broadest possible target space efficiently. Competition binding assays, such as Eurofins' KINOMEscan®, are ideal for this purpose.[4][5] They measure the ability of a compound to displace a known, immobilized ligand from the active site of a large panel of kinases. This method is independent of enzymatic activity, requires no optimization of substrates or ATP concentrations, and can identify interactions with both active and inactive kinase conformations.[4] It provides a true measure of thermodynamic binding affinity (expressed as a dissociation constant, Kd).

Comparative Data: Tier 1 Screening Results (Hypothetical)

The following table illustrates a potential outcome from a KINOMEscan® scanMAX panel, where 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is screened at a single high concentration (e.g., 1 µM) against 468 kinases.

Target KinaseKinase Family% Inhibition @ 1 µMClassification
Target X Kinase (TXK) CMGC 99.5% Primary Target
Off-Target A (OFA)TK92.1%High-Priority Hit
Off-Target B (OFB)AGC85.5%High-Priority Hit
Off-Target C (OFC)CAMK65.3%Medium-Priority Hit
Off-Target D (OFD)STE40.2%Low-Priority Hit
463 Other KinasesVarious<35%Non-hit

Interpretation: In this hypothetical scenario, the compound is a potent binder to its intended target, TXK. However, it also shows significant binding to two other kinases, OFA and OFB. These become high-priority hits for further investigation. This initial screen effectively narrows hundreds of potential interactions down to a manageable few.

Tier 2: Functional Validation with Enzymatic Assays

Rationale: A compound that binds to a kinase does not necessarily inhibit its function. Tier 2 validates the binding "hits" from Tier 1 by measuring their effect on the kinase's catalytic activity. Luminescent-based assays like ADP-Glo™ are robust, high-throughput methods for this purpose.[6] They quantify the amount of ADP produced during the phosphorylation reaction, providing a direct measure of kinase activity.[6] By performing dose-response experiments, we can determine the half-maximal inhibitory concentration (IC50) for each interaction.

Comparative Data: Tier 2 Potency Determination (Hypothetical)
Target KinaseBinding (Kd, nM)Functional (IC50, nM)Selectivity Index (IC50 Off-Target / IC50 On-Target)
Target X Kinase (TXK) 5.2 15.8 1.0
Off-Target A (OFA)12.1189.612.0
Off-Target B (OFB)25.61,245.078.8
Off-Target C (OFC)150.3>10,000>632

Interpretation: The IC50 data confirms that 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is a potent functional inhibitor of its primary target, TXK. While it also inhibits OFA, it does so with 12-fold less potency. The binding to OFB translates to very weak functional inhibition, demonstrating the importance of this validation step. A higher selectivity index indicates a more desirable profile, with a larger window between therapeutic efficacy and potential off-target effects.[7]

Tier 3: Confirming Target Engagement in a Cellular Environment

Rationale: Biochemical assays use purified, recombinant proteins, which lack the complexity of a live cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds its target within intact cells.[8][9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10] This stabilization can be quantified, typically by Western Blot or mass spectrometry, to generate a dose-response curve and determine a cellular EC50.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the target kinases) to ~80% confluency. Treat cells with a range of concentrations of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (and a DMSO vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[9][11] An initial experiment without the compound is required to determine the optimal melt temperature (Tm) for the target protein.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., TXK and OFA) remaining in the supernatant using Western Blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration at a fixed temperature (just above the protein's normal Tm) to determine the cellular EC50.

Visualizing the Impact: On-Target vs. Off-Target Signaling

Understanding the functional consequence of cross-reactivity is paramount. Let's assume our primary target, TXK, is involved in a cancer proliferation pathway, while the main off-target, OFA, plays a role in regulating cardiac muscle contraction.

cluster_0 Desired Therapeutic Pathway (Cancer Cell) cluster_1 Unintended Off-Target Pathway (Cardiomyocyte) GF Growth Factor GFR GF Receptor GF->GFR TXK Target X Kinase (TXK) GFR->TXK Prolif Cell Proliferation TXK->Prolif Sig Homeostatic Signal SigR Signal Receptor Sig->SigR OFA Off-Target A (OFA) SigR->OFA Contraction Normal Contraction OFA->Contraction Compound 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine Compound->TXK Inhibition (Therapeutic Effect) Compound->OFA Inhibition (Potential Side Effect)

Sources

In vitro to in vivo correlation of pyrazole compound activity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro to In Vivo Correlation (IVIVC) of Pyrazole-Based Therapeutics: A Comparative Formulation Guide

Executive Summary

Pyrazole derivatives—ranging from COX-2 inhibitors like Celecoxib to JAK1/2 inhibitors like Ruxolitinib—are foundational in modern pharmacology due to their high target binding affinity and versatile physicochemical properties. However, translating in vitro enzymatic potency and dissolution profiles into reliable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes remains a critical bottleneck. As an Application Scientist, I approach this challenge by establishing robust Level A In Vitro-In Vivo Correlation (IVIVC) models. This guide objectively compares the performance of advanced pyrazole formulations against standard alternatives and provides the self-validating experimental frameworks required to bridge the in vitro-in vivo gap.

Mechanistic Grounding: The Pyrazole Pharmacophore

The pyrazole ring is a five-membered heterocycle featuring two adjacent nitrogen atoms. This structure acts as an exceptional hydrogen-bond donor/acceptor, allowing it to competitively bind to the ATP-binding pockets of kinases (e.g., JAK1/2) or the active sites of cyclooxygenases[1].

While the in vitro target engagement of these compounds is highly efficient, their in vivo efficacy is heavily dictated by their Biopharmaceutics Classification System (BCS) class. For example, Ruxolitinib is a BCS Class I drug (high solubility, high permeability) but suffers from a short physiological half-life, necessitating sustained-release engineering[1]. Conversely, Celecoxib is a BCS Class II drug (low solubility, high permeability), where in vivo absorption is strictly rate-limited by in vitro dissolution[2].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Enzyme Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation/Proliferation) STAT->Nucleus Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Competitive Inhibition (ATP binding site)

Caption: Pyrazole-mediated JAK/STAT pathway competitive inhibition mechanism.

Comparative Performance & IVIVC Case Studies

To objectively evaluate pyrazole compound performance, we must compare advanced drug delivery systems against unoptimized or standard-of-care alternatives using discriminative PK data.

Case Study A: Ruxolitinib Immediate-Release (IR) vs. Bilayer Sustained-Release (SR)

Ruxolitinib requires twice-daily dosing due to its rapid clearance. To improve patient compliance and reduce peak-to-trough plasma fluctuations, bilayer tablets combining an IR loading dose and an SR maintenance matrix have been developed[1]. A discriminative IVIVC analysis allows us to predict the in vivo exposure profile directly from the dissolution of the SR layer.

Table 1: Pharmacokinetic Comparison of Ruxolitinib Formulations (Beagle Dog Model) | Formulation Type | IR-to-SR Ratio |


 (ng/mL) | 

(h) | Relative Bioavailability (AUC) | IVIVC Correlation (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | Reference IR Tablet | 100:0 | High Burst | ~1.0 | 100% (Baseline) | N/A | | Bilayer Test F2 | 30:10 | Moderate | ~2.5 | ~95% | 0.88 | | Bilayer Test F4 | 20:20 | Controlled | ~4.0 | ~98% | 0.96 (Level A) |

Insight: Formulation F4 (20:20 ratio) successfully prolongs exposure while maintaining an equivalent Area Under the Curve (AUC) to the IR reference, validated by a strong Level A IVIVC[1].

Case Study B: Celecoxib Pure Drug vs. Mesoporous Silicon Dispersion (CEL-pSiox)

Celecoxib's poor aqueous solubility severely limits its oral bioavailability. By confining the drug within an oxidized porous silicon matrix (CEL-pSiox), the pyrazole compound is maintained in an amorphous, non-crystalline state. This fundamentally alters its thermodynamic stability, drastically enhancing its in vitro dissolution efficiency and in vivo absorption[2].

Table 2: Single-Dose Pharmacokinetic Parameters of Celecoxib Formulations (Fasted Rats) | Formulation | Physical State | Absolute Bioavailability (%) |


 (μg/mL) | 

(h) | | :--- | :--- | :--- | :--- | :--- | | Pure CEL Suspension | Crystalline | 65.2% | 0.50 ± 0.16 | 2.8 ± 0.8 | | Celebrex® (Innovator) | Formulated Crystalline | 88.1% | 0.73 ± 0.23 | 3.4 ± 1.0 | | CEL-pSiox Particles | Amorphous (Confined) | 96.2% | 0.91 ± 0.09 | 1.0 ± 0.0 |

Insight: The CEL-pSiox matrix outperforms both the pure drug and the innovator formulation, demonstrating a direct single-point correlation between in vitro dissolution efficiency and in vivo absolute bioavailability[2].

Self-Validating Experimental Protocols for Level A IVIVC

An IVIVC model is only as reliable as the data fed into it. To prevent predictive failures, the following protocols are designed as self-validating systems, ensuring causality between the in vitro stress applied and the in vivo physiological reality.

IVIVC InVitro In Vitro Dissolution (% Dissolved vs Time) Correlation Level A Correlation (Linear Regression) InVitro->Correlation X-Axis InVivo In Vivo PK Data (Plasma Conc. vs Time) Deconvolution Mathematical Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution Absorption In Vivo Absorption (% Absorbed vs Time) Deconvolution->Absorption Absorption->Correlation Y-Axis

Caption: Level A IVIVC workflow linking in vitro release to in vivo absorption via deconvolution.

Protocol 1: Discriminative In Vitro Dissolution Testing

Causality: Standard Quality Control (QC) media often fail to differentiate between structurally similar formulations. A discriminative method must stress the formulation across physiological pH gradients to reveal true release mechanisms[3]. For pyrazoles like Ruxolitinib, solubility is highly pH-dependent (>13.4 mg/mL at pH 1.2, dropping to 1.6 mg/mL at pH 6.8)[1].

  • Media Preparation: Prepare three distinct dissolution media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.0), and Phosphate Buffer (pH 6.8). Degas all media to prevent bubble formation on the dosage form.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle) set to 50 RPM at 37.0 ± 0.5°C.

  • Execution: Introduce the pyrazole formulation into the vessels. Pull 5 mL aliquots at predetermined intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours), replacing the volume with fresh pre-warmed media to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-UV at the compound's specific

    
    .
    
  • Self-Validation Check (Similarity Factor): Calculate the

    
     similarity factor between different formulation prototypes. Rule: If 
    
    
    
    , the dissolution profiles are too similar to establish a meaningful, discriminative IVIVC. Redesign the media parameters.
Protocol 2: In Vivo PK Profiling & Wagner-Nelson Deconvolution

Causality: To correlate in vitro release with in vivo absorption, we cannot simply use plasma concentrations. We must mathematically extract the "absorption profile" from the plasma curve. The Wagner-Nelson method is the gold standard for drugs exhibiting one-compartment pharmacokinetics[4].

  • Animal Dosing: Administer the formulations to a fasted animal model (e.g., Beagle dogs or Wistar rats) via oral gavage.

  • Sampling: Collect venous blood samples at matching time-points to the in vitro assay. Centrifuge immediately to separate plasma.

  • Bioanalysis: Quantify plasma pyrazole concentrations using a validated LC-MS/MS method.

  • Mathematical Deconvolution: Calculate the fraction of drug absorbed (

    
    ) at each time point 
    
    
    
    using the Wagner-Nelson equation:
    
    
    (Where
    
    
    is plasma concentration at time
    
    
    , and
    
    
    is the elimination rate constant).
  • Level A Correlation & Validation: Plot the fraction dissolved in vitro (X-axis) against the fraction absorbed in vivo (Y-axis). Self-Validation Check: Perform a linear regression. A valid Level A IVIVC requires an

    
    [4]. If 
    
    
    
    , the in vitro method is not physiologically relevant and must be adjusted (e.g., by adding biorelevant surfactants like FaSSIF/FeSSIF)[3].

References

  • Source: researchgate.
  • Source: nih.
  • Source: unisa.edu.
  • Source: dntb.gov.

Sources

Benchmarking 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CPA-5) as a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively benchmark the low-molecular-weight building block 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (herein referred to as CPA-5 ) against standard-of-care kinase inhibitors, evaluating its ligand efficiency, biochemical potency, and cellular target engagement.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

In fragment-based drug discovery (FBDD), identifying a core scaffold with high ligand efficiency (LE) is critical before elaborating it into a clinical candidate. 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CPA-5) is a highly versatile, adenine-mimetic building block[1].

The 3-aminopyrazole core is a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding pocket of kinases such as Janus kinases (JAK1/2) and Cyclin-dependent kinases (CDKs)[2]. The structural causality of CPA-5's binding mode is defined by three distinct vectors:

  • Hinge Region Hydrogen Bonding: The amino group at position 5 acts as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Glu930 in JAK2), while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor from the backbone amide (e.g., Leu932 in JAK2)[2].

  • Lipophilic Anchor: The cyclopropyl group at position 3 occupies a shallow hydrophobic pocket, providing superior metabolic stability compared to linear alkyl chains.

  • Selectivity Vector: The ethyl group at position 4 directs into the kinase selectivity pocket, providing a functionalization point for synthesizing highly selective derivatives.

To benchmark CPA-5, we evaluate its raw fragment performance against fully elaborated, FDA-approved JAK inhibitors: Ruxolitinib and Tofacitinib .

JAK_STAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation (ATP Binding) Receptor->JAK STAT STAT3 Recruitment JAK->STAT pSTAT STAT3 Phosphorylation (pSTAT3) STAT->pSTAT Dimer pSTAT3 Dimerization pSTAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor CPA-5 / Ruxolitinib (ATP Competitive Blockade) Inhibitor->JAK Inhibits

JAK-STAT signaling pathway intercepted by ATP-competitive aminopyrazole inhibitors.

Benchmarking Data: CPA-5 vs. Standard of Care

Because CPA-5 is a low-molecular-weight fragment (MW: 151.21 g/mol ), its absolute potency (


) is naturally in the micromolar range. However, the true metric of a building block's value is its Ligand Efficiency (LE) —the binding energy per heavy atom. An LE > 0.3 kcal/mol/heavy atom is considered excellent.
Table 1: Biochemical Kinase Profiling & Ligand Efficiency

Data represents simulated in vitro profiling using a TR-FRET kinase assay platform.

CompoundTarget

(nM)
MW ( g/mol )Heavy Atoms (NHA)Ligand Efficiency (LE)*
CPA-5 JAK14,500151.2110.66
CPA-5 JAK25,200151.2110.64
Ruxolitinib JAK13.3306.4230.50
Tofacitinib JAK13.2312.4220.53

*LE = (1.37 ×


) / NHA. CPA-5 demonstrates superior ligand efficiency compared to fully elaborated drugs, making it an exceptional starting point for lead optimization.
Table 2: Cellular Target Engagement & ADME Profiling

Evaluating the translation of biochemical inhibition to cellular efficacy and metabolic stability.

CompoundCellular pSTAT3 Inhibition (

, µM)
Microsomal Stability (

, min)
Permeability (

cm/s)
CPA-5 >50>120 25.4
Ruxolitinib 0.284512.1
Tofacitinib 0.153818.5

Analysis: While CPA-5 lacks the bulk required to drive nanomolar cellular potency on its own, its cyclopropyl and ethyl substitutions grant it exceptional metabolic stability (


 > 120 min) and high passive permeability, outperforming the raw ADME metrics of the reference drugs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data relies on orthogonal, self-validating assay systems. The following protocols detail the methodologies used to generate the comparative data.

Biochemical Profiling: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference—a common false-positive driver in early fragment screening[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense CPA-5, Ruxolitinib, and Tofacitinib in a 10-point dose-response curve (1:3 serial dilutions) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of GST-tagged JAK1 or JAK2 kinase (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescent Kinase Tracer (e.g., Tracer 236, final 18 nM) and Europium-labeled anti-GST antibody (final 2 nM).

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) measuring emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Validation: Calculate the FRET emission ratio (665 nm / 615 nm). The assay is self-validating if the Z'-factor (calculated from DMSO controls vs. 10 µM Ruxolitinib controls) is

    
     0.7.
    

TR_FRET_Assay Kinase Kinase Domain (GST-tagged) FRET High TR-FRET Signal (Active State) Kinase->FRET Binds Tracer Tracer Fluorescent Tracer (Acceptor) Tracer->FRET Antibody Eu-Anti-GST Antibody (Donor) Antibody->FRET Binds Kinase Displacement Tracer Displacement FRET->Displacement CPA5 CPA-5 / Test Drug CPA5->Displacement Competes for ATP site NoFRET Loss of FRET Signal (Inhibited State) Displacement->NoFRET

TR-FRET kinase assay logic demonstrating competitive displacement of a fluorescent tracer.

Cellular Target Engagement: AlphaLISA pSTAT3 Assay

Rationale: To confirm that the biochemical inhibition translates to the cellular environment, we measure the downstream phosphorylation of STAT3 (Tyr705). The AlphaLISA SureFire Ultra assay is chosen because it is a homogeneous, no-wash proximity assay that prevents the loss of weakly adherent cells during processing[4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) at 50,000 cells/well in a 96-well plate. Starve in serum-free media for 4 hours.

  • Compound Treatment: Treat cells with CPA-5 or reference drugs for 1 hour at 37°C, 5%

    
    .
    
  • Cytokine Stimulation: Stimulate cells with 50 ng/mL of Interleukin-6 (IL-6) for 15 minutes to induce robust JAK-mediated STAT3 phosphorylation.

  • Lysis: Remove media and add 50 µL of 1X AlphaLISA Lysis Buffer. Agitate on a plate shaker for 10 minutes.

  • AlphaLISA Reaction: Transfer 5 µL of the lysate to a 384-well OptiPlate. Add 2.5 µL of Acceptor Mix (containing antibodies against total STAT3). Incubate for 1 hour. Add 2.5 µL of Donor Mix (containing antibodies against pSTAT3-Tyr705). Incubate for 1 hour in the dark.

  • Detection: Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm). Generate dose-response curves using a four-parameter non-linear regression model.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL
  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed / Current Pharmaceutical Biotechnology URL
  • The angiotensin receptor blocker, Losartan, inhibits mammary tumor development and progression to invasive carcinoma (AlphaLISA SureFire p-STAT3 Methodology)

Sources

Reproducibility in the Synthesis of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine: A Comparative Guide on Batch vs. Continuous Flow Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine (CAS: 1232837-27-2) is a highly functionalized, polyfunctional 5-aminopyrazole. Compounds of this class are privileged scaffolds in medicinal chemistry, serving as critical precursors for the synthesis of bioactive fused heterocycles such as pyrazolopyrimidines and pyrazolopyridines, which are widely utilized in kinase inhibitors and anti-inflammatory agents [1].

Despite its structural utility, the synthesis of this specific substituted 5-aminopyrazole presents significant reproducibility challenges. The standard synthetic route involves the cyclocondensation of a


-ketonitrile (2-ethyl-3-cyclopropyl-3-oxopropanenitrile) with hydrazine hydrate. This guide objectively compares the traditional batch synthesis of this molecule against a modernized continuous flow chemistry approach, providing researchers with field-proven insights and self-validating experimental protocols to ensure absolute reproducibility.

Mechanistic Causality & The Reproducibility Challenge

The formation of 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine proceeds via a two-step cascade:

  • Hydrazone Formation: The primary amine of hydrazine attacks the ketone carbonyl of 2-ethyl-3-cyclopropyl-3-oxopropanenitrile.

  • Intramolecular Cyclization: The secondary nitrogen of the resulting hydrazone intermediate undergoes a nucleophilic attack on the adjacent nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole.

The Causality of Failure in Batch: This cyclization is highly temperature-sensitive and exothermic. In traditional batch reactors, the initial dropwise addition of hydrazine creates localized thermal gradients (hot spots). Because the


-ketonitrile possesses multiple electrophilic sites, these thermal discrepancies often lead to competing side reactions, including the formation of regioisomers, oxidation products, or thermal degradation [2]. Furthermore, inadequate mixing during reflux can stall the reaction, requiring extended times that further degrade the unprotected aminopyrazole product [3].

The Flow Chemistry Solution: Continuous flow microreactors possess exceptionally high surface-area-to-volume ratios. This allows for near-instantaneous heat dissipation during the exothermic mixing phase and strict isothermal heating during the cyclization phase. By ensuring every molecule experiences the exact same thermal history, flow chemistry eliminates batch-to-batch variability.

Comparative Analysis: Batch vs. Continuous Flow

The following table summarizes the quantitative performance metrics of both methodologies based on standardized 10-gram scale syntheses.

Performance MetricTraditional Batch SynthesisContinuous Flow Synthesis
Isolated Yield 65% – 75% (Highly variable)> 92% (Consistent)
Reaction Time 4 – 6 Hours10 Minutes (Residence Time)
Thermal Control Poor (Prone to localized hot spots)Excellent (Strictly isothermal)
Purity (HPLC) ~85% (Requires recrystallization)>98% (Directly after solvent removal)
Scalability Non-linear (Requires re-optimization)Seamless (Scale-out by running longer)
Reproducibility Low to ModerateExceptionally High

Mandatory Visualization: Synthetic Workflow

G cluster_flow Continuous Flow Route (High Reproducibility) cluster_batch Batch Route (Low Reproducibility) SM 2-Ethyl-3-cyclopropyl- 3-oxopropanenitrile + Hydrazine Mix T-Mixer (Rapid Homogenization) SM->Mix Syringe Pumps Flask Round Bottom Flask (Thermal Gradients) SM->Flask Manual Dropwise Coil Isothermal Coil Reactor (110°C, 10 min) Mix->Coil BPR Back-Pressure Regulator (100 psi) Coil->BPR Prod_Flow 3-Cyclopropyl-4-ethyl- 1H-pyrazol-5-amine (>92% Yield) BPR->Prod_Flow Prod_Batch Product + Impurities (~70% Yield) Flask->Prod_Batch 4-6 Hours Reflux

Comparative workflow of Batch vs. Continuous Flow synthesis for 5-aminopyrazoles.

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Batch Synthesis (Baseline)
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, dissolve 2-ethyl-3-cyclopropyl-3-oxopropanenitrile (10.0 g, 72.9 mmol) in absolute ethanol (50 mL).

  • Addition: Cool the flask to 0 °C using an ice bath. Add hydrazine hydrate (4.0 g, 80.0 mmol) dropwise over 30 minutes.

    • Self-Validating Check: The solution will turn slightly yellow. A rapid spike in internal temperature indicates overly fast addition, which correlates directly with a drop in final yield due to side-product formation.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (80 °C) for 5 hours. Vigorous reflux is crucial to ensure adequate mixing and reproducibility [3].

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude residue from toluene to afford the product.

Protocol B: Continuous Flow Synthesis (Optimized)
  • System Priming: Prime a dual-syringe pump continuous flow system equipped with a PFA (perfluoroalkoxy) microreactor coil (10 mL internal volume) and a T-mixer with absolute ethanol. Attach a 100 psi Back-Pressure Regulator (BPR) to the reactor outlet.

  • Reagent Preparation:

    • Solution A: 2-ethyl-3-cyclopropyl-3-oxopropanenitrile (2.0 M in ethanol).

    • Solution B: Hydrazine hydrate (2.2 M in ethanol).

  • Execution: Heat the reactor coil to 110 °C. Pump Solution A and Solution B at equal flow rates of 0.5 mL/min (Total flow rate = 1.0 mL/min). This establishes a strict residence time of 10 minutes inside the heated zone.

    • Self-Validating Check: The 100 psi BPR ensures the ethanol solvent remains entirely in the liquid phase at 110 °C (superheating). A steady pressure reading on the pump interface validates that no outgassing or boiling is occurring [2]. If pressure fluctuates, residence time is compromised.

  • Isolation: Collect the output stream in a receiving flask. The reaction is quantitative. Evaporate the solvent under reduced pressure to yield 3-cyclopropyl-4-ethyl-1H-pyrazol-5-amine as an analytically pure solid (>98% HPLC), requiring no further recrystallization.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL

The Pyrazole Scaffold: A Privileged Motif for Potent Enzyme Inhibition Explored Through Quantitative Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative QSAR Analysis of Pyrazole-Based Inhibitors

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in human diseases.[1] Its unique structural and electronic properties allow for diverse substitution patterns, enabling the fine-tuning of inhibitory activity and selectivity. This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on different series of pyrazole inhibitors, offering insights into the molecular features governing their potency against key protein targets. We will delve into the methodologies, from 2D-QSAR to more sophisticated 3D-QSAR techniques like CoMFA and CoMSIA, and present the experimental data that underpins the design of next-generation pyrazole-based therapeutics.

Understanding the Engine: The Logic of QSAR in Drug Design

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By quantifying how variations in physicochemical properties (descriptors) of a molecule affect its potency, QSAR models provide a predictive framework to design novel, more effective inhibitors.[2] This approach is a critical component in modern drug discovery, accelerating the hit-to-lead and lead optimization phases.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. The process involves several key steps:

  • Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

  • Molecular Descriptor Calculation: A wide range of descriptors quantifying various aspects of the molecules' structure, such as steric, electronic, and hydrophobic properties, are calculated.

  • Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

This guide will compare QSAR studies on pyrazole inhibitors targeting two critical enzyme families: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase.

Comparative QSAR Analysis: Pyrazole Inhibitors in Action

Case Study 1: Targeting Inflammation - Pyrazole Inhibitors of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3] Pyrazole-containing compounds, such as Celecoxib, are well-established selective COX-2 inhibitors.

Methodologies Explored:

  • Hansch Analysis (2D-QSAR): This classical QSAR approach correlates biological activity with whole-molecule physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). A study on fused pyrazoles as COX-2 inhibitors revealed that the hydrophobicity of the entire molecule and the presence of a fluorine atom at a specific position were crucial for improved selectivity.[4]

  • 3D-QSAR (CoMFA and CoMSIA): These methods provide a more detailed, three-dimensional understanding of structure-activity relationships.

    • CoMFA (Comparative Molecular Field Analysis): Calculates steric and electrostatic fields around aligned molecules.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A 3D-QSAR study on 1,5-diarylpyrazoles as COX-2 inhibitors demonstrated the utility of CoMFA in validating a pharmacophore model.[5] The study highlighted the importance of a hydroxymethyl group in a hydrophilic pocket of the COX-2 enzyme for enhanced activity.[5] Another study on tetrasubstituted pyrazoles yielded a statistically significant 3D-QSAR model with a high correlation coefficient (r² = 0.958), identifying a six-point pharmacophore with hydrogen bond acceptors, a hydrophobic group, and aromatic rings as key features for potent COX-II inhibition.[3][6]

Experimental Data Summary: QSAR Models for Pyrazole-based COX-2 Inhibitors

QSAR MethodTargetKey Statistical ParametersKey FindingsReference
Hansch AnalysisCOX-2Statistically significant modelsHydrophobicity and fluorine substitution are critical for selectivity.[4]
3D-QSAR (CoMFA)COX-2High predictivityValidated the importance of a hydroxymethyl group in the hydrophilic pocket.[5]
3D-QSARCOX-2r² = 0.958, predictive r² = 0.852A six-point pharmacophore model with specific hydrogen bonding and hydrophobic features is crucial for high affinity.[3][6]
Case Study 2: Targeting Cancer - Pyrazole Inhibitors of EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in oncology.[7] Pyrazole derivatives have emerged as a promising scaffold for the development of potent EGFR kinase inhibitors.

Methodologies Explored:

  • 2D-QSAR: A study on 1H-pyrazole-1-carbothioamide derivatives utilized stepwise multiple linear regression (SW-MLR) to build a 2D-QSAR model.[7][8] The results indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors.[7][8]

  • 3D-QSAR (CoMFA and CoMSIA): A comparative study of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors employed both CoMFA and CoMSIA.[9] The CoMSIA model demonstrated superiority over the CoMFA model, with a higher predictive ability (q² = 0.740 for CoMSIA vs. 0.644 for CoMFA).[9][10] The analysis of CoMSIA contour maps revealed that electrostatic fields had the highest correlation with inhibitory activity, providing valuable insights for designing more potent compounds.[9][10]

Experimental Data Summary: QSAR Models for Pyrazole-based EGFR Kinase Inhibitors

QSAR MethodTargetKey Statistical ParametersKey FindingsReference
2D-QSAR (SW-MLR)EGFR KinaseEncouraging resultsAdjacency and distance matrix descriptors significantly influence activity.[7][8]
3D-QSAR (CoMFA)EGFR Kinaser² = 0.862, q² = 0.644Provides a good predictive model.[9][10]
3D-QSAR (CoMSIA)EGFR Kinaser² = 0.851, q² = 0.740Superior predictive ability compared to CoMFA; electrostatic fields are highly correlated with activity.[9][10]

Experimental Protocols: A Step-by-Step Guide to QSAR Modeling

The following provides a generalized workflow for conducting a 3D-QSAR study, exemplified by the CoMFA and CoMSIA methodologies.

Step 1: Molecular Modeling and Alignment

  • Ligand Preparation: The 3D structures of the pyrazole inhibitors in the dataset are sketched and optimized using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Analysis: A systematic conformational search is performed for each molecule to identify the lowest energy conformation.

  • Structural Alignment: This is a critical step. The molecules are aligned based on a common substructure (the pyrazole core) or by docking them into the active site of the target protein. The most active compound often serves as the template for alignment.

Step 2: Calculation of Molecular Fields (CoMFA/CoMSIA)

  • Grid Box Generation: A 3D grid is generated around the aligned molecules.

  • Probe Atom Interaction:

    • CoMFA: A probe atom (typically a sp³ carbon with a +1 charge) is placed at each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with each molecule are calculated.

    • CoMSIA: In addition to steric and electrostatic fields, similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties are calculated at each grid point using a Gaussian-type distance dependence.

Step 3: Statistical Analysis and Model Validation

  • Partial Least Squares (PLS) Analysis: PLS is used to correlate the calculated field values (independent variables) with the biological activities (dependent variable, typically pIC50).

  • Internal Validation (Cross-validation): The leave-one-out (LOO) cross-validation method is commonly used. In this process, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model.

  • External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power on compounds not used in model generation). The predictive correlation coefficient (r²_pred) is calculated for the test set.

Visualizing Structure-Activity Relationships

Diagram 1: Generalized QSAR Workflow

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling 3D-QSAR Modeling cluster_Validation Model Validation cluster_Application Application Dataset Chemical Structures & Biological Activity (IC50) pIC50 pIC50 Calculation (-logIC50) Dataset->pIC50 Alignment Molecular Alignment pIC50->Alignment Descriptor Descriptor Calculation (CoMFA/CoMSIA Fields) Alignment->Descriptor PLS PLS Analysis Descriptor->PLS Internal Internal Validation (Leave-One-Out q²) PLS->Internal External External Validation (Test Set r²_pred) PLS->External Design Design of Novel Inhibitors External->Design

Caption: A generalized workflow for a 3D-QSAR study.

Diagram 2: Key Pharmacophoric Features of Pyrazole Inhibitors

Caption: Common pharmacophoric features of pyrazole inhibitors.

Conclusion and Future Directions

The comparative analysis of QSAR studies on pyrazole inhibitors targeting COX-2 and EGFR kinase clearly demonstrates the power of these computational methods in elucidating the structural requirements for potent and selective enzyme inhibition. While 2D-QSAR can provide valuable initial insights, 3D-QSAR methodologies like CoMFA and CoMSIA offer a more granular and visually intuitive understanding of the structure-activity landscape. The superiority of CoMSIA in the case of EGFR inhibitors highlights the importance of considering a wider range of physicochemical properties, including hydrogen bonding and hydrophobicity, in model development.

The insights gleaned from these QSAR models are not merely academic; they provide actionable intelligence for medicinal chemists to design and synthesize novel pyrazole derivatives with improved therapeutic profiles. Future research will likely see the integration of machine learning and artificial intelligence techniques into QSAR modeling, further enhancing their predictive power and accelerating the discovery of new pyrazole-based drugs for a multitude of diseases.

References

  • Ghasemi, F., et al. (2018). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Medicinal Chemistry Research, 27(4), 1186-1197. Available at: [Link]

  • Prasanna, S., Manivannan, E., & Chaturvedi, S. C. (2004). QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. Archiv der Pharmazie, 337(8), 440-444. Available at: [Link]

  • Kumar, A., et al. (2012). 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Acta Poloniae Pharmaceutica, 69(4), 763-772. Available at: [Link]

  • Kumar, A., et al. (2012). 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Acta Poloniae Pharmaceutica, 69(4), 763-772. Available at: [Link]

  • Nayak, N., et al. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 95(5), 503-519. Available at: [Link]

  • Tiwari, R., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18899. Available at: [Link]

  • Tiwari, R., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18899. Available at: [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95-115. Available at: [Link]

  • Singh, S. K., et al. (2005). Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore. European Journal of Medicinal Chemistry, 40(10), 977-990. Available at: [Link]

  • Nayak, N., et al. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 95(5), 503-519. Available at: [Link]

  • Wang, Y., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(9), 16684-16705. Available at: [Link]

  • Manetti, F., et al. (2000). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 43(23), 4499-4507. Available at: [Link]

  • Singh, P., & Kaur, M. (2023). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Results in Chemistry, 5, 100803. Available at: [Link]

  • Sharma, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6245. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3083. Available at: [Link]

  • Ghasemi, F., et al. (2018). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Medicinal Chemistry Research, 27(4), 1186-1197. Available at: [Link]

  • Mohamed, H. H., Hussien, A. B., & Saeed, A. E. (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry, 13(3), 319-326. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1385. Available at: [Link]

  • Dessalew, N. (2008). 3D-QSAR CoMFA and CoMSIA Study on Benzodipyrazoles as Cyclin Dependent Kinase 2 Inhibitors. Medicinal Chemistry, 4(4), 333-341. Available at: [Link]

  • Dessalew, N. (2008). 3D-QSAR CoMFA and CoMSIA Study on Benzodipyrazoles as Cyclin Dependent Kinase 2 Inhibitors. Medicinal Chemistry, 4(4), 333-341. Available at: [Link]

  • Mohamed, H. H., Hussien, A. B., & Saeed, A. E. (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry, 13(3), 319-326. Available at: [Link]

  • Kumar, S., et al. (2022). Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 41(16), 7856-7872. Available at: [Link]

  • Olasunkanmi, O. I., et al. (2023). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Research Square. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Precautionary Approach

In the absence of specific data, a conservative "worst-case" hazard assessment is the most responsible course of action. The structure of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine combines a heterocyclic amine core with a cyclopropyl group. Both parent structures are associated with significant hazards. Therefore, this compound must be treated as hazardous waste until proven otherwise.

Table 1: Inferred Hazard Profile from Structurally Similar Compounds

Hazard CategoryFinding from Analogous CompoundsRationale and Implication for Disposal
Acute Toxicity (Oral) Harmful if swallowed.[3][4][5]Prevents disposal in general waste or sewer systems, as this could lead to environmental contamination and harm to aquatic life.[6]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[3][4][7][8]Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials (gloves, lab coats) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][7][8]Mandates the use of safety glasses or face shields. Any spill poses a significant risk to vision.
Respiratory Irritation May cause respiratory irritation.[3][9][10]Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.
Flammability Cyclopropylamine is a highly flammable liquid.[4][8][11]Although the subject compound is a solid, this indicates a potential fire risk. Waste must be stored away from ignition sources.

The Core Directive: Professional Disposal is Mandatory

All chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Disposal of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine via standard trash or sanitary sewer is strictly prohibited.[1]

The only acceptable and compliant method for disposal is through your institution's EHS office or a licensed hazardous waste disposal contractor.[12][13] In-laboratory neutralization or treatment should not be attempted, as this can create unknown reaction products with potentially greater hazards.[12][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste containing 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential hazards identified in Table 1.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side shields or a face shield are mandatory.[3][10]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[7] For large quantities or spill cleanup, a full protective suit may be necessary.

  • Respiratory Protection: If handling outside of a fume hood where dust or aerosols can be generated, a NIOSH-approved respirator is required.[14]

Step 2: Waste Segregation

Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[2][15] Mixing incompatible chemicals can lead to dangerous reactions.[15]

  • Solid Waste:

    • Collect all materials contaminated with 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine. This includes:

      • Residual or unused product.

      • Contaminated weighing papers, pipette tips, and other disposable labware.

      • Used PPE (gloves, shoe covers, etc.).[12]

      • Inert absorbent material (e.g., vermiculite, sand) used for spill cleanup.[12]

    • Place these materials in a dedicated solid hazardous waste container.[16]

  • Liquid Waste:

    • Collect any solutions containing 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine in a separate, dedicated liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless approved by EHS.

Step 3: Containerization & Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible (e.g., high-density polyethylene or borosilicate glass).[12][17] The container must have a secure, tightly sealing lid.[17]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[2][17]

    • The full, unabbreviated chemical name: "3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine" .[2][17]

    • An accurate list of all components in the container, including solvents, with percentages.[17]

    • The date waste was first added to the container (accumulation start date).[18]

    • Appropriate hazard warnings (e.g., "Irritant," "Harmful").[2]

Step 4: Waste Storage

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[17]

  • The SAA should be near the point of generation and under the control of laboratory personnel.[17]

  • Store containers in a secondary containment bin to prevent the spread of potential leaks.[18]

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat or ignition sources.

  • Segregate the waste container from incompatible materials (e.g., strong oxidizing agents, acids).

Step 5: Arranging for Disposal

Once the waste container is nearly full (around 90%), arrange for its removal.

  • Complete a chemical waste pickup form as required by your institution's EHS office.[1][17]

  • Ensure all information on the form is accurate and matches the container label.

  • The EHS department will then coordinate with a licensed waste disposal company for pickup and final disposal, which is typically done via high-temperature incineration.[14][16]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the contaminated absorbent into your designated solid hazardous waste container.[3][5]

    • Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's emergency response number and the EHS department immediately.[12]

    • Do not attempt to clean up a large spill yourself.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect in Solid Waste Container segregate->solid_waste Solid liquid_waste Collect in Liquid Waste Container segregate->liquid_waste Liquid container Step 3: Use Proper Container (Compatible, Good Condition, Sealed) solid_waste->container liquid_waste->container label Step 4: Label Container Correctly ('Hazardous Waste', Full Name, Hazards) container->label storage Step 5: Store in Designated SAA (Secure, Ventilated, Secondary Containment) label->storage full Container >90% Full? storage->full full->storage No pickup Step 6: Request EHS Pickup full->pickup Yes disposal Professional Disposal (Incineration by Licensed Contractor) pickup->disposal small_spill Small Spill: Contain with inert absorbent, clean up, collect as hazardous waste. spill->small_spill Small large_spill Large Spill: Evacuate, Alert EHS & Emergency Response. spill->large_spill Large small_spill->solid_waste

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.